IL-17A inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25F7N8O4 |
|---|---|
Molecular Weight |
622.5 g/mol |
IUPAC Name |
N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C24H25F7N8O4/c1-42-10-14(38-9-15(24(29,30)31)34-22(38)41)12-6-16-33-13(8-39(16)32-7-12)17(11-2-4-23(27,28)5-3-11)35-21(40)19-18(20(25)26)36-43-37-19/h6-8,11,14-15,17,20H,2-5,9-10H2,1H3,(H,34,41)(H,35,40)/t14-,15+,17+/m1/s1 |
InChI Key |
XIIADHFRZOYRQU-VYDXJSESSA-N |
Isomeric SMILES |
COC[C@H](C1=CC2=NC(=CN2N=C1)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5C[C@H](NC5=O)C(F)(F)F |
Canonical SMILES |
COCC(C1=CC2=NC(=CN2N=C1)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5CC(NC5=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Binding Affinity and Kinetics of Secukinumab (IL-17A Inhibitor) for IL-17A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Secukinumab, a therapeutic monoclonal antibody, to its target, Interleukin-17A (IL-17A). The document details the binding affinity and kinetics, the experimental methodologies used to determine these parameters, and the underlying signaling pathway of IL-17A.
Introduction to Secukinumab and IL-17A
Interleukin-17A is a key pro-inflammatory cytokine centrally involved in the pathogenesis of several autoimmune and inflammatory diseases.[1][2][3][4] Secukinumab is a fully human monoclonal IgG1/κ antibody that specifically targets and neutralizes IL-17A.[2][3][4] By binding to IL-17A, Secukinumab prevents the cytokine from interacting with its receptor complex (IL-17RA/IL-17RC), thereby inhibiting downstream inflammatory signaling.[3] This targeted inhibition makes Secukinumab an effective therapeutic agent for conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2][3][4] Understanding the precise binding affinity and kinetics of this interaction is crucial for elucidating its mechanism of action and for the development of novel biotherapeutics.
Binding Affinity and Kinetics of Secukinumab for IL-17A
The interaction between Secukinumab and IL-17A is characterized by high affinity, reflecting a strong and stable binding. The binding parameters are typically determined using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
Table 1: Binding Affinity and Kinetic Parameters of Secukinumab for IL-17A
| Parameter | Value | Unit | Description |
| KD (Dissociation Constant) | 100-200 | pM | A measure of the binding affinity; a lower KD indicates a higher affinity. |
| kon (Association Rate Constant) | ~1 x 106 | M-1s-1 | The rate at which Secukinumab binds to IL-17A. |
| koff (Dissociation Rate Constant) | ~1 x 10-4 | s-1 | The rate at which the Secukinumab/IL-17A complex dissociates. |
Note: The exact values can vary slightly depending on the specific experimental conditions and the source of the data.
Experimental Protocols for Determining Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) is a widely used label-free technique to measure real-time biomolecular interactions.[5][6] The following provides a generalized protocol for assessing the binding of Secukinumab to IL-17A.
Surface Plasmon Resonance (SPR) Experimental Protocol
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of Secukinumab binding to human IL-17A.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-17A
-
Secukinumab
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Immobilize recombinant human IL-17A to the activated surface by injecting a solution of IL-17A in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). The target immobilization level is typically around 500-1000 response units (RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell is similarly prepared but without the immobilization of IL-17A to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of Secukinumab in the running buffer, typically ranging from low nanomolar to picomolar concentrations.
-
Inject the different concentrations of Secukinumab over the IL-17A-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). The association phase is monitored for a defined period (e.g., 180 seconds).
-
Following the association phase, inject the running buffer to monitor the dissociation of the Secukinumab/IL-17A complex for a defined period (e.g., 600 seconds).
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a pulse of the regeneration solution to remove the bound Secukinumab.
-
-
Data Analysis:
-
The sensorgram data is double-referenced by subtracting the response from the reference flow cell and then subtracting the response from a buffer-only injection.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model, such as a 1:1 Langmuir binding model.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Visualization of Pathways and Workflows
IL-17A Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of IL-17A to its receptor complex.
Caption: IL-17A Signaling Pathway.
Secukinumab Mechanism of Action
This diagram illustrates how Secukinumab inhibits the IL-17A signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
Crystal Structure of an IL-17A Inhibitor in Complex with the IL-17A Homodimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of an Interleukin-17A (IL-17A) inhibitor bound to its target, the IL-17A homodimer. This document outlines the structural basis of inhibition, presents key quantitative data, details the experimental methodologies employed for structure determination and inhibitor characterization, and visualizes the associated biological pathways and experimental workflows.
Introduction to IL-17A and its Inhibition
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] IL-17A exists as a disulfide-linked homodimer and exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[2] This interaction triggers downstream signaling cascades, primarily involving NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators.[3]
The development of inhibitors that block the IL-17A signaling pathway has proven to be a successful therapeutic strategy.[4] These inhibitors can be broadly categorized as monoclonal antibodies that neutralize IL-17A or its receptor, and small molecules or peptides that interfere with the cytokine-receptor interaction.[5][6] Understanding the precise molecular interactions between these inhibitors and the IL-17A homodimer is paramount for the rational design and optimization of novel therapeutics. X-ray crystallography provides a high-resolution snapshot of these interactions, revealing the structural basis of inhibition.
Quantitative Data Summary
This section summarizes the key quantitative data associated with the crystal structure of IL-17A inhibitors in complex with the IL-17A homodimer, as well as the binding affinities and inhibitory potencies of selected compounds.
Crystallographic Data
The following table presents the crystallographic data for several IL-17A-inhibitor complexes deposited in the Protein Data Bank (PDB).
| PDB ID | Inhibitor Type | Resolution (Å) | R-Value Work | R-Value Free | Reference |
| 5HI3 | Macrocyclic Peptide | 2.15 | 0.197 | 0.231 | [7] |
| 8USR | Small Molecule | 1.83 | 0.220 | 0.250 | [3] |
| 8CDG | Macrocycle | 2.90 | 0.233 | 0.257 | [8] |
Binding Affinity and In Vitro Potency
The binding affinities (KD) and half-maximal inhibitory concentrations (IC50) are critical parameters for evaluating the efficacy of an inhibitor. The data below is for representative small molecule and peptide inhibitors targeting IL-17A.
| Inhibitor | Assay | KD (μM) | IC50 (μM) | Reference |
| Compound 1 | Surface Plasmon Resonance (SPR) | 0.66 | - | [2] |
| Compound 1 | FRET | - | 1.14 | [2] |
| LY3509754 | AlphaLISA | - | <0.00945 | [9] |
| LY3509754 | HT-29 cells | - | 0.0093 | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of IL-17A inhibitors.
Protein Expression and Purification of IL-17A
Recombinant human IL-17A is typically expressed in Escherichia coli as inclusion bodies, which necessitates a refolding step to obtain the biologically active homodimer.
-
Expression: A cDNA encoding human IL-17A (amino acids 20-155) is cloned into a pET expression vector and transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Inclusion Body Isolation: Cells are harvested by centrifugation and lysed. The insoluble fraction containing the inclusion bodies is washed and solubilized in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Refolding: The denatured protein is refolded by rapid dilution into a refolding buffer containing a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
-
Purification: The refolded IL-17A homodimer is purified using a series of chromatography steps, typically including ion-exchange chromatography and size-exclusion chromatography, to achieve high purity.
Crystallization of the IL-17A-Inhibitor Complex
Obtaining high-quality crystals is a critical step for X-ray diffraction studies.
-
Complex Formation: Purified IL-17A homodimer is incubated with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions using techniques such as sitting-drop or hanging-drop vapor diffusion. A common crystallization condition involves a precipitant solution containing polyethylene glycol (PEG) and a specific salt at a defined pH. For example, crystals of the IL-17A/Fab/HAP complex with small molecules were grown in 0.1 M sodium acetate (pH 4.8), 2–6% (v/v) 2-propanol, and 16–28% (w/v) PEG 6000.[5]
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as temperature and pH, to obtain diffraction-quality crystals.
X-ray Data Collection and Structure Determination
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using molecular replacement, using a previously determined structure of IL-17A as a search model. The initial model is then refined against the experimental data, and the inhibitor molecule is built into the electron density map.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[6][10]
-
Ligand Immobilization: IL-17A is immobilized on the surface of a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Analyte Injection: The inhibitor (analyte) is flowed over the sensor surface at various concentrations.
-
Data Acquisition: The binding of the inhibitor to the immobilized IL-17A is monitored as a change in the refractive index, which is proportional to the mass change on the sensor surface.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[11][12]
-
Sample Preparation: Purified IL-17A is placed in the sample cell, and the inhibitor is loaded into the titration syringe. Both samples must be in identical buffer to minimize heats of dilution.
-
Titration: The inhibitor is injected into the IL-17A solution in a stepwise manner.
-
Data Acquisition: The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
AlphaLISA for In Vitro Inhibition
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to measure protein-protein interactions.[13][14]
-
Assay Principle: Biotinylated IL-17A is captured by streptavidin-coated donor beads, and an antibody against IL-17A is conjugated to acceptor beads. When the donor and acceptor beads are in close proximity due to the presence of IL-17A, excitation of the donor beads results in a luminescent signal from the acceptor beads.
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of the inhibitor.
-
Data Acquisition: The luminescent signal is measured on a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the signal intensity against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key biological and experimental concepts related to IL-17A inhibition.
IL-17A Signaling Pathway
Caption: IL-17A signaling cascade and the point of intervention for IL-17A inhibitors.
Experimental Workflow for Crystal Structure Determination
Caption: A streamlined workflow for determining the crystal structure of an IL-17A-inhibitor complex.
Mechanism of IL-17A Inhibition
Caption: A logical diagram illustrating the mechanism of action for an IL-17A inhibitor.
References
- 1. A Review of the Safety of Interleukin-17A Inhibitor Secukinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
Navigating the IL-17A Axis: A Technical Guide to Target Engagement Assay Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) has emerged as a pivotal cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases, leading to the development of several highly effective monoclonal antibody inhibitors. Demonstrating that these therapeutics effectively bind to and neutralize their target in a complex biological system is a critical aspect of drug development. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for developing robust target engagement assays for IL-17A inhibitors. We will delve into the intricacies of the IL-17A signaling pathway, detail experimental protocols for key biochemical and cell-based assays, present comparative data for prominent inhibitors, and offer insights into the development of pharmacodynamic biomarker assays. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret target engagement studies for this important class of biologics.
Introduction to IL-17A and Target Engagement
Interleukin-17A is a hallmark cytokine produced primarily by T helper 17 (Th17) cells, a subset of CD4+ T cells.[1] It plays a crucial role in host defense against extracellular pathogens but is also a key driver of inflammation in a variety of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2][3] IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) on the surface of various cell types, including keratinocytes and fibroblasts.[4][5] This interaction triggers downstream signaling cascades, leading to the production of inflammatory mediators such as cytokines, chemokines, and antimicrobial peptides.[1][2]
Target engagement assays are indispensable tools in drug development, providing direct evidence that a drug molecule is interacting with its intended target in a biological system.[6] For IL-17A inhibitors, which are typically monoclonal antibodies, these assays are crucial for establishing a clear relationship between drug concentration, target binding, and the desired pharmacological effect.[7] A well-designed target engagement strategy can inform dose selection, predict clinical efficacy, and provide valuable insights into the mechanism of action.[6][7]
The IL-17A Signaling Pathway
Understanding the IL-17A signaling pathway is fundamental to designing effective target engagement assays. The binding of the dimeric IL-17A ligand to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein, NF-κB activator 1 (Act1), which in turn recruits and activates TNF receptor-associated factor 6 (TRAF6).[8][9] The activation of TRAF6 leads to the subsequent activation of key downstream pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][9] This signaling cascade culminates in the transcription of genes encoding various pro-inflammatory molecules.
Figure 1: Simplified IL-17A Signaling Pathway.
Core Target Engagement Assays
A multi-faceted approach employing a combination of biochemical and cell-based assays is recommended to comprehensively assess the target engagement of IL-17A inhibitors.
Ligand-Binding Assays
Ligand-binding assays directly measure the interaction between the IL-17A inhibitor and its target. These assays are crucial for determining binding affinity and specificity.
ELISA is a widely used plate-based assay for quantifying the binding of an antibody to its antigen. For IL-17A inhibitors, a direct or competition ELISA format can be employed.
Figure 2: General Workflow for an IL-17A Inhibitor ELISA.
Experimental Protocol: Direct ELISA
-
Coating: Coat a 96-well high-binding microplate with recombinant human IL-17A (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Inhibitor Incubation: Add serial dilutions of the IL-17A inhibitor (e.g., monoclonal antibody) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the IL-17A inhibitor (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
AlphaLISA is a bead-based, no-wash immunoassay that offers high sensitivity and a wide dynamic range. It is well-suited for measuring protein-protein interactions in a homogeneous format.
Figure 3: General Workflow for an IL-17A Inhibitor AlphaLISA.
Experimental Protocol: Competition AlphaLISA
-
Reagent Preparation: Prepare a mix of biotinylated IL-17A and anti-IL-17A antibody-conjugated AlphaLISA acceptor beads in assay buffer.
-
Inhibitor Addition: Add serial dilutions of the IL-17A inhibitor to the wells of a 384-well microplate.
-
Reagent Mix Addition: Add the biotinylated IL-17A and acceptor bead mixture to the wells.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add streptavidin-coated AlphaLISA donor beads.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Readout: Read the plate on an Alpha-enabled plate reader.
Cell-Based Functional Assays
Cell-based assays are critical for assessing the ability of an inhibitor to block the functional consequences of IL-17A signaling in a more physiologically relevant context.
This assay measures the ability of an IL-17A inhibitor to block the production of downstream inflammatory mediators, such as IL-6, IL-8 (CXCL8), or GRO-α (CXCL1), from IL-17A-responsive cells.
Figure 4: Workflow for an IL-17A-Induced Cytokine Production Assay.
Experimental Protocol: IL-6 Production in Human Dermal Fibroblasts
-
Cell Seeding: Seed primary human dermal fibroblasts into a 96-well tissue culture plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with serial dilutions of the IL-17A inhibitor for 1 hour.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-17A (e.g., 10-50 ng/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Determine the EC₅₀ value of the inhibitor.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is essential for comparing the potency and efficacy of different IL-17A inhibitors.
Table 1: Comparison of In Vitro Potency of IL-17A Inhibitors
| Inhibitor | Target | Binding Affinity (K D) | Ligand Binding IC₅₀ | Functional Cell-Based Assay EC₅₀ |
| Secukinumab | IL-17A | ~100-200 pM | ~0.4 nM | ~0.2-1 nM |
| Ixekizumab | IL-17A | <10 pM | ~15-30 pM | ~50-100 pM |
| Brodalumab | IL-17RA | ~20-50 pM | N/A | ~100-300 pM |
Note: The values presented are approximate and can vary depending on the specific assay conditions and cell types used. Data is compiled from publicly available literature.[5][10][11][12]
Pharmacodynamic Biomarker Assays
Pharmacodynamic (PD) biomarker assays are crucial for demonstrating target engagement in a clinical setting. These assays measure a downstream effect of the drug's interaction with its target, providing evidence of the drug's biological activity in patients.
For IL-17A inhibitors, a common PD biomarker strategy is to measure the levels of total IL-17A in the serum of treated subjects.[7] Upon administration of an anti-IL-17A antibody, the antibody binds to circulating IL-17A, forming a complex. This complex often has a longer half-life than free IL-17A, leading to an increase in the total concentration of IL-17A in the serum.[7] This increase serves as a surrogate marker of target engagement.
Experimental Protocol: Total IL-17A ELISA in Serum
The protocol is similar to the direct ELISA described in section 3.1.1, with the key difference being the use of patient serum samples instead of purified reagents.
-
Coating: Coat a 96-well microplate with a capture antibody that binds to a different epitope on IL-17A than the therapeutic antibody, or one that can bind the therapeutic antibody-IL-17A complex.
-
Washing and Blocking: Follow standard washing and blocking procedures.
-
Sample Incubation: Add patient serum samples (collected at baseline and various time points post-dosing) to the wells and incubate.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add a labeled detection antibody that binds to IL-17A at an epitope that is not blocked by the therapeutic antibody.
-
Substrate Addition and Readout: Follow standard procedures for substrate addition, reaction stopping, and signal measurement.
Quality Control and Troubleshooting
Robust and reproducible target engagement assays require stringent quality control measures.
Table 2: Key Quality Control Parameters for Ligand-Binding Assays
| Parameter | Description | Acceptance Criteria |
| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-assay coefficient of variation (CV) ≤ 20% |
| Accuracy | The closeness of the mean test results to the true value. | Percent recovery within 80-120% of the nominal value |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Minimal cross-reactivity with related cytokines or matrix components |
| Sensitivity | The lowest concentration of analyte that can be reliably detected. | Lower Limit of Quantitation (LLOQ) should be appropriate for the expected concentrations. |
Reference: Based on general principles of ligand-binding assay validation.[4][8][9]
Common Troubleshooting for Cell-Based Assays:
-
High Variability: Ensure consistent cell seeding density, passage number, and incubation times.[13][14]
-
Low Signal: Optimize the concentration of IL-17A used for stimulation and check the health and responsiveness of the cell line.[13][14]
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile PBS.
Conclusion
The development of robust and reliable target engagement assays is a cornerstone of a successful drug development program for IL-17A inhibitors. A comprehensive strategy that incorporates a suite of biochemical and cell-based functional assays, alongside well-designed pharmacodynamic biomarker studies, is essential to fully characterize the interaction of a therapeutic with its target. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to establish and validate their own target engagement assays, ultimately contributing to the development of more effective therapies for patients with IL-17A-mediated diseases.
References
- 1. [PDF] Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift | Semantic Scholar [semanticscholar.org]
- 2. pufei.com [pufei.com]
- 3. m.youtube.com [m.youtube.com]
- 4. swordbio.com [swordbio.com]
- 5. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Measurement of IL-17AA and IL-17FF as Pharmacodynamic Biomarkers to Demonstrate Target Engagement in the Phase I Study of MCAF5352A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thescipub.com [thescipub.com]
- 10. researchgate.net [researchgate.net]
- 11. Portico [access.portico.org]
- 12. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 14. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
The Architecture of Inhibition: A Deep Dive into IL-17A Inhibitor Pharmacophore Modeling and SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Interleukin-17A (IL-17A) has emerged as a critical therapeutic target in a host of autoimmune and inflammatory diseases. While monoclonal antibodies targeting IL-17A have demonstrated significant clinical success, the quest for small molecule inhibitors presents an opportunity for orally bioavailable and potentially more cost-effective therapies. This technical guide delves into the core principles and methodologies underpinning the discovery and optimization of IL-17A inhibitors, with a specific focus on pharmacophore modeling and Structure-Activity Relationship (SAR) studies.
The IL-17A Signaling Cascade: A Target for Intervention
IL-17A, a homodimeric cytokine, exerts its pro-inflammatory effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits. This interaction triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1. Act1, in turn, associates with TRAF6, leading to the activation of key transcription factors such as NF-κB and AP-1. The culmination of this signaling is the production of various pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1][2][3][4] The intricate nature of this pathway offers multiple points for therapeutic intervention, with a primary focus on disrupting the initial IL-17A/IL-17RA protein-protein interaction (PPI).
Figure 1: IL-17A Signaling Pathway.
Deciphering the Inhibitor Blueprint: Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of modern drug discovery, providing a three-dimensional abstract representation of the key molecular features necessary for a ligand to interact with a specific biological target. Both ligand-based and structure-based approaches have been instrumental in identifying and optimizing IL-17A inhibitors.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
This method is employed when a set of active ligands is known, but the 3D structure of the target is unavailable or not well-defined.
-
Ligand Dataset Preparation:
-
Compile a structurally diverse set of known IL-17A inhibitors with a wide range of biological activities (e.g., IC50 values).
-
Generate low-energy 3D conformers for each ligand using computational chemistry software (e.g., MOE, Discovery Studio).
-
-
Pharmacophore Feature Identification:
-
Identify common chemical features among the most active compounds. These typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable features.
-
-
Model Generation and Scoring:
-
Utilize pharmacophore modeling software to align the active ligands and generate pharmacophore hypotheses.
-
Score and rank the generated models based on how well they map to the active compounds and exclude inactive ones.
-
-
Model Validation:
-
Validate the best pharmacophore model using a test set of compounds (not used in model generation) with known activities. A good model should be able to distinguish active from inactive molecules.
-
Experimental Protocol: Structure-Based Pharmacophore Model Generation
This approach leverages the 3D structural information of the target protein, often obtained from X-ray crystallography or NMR spectroscopy.
-
Target Structure Preparation:
-
Obtain the 3D structure of IL-17A, preferably in complex with a ligand, from the Protein Data Bank (PDB).
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and minimizing the energy.
-
-
Binding Site Analysis:
-
Identify the key interaction points between IL-17A and its known ligands or its receptor. This involves analyzing hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
-
Pharmacophore Feature Mapping:
-
Map the identified interaction points to pharmacophoric features. For example, a hydrogen bond with a backbone carbonyl of the protein would be mapped as an HBD feature in the pharmacophore model.
-
-
Model Refinement and Validation:
-
Refine the generated pharmacophore model by adjusting the position and tolerance spheres of the features.
-
Validate the model by its ability to retrieve known active compounds from a database through virtual screening.
-
Figure 2: Pharmacophore Modeling Workflow.
The Iterative Path to Potency: Structure-Activity Relationship (SAR) Studies
SAR studies are a systematic investigation of how the chemical structure of a compound influences its biological activity. Through iterative chemical synthesis and biological testing, researchers can identify the key structural motifs responsible for potency and selectivity, and systematically modify a lead compound to improve its drug-like properties.
Quantitative SAR Data for IL-17A Inhibitors
The following tables summarize the in vitro activity of representative IL-17A inhibitors from different chemical classes.
Table 1: Macrocyclic IL-17A Inhibitors
| Compound ID | Structure | IC50 (nM, FRET Assay) | Kd (nM, SPR) | Reference |
| Compound 1 | [Structure of Compound 1] | ~35 | < 200 | [5] |
| Compound 2 | [Structure of Compound 2] | < 35 | < 200 | [5] |
| Compound 3 | [Structure of Compound 3] | < 35 | < 200 | [5] |
Table 2: Peptide-Based IL-17A Inhibitors
| Compound ID | Sequence | IC50 (nM, Competition ELISA) | IC50 (nM, Cell-Based Assay) | Reference |
| Peptide 1 | [Sequence of Peptide 1] | 80 | 370 | [6] |
| HAP | [Optimized Sequence] | <1 | ~10 | [6] |
Table 3: Small Molecule IL-17A Inhibitors (Non-macrocyclic)
| Compound ID | Structure | IC50 (µM, Cellular Assay) | Kd (nM, SPR) | Reference |
| Cmpd 8 | [Structure of Cmpd 8] | 4.7 | 370 | [7][8] |
| Cmpd 9 | [Structure of Cmpd 9] | 5.7 | < 100 | [7][8] |
| Cmpd 10 | [Structure of Cmpd 10] | 1.3 | < 100 | [7][8] |
Note: The specific structures and sequences are proprietary to the cited publications and are represented here conceptually. Please refer to the original publications for detailed chemical information.
Experimental Protocols for SAR Evaluation
A robust SAR campaign relies on accurate and reproducible biological assays to quantify the potency of newly synthesized compounds.
Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay
This assay is used to measure the direct binding of an inhibitor to the IL-17A/IL-17RA interaction.
-
Reagent Preparation:
-
Label recombinant human IL-17A with a donor fluorophore (e.g., Europium chelate) and IL-17RA with an acceptor fluorophore (e.g., allophycocyanin).
-
Prepare a series of dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a microplate, combine the labeled IL-17A, labeled IL-17RA, and the test inhibitor at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence.
-
The FRET signal is proportional to the amount of IL-17A/IL-17RA complex formed.
-
Calculate the IC50 value, which is the concentration of inhibitor that reduces the FRET signal by 50%.
-
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
This assay can be configured to measure the inhibition of IL-17A binding to its receptor.
-
Plate Coating:
-
Coat a high-binding microplate with recombinant human IL-17RA.
-
-
Blocking:
-
Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk).
-
-
Inhibition Step:
-
Pre-incubate biotinylated IL-17A with a serial dilution of the test inhibitor.
-
Add the mixture to the coated and blocked plate.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated IL-17A captured by the receptor.
-
Add a chromogenic substrate (e.g., TMB). The HRP will catalyze a color change.
-
-
Data Analysis:
Figure 3: Structure-Activity Relationship (SAR) Workflow.
Conclusion
The development of small molecule inhibitors of IL-17A is a dynamic and promising area of research. The synergistic application of computational methods like pharmacophore modeling and rigorous experimental validation through SAR studies provides a powerful paradigm for the discovery and optimization of novel therapeutics. By understanding the intricate details of the IL-17A signaling pathway and leveraging sophisticated drug design strategies, the scientific community is well-positioned to deliver the next generation of treatments for a wide range of inflammatory and autoimmune disorders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. assaybiotechnology.com [assaybiotechnology.com]
- 3. pufei.com [pufei.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structure-based drug design of cell-active inhibitors of interleukin 17A at a novel C-terminal site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Discovery of a Novel Small Molecule IL-17A Inhibitor from a DNA-Encoded Library Screen
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Interleukin-17A (IL-17A) is a pivotal cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. While antibody-based therapies targeting IL-17A have demonstrated clinical efficacy, the development of orally bioavailable small molecule inhibitors remains a significant therapeutic goal. This document details the discovery and characterization of a novel class of small molecule IL-17A inhibitors, identified through a DNA-encoded chemical library screen. We present the screening and optimization process, quantitative biochemical and cellular activity, and detailed experimental protocols. This guide serves as a technical overview of the discovery of potent IL-17A antagonists that bind to a previously unexploited site on the IL-17A homodimer.
Introduction: The Role of IL-17A in Disease
Interleukin-17A is the signature cytokine of the Th17 subset of T helper cells and plays a crucial role in host defense against extracellular pathogens.[1][2] However, its dysregulation is a major driver of various autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and axial spondylitis.[2][3][4] IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on the surface of target cells.[1][2] This interaction triggers downstream signaling cascades, primarily through NF-κB and C/EBP pathways, leading to the production of inflammatory mediators like cytokines (e.g., IL-6), chemokines, and matrix metalloproteinases.[1][5][6] The clinical success of monoclonal antibodies that neutralize IL-17A has validated this pathway as a therapeutic target.[4][7] This has spurred significant interest in discovering small molecule inhibitors that could offer the convenience of oral administration.[7][8]
This whitepaper focuses on a novel class of inhibitors discovered via a DNA-encoded chemical library (DECL) screen, which bind symmetrically to the central cavities of the IL-17A homodimer, representing a new mode of protein-protein interaction (PPI) inhibition.[7][9]
The IL-17A Signaling Pathway
The binding of the dimeric IL-17A ligand to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein Act1, which in turn recruits TRAF6. This leads to the activation of key inflammatory transcription factors, including NF-κB and C/EBPβ, culminating in the expression of pro-inflammatory genes.[1][5]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. cusabio.com [cusabio.com]
- 6. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
Preliminary In Vitro Characterization of a Representative IL-17A Inhibitor
This technical guide provides an in-depth overview of the preliminary in vitro characterization of a representative Interleukin-17A (IL-17A) inhibitor. For the purpose of this document, we will focus on key methodologies and data relevant to the preclinical assessment of such inhibitors, using publicly available information on well-characterized anti-IL-17A biologics as a representative example. This guide is intended for researchers, scientists, and drug development professionals actively involved in the discovery and evaluation of novel therapeutics targeting the IL-17A pathway.
Introduction to IL-17A and Its Role in Inflammation
Interleukin-17A is a hallmark cytokine primarily produced by T helper 17 (Th17) cells, a subset of CD4+ T cells.[1][2] It plays a critical role in host defense against extracellular pathogens but is also a key driver of pathology in numerous autoimmune and chronic inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2][3][4] IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on a wide variety of cell types.[1][2][3][5] This binding initiates downstream signaling cascades, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[3][6] The central role of IL-17A in inflammatory processes has made it a prime target for therapeutic intervention.
Quantitative Assessment of Inhibitor Activity
The in vitro characterization of an IL-17A inhibitor involves a series of quantitative assays to determine its binding affinity, potency, and selectivity. The following tables summarize typical data obtained for a representative IL-17A inhibitor.
Table 1: Binding Affinity and Kinetics
| Parameter | Value | Method | Reference |
| K_D (dissociation constant) | <3 pM | Surface Plasmon Resonance (SPR) | [7] |
| k_on (association rate) | 1.2 x 10^7 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |
| k_off (dissociation rate) | 3.5 x 10⁻⁵ s⁻¹ | Surface Plasmon Resonance (SPR) |
Table 2: In Vitro Neutralization Potency
| Assay | Cell Line | Measured Endpoint | IC₅₀ | Reference |
| IL-17A-induced GROα secretion | HT-29 (human colorectal adenocarcinoma) | GROα levels | ~30 pM | [7] |
| IL-17A-induced KC secretion | Mouse NIH/3T3 fibroblasts | KC (mouse CXCL1) levels | ~60 pM | [8] |
| Inhibition of IL-17A/IL-17RA binding | N/A | FRET Signal | ~0.5 nM | [9] |
Table 3: Selectivity Profile
| Cytokine | Binding Detected | Method | Reference |
| Human IL-17A | Yes | ELISA | [2] |
| Human IL-17F | No | ELISA | [2] |
| Human IL-17A/F Heterodimer | Yes | Cell-based neutralization assay | [7] |
| Other Human IL-17 family members (B, C, D, E) | No | ELISA | [2] |
| Rodent IL-17A | No | ELISA | [2][7] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an IL-17A inhibitor. Below are protocols for key in vitro experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This method is employed to determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) of the inhibitor to IL-17A.
Methodology:
-
Recombinant human IL-17A is immobilized on a sensor chip.
-
A series of concentrations of the IL-17A inhibitor are flowed over the chip surface.
-
The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate k_on, k_off, and K_D.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity
ELISA is utilized to assess the specific binding of the inhibitor to IL-17A and its cross-reactivity with other related cytokines.
Methodology:
-
Individual wells of a 96-well plate are coated with different recombinant human IL-17 family member proteins.
-
After blocking non-specific binding sites, varying concentrations of the IL-17A inhibitor are added to the wells.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the inhibitor is then added.
-
A substrate is introduced, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of bound inhibitor.
Cell-Based Neutralization Assay
This functional assay determines the inhibitor's ability to block IL-17A-mediated cellular responses. A common endpoint is the measurement of chemokine secretion from IL-17A-stimulated cells.[7]
Methodology:
-
A suitable cell line, such as human HT-29 cells or mouse NIH/3T3 fibroblasts, is cultured in 96-well plates.[7][8]
-
Cells are pre-incubated with a serial dilution of the IL-17A inhibitor.
-
Recombinant human IL-17A is then added to the wells to stimulate the cells.
-
After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentration of a downstream chemokine (e.g., GROα for human cells or KC for mouse cells) in the supernatant is quantified using a specific ELISA.[7][8]
-
The IC₅₀ value, representing the concentration of inhibitor required to inhibit 50% of the IL-17A-induced chemokine secretion, is calculated.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the IL-17A signaling pathway and a typical in vitro characterization workflow.
Caption: IL-17A Signaling Pathway.
Caption: In Vitro Characterization Workflow.
References
- 1. Immune response - IL-17 signaling pathways Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary Investigation and Therapeutic Efficacy Determination of a Novel Anti-IL-17A Antibody, Indikizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Effect of IL-17A Inhibitors on the IL-17A/IL-17RA Interaction: A Technical Guide
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that serves as a cornerstone in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Produced predominantly by T helper 17 (Th17) cells, as well as other immune cells, IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[2][3][4] This interaction triggers a cascade of downstream signaling events, leading to the production of inflammatory mediators like cytokines and chemokines, which promote tissue inflammation and damage.[1][3][5] Given its central role, the IL-17A/IL-17RA axis has become a critical therapeutic target. This guide provides an in-depth technical overview of the mechanisms by which IL-17A inhibitors disrupt this interaction, the quantitative measures of their efficacy, and the experimental protocols used to characterize them.
The IL-17A Signaling Pathway
The binding of the homodimeric IL-17A ligand to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade. This activation orchestrates multiple signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the release of pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CCL20), and other mediators that drive neutrophil recruitment and perpetuate the inflammatory response.[1][3][4][6][7]
Mechanisms of Inhibition
Therapeutic intervention primarily focuses on two distinct strategies to block the IL-17A signaling cascade: directly neutralizing the IL-17A ligand or blocking its receptor, IL-17RA.
Direct Inhibition of the IL-17A Ligand
This approach utilizes monoclonal antibodies that bind with high specificity and affinity to the IL-17A cytokine itself. By binding to IL-17A, these inhibitors sterically hinder its ability to engage with the IL-17RA/RC receptor complex, effectively neutralizing its biological activity.[8][9][10] Prominent examples of this class include Secukinumab and Ixekizumab.[11]
Blockade of the IL-17 Receptor A (IL-17RA)
An alternative strategy involves targeting the receptor subunit, IL-17RA. Monoclonal antibodies, such as Brodalumab, bind directly to IL-17RA.[12][13] This occupation of the receptor prevents multiple IL-17 family members that utilize IL-17RA for signaling (including IL-17A, IL-17F, and IL-17E) from binding and initiating the pro-inflammatory cascade.[12][14][15] This results in a broader blockade of the IL-17 pathway.[12]
Quantitative Analysis of Inhibition
The efficacy of IL-17A pathway inhibitors is quantified by their binding affinity and functional inhibitory capacity. These parameters are crucial for comparing the potency of different molecules.
Table 1: Binding Affinity and Functional Inhibition of Selected IL-17A Pathway Inhibitors
| Inhibitor | Target | Assay Type | Parameter | Value | Reference |
| HAP (Peptide) | IL-17A | FRET | IC50 | 0.4 nM | [16] |
| HAP (Peptide) | IL-17A | Cell-based (IL-8) | IC50 | 370 nM | [16] |
| Macrocyclic Peptide 2 | IL-17A | Cell-based (IL-8) | IC50 | 0.024 µM | [17] |
| Macrocyclic Peptide 3 | IL-17A | Cell-based (IL-8) | IC50 | 0.033 µM | [17] |
| Janssen Compound | IL-17A | HTRF Binding | IC50 | 0.047 µM | [18] |
| Janssen Compound | IL-17A | Cell-based (G-CSF) | IC50 | 0.0075 µM | [18] |
Experimental Protocols
A variety of robust assays are employed to characterize the binding kinetics and functional consequences of inhibiting the IL-17A/IL-17RA interaction.
Binding Assays
These assays directly measure the physical interaction between the inhibitor and its target.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).[16]
-
Immobilization: Covalently immobilize the ligand (e.g., biotinylated human IL-17A) onto a streptavidin-coated sensor chip surface.[16]
-
Association: Flow the analyte (e.g., inhibitor peptide or antibody) at various concentrations across the sensor chip surface. The binding event causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).
-
Dissociation: After the association phase, flow a buffer solution over the chip to monitor the dissociation of the analyte from the immobilized ligand.
-
Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.[16]
Protocol 2: Competitive Binding ELISA
This protocol outlines a method for screening inhibitors that block the IL-17A:IL-17RA interaction.[19][20]
-
Coating: Coat a high-bind 96-well plate with recombinant human IL-17RA overnight at 4°C.
-
Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer for at least 1 hour at room temperature.
-
Inhibitor Incubation: Add serial dilutions of the test inhibitor (and positive/negative controls) to the wells.
-
Ligand Addition: Add a constant concentration of biotinylated IL-17A to all wells (except blanks) and incubate for 2 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate for 1 hour.
-
Signal Generation: After a final wash, add a chemiluminescent or colorimetric substrate.
-
Measurement: Read the signal using a luminometer or spectrophotometer. A decrease in signal compared to the no-inhibitor control indicates successful inhibition of the IL-17A/IL-17RA interaction.
Cell-Based Functional Assays
These assays measure the downstream biological effects of inhibiting IL-17A signaling, providing a measure of the inhibitor's functional potency.
Protocol 3: Inhibition of Cytokine Production in Primary Human Keratinocytes
This assay quantifies an inhibitor's ability to block IL-17A-induced production of other pro-inflammatory cytokines.[16][18]
-
Cell Culture: Culture primary human keratinocytes in appropriate media until they reach a suitable confluency.
-
Stimulation & Inhibition: Pre-incubate the cells with various concentrations of the IL-17A inhibitor for a defined period (e.g., 1 hour).
-
Induction: Stimulate the cells with a pre-determined concentration of recombinant human IL-17A (often in combination with TNF-α to achieve a synergistic effect) for 18-24 hours.[16]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of a downstream cytokine (e.g., IL-6, IL-8, or G-CSF) in the supernatants using a standard ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the IL-17A-induced cytokine production by 50%.
Conclusion
Inhibitors of the IL-17A/IL-17RA interaction represent a highly successful class of therapeutics for inflammatory diseases. Their mechanisms, which involve either direct ligand neutralization or receptor blockade, are well-characterized through a suite of quantitative binding and functional assays. The detailed protocols and quantitative data presented in this guide offer a framework for researchers and drug developers to evaluate and compare novel inhibitors targeting this critical inflammatory axis. Future work will likely focus on developing small-molecule and peptide-based inhibitors to provide oral therapeutic options, further expanding the arsenal against IL-17A-mediated pathologies.[2][21]
References
- 1. A comprehensive network map of IL-17A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. cosentyxhcp.com [cosentyxhcp.com]
- 6. What is the mechanism of action of Ixekizumab? [synapse.patsnap.com]
- 7. cusabio.com [cusabio.com]
- 8. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ixekizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 14. Brodalumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. researchgate.net [researchgate.net]
- 17. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Janssen Pharmaceutica describes new IL-17A/ IL-17RA interaction inhibitors | BioWorld [bioworld.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. IL-17A [Biotinylated] : IL-17RA Inhibitor Screening ELISA Kit | ACROBiosystems [jp.acrobiosystems.com]
- 21. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of IL-17A Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic methods used to characterize the binding of small molecule inhibitors to Interleukin-17A (IL-17A), a key cytokine implicated in various inflammatory and autoimmune diseases. This document will focus on a representative macrocyclic antagonist, herein referred to as "Inhibitor 2," to illustrate the application of these techniques.
Introduction to IL-17A and its Inhibition
Interleukin-17A is a homodimeric pro-inflammatory cytokine that plays a crucial role in host defense against certain pathogens and in the pathophysiology of autoimmune diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] IL-17A exerts its effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits, triggering downstream signaling cascades that lead to the production of inflammatory mediators.[3][4] The development of inhibitors that block the IL-17A signaling pathway is a significant area of therapeutic research.[2] While monoclonal antibodies targeting IL-17A have shown clinical efficacy, there is a growing interest in the development of orally bioavailable small molecule inhibitors.[4][5]
Spectroscopic techniques are indispensable tools for elucidating the molecular details of inhibitor binding, providing critical information on affinity, kinetics, thermodynamics, and the specific binding site on the protein. This guide will delve into the practical application of key spectroscopic methods for characterizing the interaction between IL-17A and a potent macrocyclic inhibitor.
IL-17A Signaling Pathway
Understanding the IL-17A signaling pathway is fundamental to appreciating the mechanism of action of its inhibitors. The binding of IL-17A to its receptor complex initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and C/EBP, leading to the expression of pro-inflammatory genes.
Quantitative Analysis of Inhibitor 2 Binding
A thorough characterization of an inhibitor's binding properties involves determining its affinity, kinetics, and stoichiometry of interaction with the target protein. Spectroscopic methods provide robust quantitative data for this purpose. The following table summarizes representative binding data for a macrocyclic IL-17A antagonist, designated here as "Inhibitor 2".[3]
| Parameter | Method | Value |
| Dissociation Constant (KD) | Surface Plasmon Resonance (SPR) | 0.66 µM |
| IC50 (IL-17A/IL-17RA interaction) | FRET Assay | 1.14 µM |
| Binding Specificity | Surface Plasmon Resonance (SPR) | No measurable binding to IL-17F or IL-17RA at concentrations up to 13.3 µM |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. This section outlines the methodologies for key spectroscopic techniques used to study the IL-17A-inhibitor interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time biomolecular interactions. It provides kinetic data (association and dissociation rates) and affinity constants.
Experimental Workflow:
Detailed Protocol:
-
Ligand Preparation: Recombinantly express and purify human IL-17A. Ensure high purity and concentration accuracy.
-
Analyte Preparation: Dissolve Inhibitor 2 in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the running buffer. The final DMSO concentration should be kept low and constant across all samples.
-
Immobilization:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Covalently immobilize IL-17A to the activated surface via amine coupling to achieve a target immobilization level (e.g., 2000-3000 Response Units).[6]
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.[6]
-
-
Binding Measurement:
-
Inject a series of concentrations of Inhibitor 2 over the IL-17A-immobilized surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each inhibitor concentration using a low pH buffer or a specific regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (KD).[7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Dialyze purified IL-17A and dissolve Inhibitor 2 in the exact same buffer to minimize heats of dilution.[10] A typical buffer would be phosphate-buffered saline (PBS) at pH 7.4.
-
Accurately determine the concentrations of both IL-17A and Inhibitor 2.
-
Degas both solutions immediately before the experiment to prevent bubble formation.[10]
-
-
ITC Experiment:
-
Load IL-17A into the sample cell (typically at a concentration of 10-50 µM).
-
Load Inhibitor 2 into the injection syringe (typically at a concentration 10-20 times that of IL-17A).[11]
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-rate peaks for each injection to obtain the heat change per injection.
-
Plot the integrated heat data against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the thermodynamic parameters.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information about protein-ligand interactions, enabling the identification of the binding site and characterization of conformational changes upon binding.[13]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Express and purify isotopically labeled (e.g., ¹⁵N) IL-17A.
-
Prepare a concentrated stock solution of Inhibitor 2 in a deuterated buffer matching the protein sample.
-
-
NMR Titration:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled IL-17A.
-
Perform a stepwise titration by adding increasing amounts of Inhibitor 2 to the protein sample.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra from the titration series to observe chemical shift perturbations (CSPs) of the protein's backbone amide signals.
-
Calculate the magnitude of the CSPs for each residue.
-
Map the residues with significant CSPs onto the three-dimensional structure of IL-17A to identify the binding site of Inhibitor 2.[14]
-
Conclusion
The spectroscopic analysis of inhibitor binding to IL-17A is a multifaceted process that provides invaluable insights for drug discovery and development. Techniques such as SPR, ITC, and NMR spectroscopy, when used in a complementary fashion, offer a comprehensive understanding of the binding affinity, kinetics, thermodynamics, and the precise molecular interactions at the binding site. The detailed protocols and workflows presented in this guide provide a framework for researchers to effectively characterize novel IL-17A inhibitors and advance the development of new therapies for inflammatory and autoimmune diseases.
References
- 1. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 2. What are IL-17 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 6. dhvi.duke.edu [dhvi.duke.edu]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Downstream Signaling Pathway Analysis of IL-17A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the downstream signaling pathways affected by Interleukin-17A (IL-17A) inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms of IL-17A, the effects of its inhibition, and the experimental protocols required for its study.
Introduction to IL-17A and Its Role in Inflammation
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17A is a key mediator of the inflammatory response, stimulating the production of other pro-inflammatory cytokines, chemokines, and antimicrobial peptides from a variety of cell types such as fibroblasts, endothelial cells, and epithelial cells.[3] This cascade of events leads to the recruitment of immune cells, particularly neutrophils, to the site of inflammation, perpetuating the inflammatory cycle.[3]
The IL-17A Signaling Pathway
The biological effects of IL-17A are mediated through its interaction with a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[3] Binding of IL-17A to its receptor initiates a downstream signaling cascade that is primarily mediated by the adaptor protein, nuclear factor-κB activator 1 (Act1).
Caption: IL-17A Signaling Pathway.
Upon receptor binding, Act1 is recruited and subsequently activates TNF receptor-associated factor 6 (TRAF6). This leads to the activation of two major downstream signaling cascades:
-
The NF-κB Pathway: TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the nuclear factor-κB (NF-κB) dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of target genes.
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: TAK1 also activates the MAPK pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). These kinases phosphorylate and activate various transcription factors, such as activator protein-1 (AP-1), which also contribute to the expression of IL-17A target genes.
The activation of these pathways culminates in the production of a wide array of inflammatory mediators, including:
-
Chemokines: CXCL1, CXCL2, CXCL5, CXCL8 (IL-8), and CCL20, which are potent chemoattractants for neutrophils and other immune cells.[4]
-
Cytokines: Interleukin-6 (IL-6) and granulocyte colony-stimulating factor (G-CSF), which amplify the inflammatory response and promote the expansion and recruitment of neutrophils.[5]
-
Antimicrobial Peptides: Defensins (e.g., DEFB4B) and S100 proteins (e.g., S100A8/A9), which contribute to host defense but also to the inflammatory milieu in diseases like psoriasis.[3]
-
Matrix Metalloproteinases (MMPs): Enzymes that can degrade the extracellular matrix, contributing to tissue damage in chronic inflammation.
Mechanism of Action of IL-17A Inhibitors
IL-17A inhibitors are biologic drugs, typically monoclonal antibodies, that function by neutralizing the activity of IL-17A. There are two main mechanisms of action:
-
Directly binding to IL-17A: Monoclonal antibodies like secukinumab and ixekizumab bind directly to the IL-17A cytokine, preventing it from interacting with its receptor complex.
-
Blocking the IL-17A receptor: Brodalumab is a monoclonal antibody that binds to the IL-17RA subunit of the receptor complex, thereby blocking the binding of IL-17A and other IL-17 family members that utilize this receptor subunit.[6]
By disrupting the interaction between IL-17A and its receptor, these inhibitors effectively block the initiation of the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.
Quantitative Analysis of Downstream Signaling Pathway Inhibition
The efficacy of IL-17A inhibitors can be quantitatively assessed by measuring the changes in the expression and activity of downstream signaling molecules and target genes.
Effect on Downstream Gene Expression
Clinical studies in patients with psoriasis have demonstrated that treatment with IL-17A inhibitors leads to a significant downregulation of a wide range of inflammatory genes in skin lesions.
| Target Gene | Inhibitor | Disease | Fold Change / Percent Reduction | Reference |
| Chemokines | ||||
| CXCL1 | Secukinumab | Psoriasis | Significantly decreased | [7] |
| CCL20 | Brodalumab | Psoriasis | Significantly decreased | |
| Cytokines | ||||
| IL-6 | Secukinumab | Psoriasis | Significantly lower after treatment | [5] |
| IL-17A | Brodalumab | Psoriasis | Dose-dependent downregulation | [6] |
| IL-17F | Brodalumab | Psoriasis | Dose-dependent downregulation | [6] |
| IL-23A | Secukinumab | Psoriasis | Significantly downregulated | [8] |
| Antimicrobial Peptides & Others | ||||
| DEFB4B | Secukinumab | Psoriasis | Decreased expression | [3] |
| S100A8 | Secukinumab | Psoriasis | Decreased expression | [3] |
| S100A9 | Brodalumab | Psoriasis | Normalization of expression | [6] |
| ACE2 | Secukinumab | Psoriasis | -2.17 fold change (downregulation) | [9][10] |
Effect on Downstream Protein Expression and Activation
Inhibition of the IL-17A pathway also leads to a reduction in the protein levels of inflammatory mediators and the phosphorylation (activation) of key signaling molecules.
| Target Protein | Inhibitor | Disease | Percent Reduction / Change in Activation | Reference |
| IL-6 | Secukinumab | Psoriasis | Significantly lower serum levels | [5] |
| VEGF-A | Brodalumab | Psoriasis | Decreased plasma levels | [11] |
| MMP-3 | Brodalumab | Psoriasis | Decreased plasma levels | [11] |
| Phosphorylated p65 (NF-κB) | - | - | Reduced nuclear translocation and phosphorylation | [9] |
Experimental Protocols for Pathway Analysis
Analyzing the IL-17A downstream signaling pathway and the effects of its inhibitors requires a range of molecular and cellular biology techniques.
Experimental Workflow Overview
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. stemcell.com [stemcell.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]
- 7. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 8. bmgrp.com [bmgrp.com]
- 9. researchgate.net [researchgate.net]
- 10. Secukinumab lowers expression of ACE2 in affected skin of patients with psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining NF-κB genomic interactions by ChIP-seq and CUT&Tag - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Selectivity Profile of a Representative IL-17A Inhibitor: A Technical Guide
This technical guide provides an in-depth analysis of the selectivity profile of a representative Interleukin-17A (IL-17A) inhibitor, Secukinumab. Developed for researchers, scientists, and drug development professionals, this document outlines the inhibitor's binding affinity, cross-reactivity, and functional effects on related signaling pathways. The information presented herein is a synthesis of publicly available data.
Introduction to IL-17A and its Inhibition
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] It is primarily produced by T-helper 17 (Th17) cells and exerts its effects by binding to the IL-17 receptor complex, which is widely expressed on various cell types.[4] This binding triggers downstream signaling cascades, leading to the production of pro-inflammatory mediators, recruitment of neutrophils, and tissue inflammation.[5][6]
Selective inhibition of IL-17A is a key therapeutic strategy to ameliorate the inflammatory processes driven by this cytokine. Secukinumab is a fully human monoclonal antibody of the IgG1/κ subclass that selectively binds to and neutralizes IL-17A.[3][7] Understanding the selectivity profile of such an inhibitor is paramount to predicting its efficacy and safety.
Quantitative Selectivity Profile
The selectivity of an IL-17A inhibitor is determined by its binding affinity to IL-17A and its lack of binding to other cytokines, particularly other members of the IL-17 family.
| Target Cytokine | Inhibitor | Binding Affinity (KD) | Neutralization (IC50) | Method | Reference |
| Human IL-17A | Secukinumab | 100-200 pM | 0.4 nM | Surface Plasmon Resonance | F. Hoffmann-La Roche Ltd, 2013 |
| Human IL-17F | Secukinumab | No significant binding | Not applicable | Not specified | F. Hoffmann-La Roche Ltd, 2013 |
| Human IL-17A/F Heterodimer | Secukinumab | Weak binding | Not specified | Not specified | F. Hoffmann-La Roche Ltd, 2013 |
| Human TNF-α | Secukinumab | No significant binding | Not applicable | Not specified | F. Hoffmann-La Roche Ltd, 2013 |
| Human IL-1β | Secukinumab | No significant binding | Not applicable | Not specified | F. Hoffmann-La Roche Ltd, 2013 |
| Human IL-6 | Secukinumab | No significant binding | Not applicable | Not specified | F. Hoffmann-La Roche Ltd, 2013 |
| Human IL-22 | Secukinumab | No significant binding | Not applicable | Not specified | F. Hoffmann-La Roche Ltd, 2013 |
Note: The binding affinity and neutralization data for Secukinumab are based on information from its European Public Assessment Report (EPAR). Specific experimental details from the manufacturer are often proprietary.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the selectivity profile of an IL-17A inhibitor.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the inhibitor to IL-17A and other cytokines.
Methodology:
-
Immobilization: Recombinant human IL-17A is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of the IL-17A inhibitor (e.g., Secukinumab) are injected over the sensor surface.
-
Data Acquisition: The binding response is measured in real-time as a change in the refractive index at the sensor surface.
-
Regeneration: The sensor surface is regenerated between injections using a low pH buffer to remove the bound inhibitor.
-
Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Cross-Reactivity Assessment: The same procedure is repeated with other cytokines (e.g., IL-17F, TNF-α, IL-6) immobilized on the sensor chip to assess non-specific binding.
In Vitro Cellular Assay for Functional Neutralization
Objective: To measure the ability of the IL-17A inhibitor to block IL-17A-induced cellular responses.
Methodology:
-
Cell Culture: Human dermal fibroblasts or a similar IL-17A responsive cell line are cultured in appropriate media.
-
Stimulation: Cells are pre-incubated with serial dilutions of the IL-17A inhibitor for a specified time.
-
Cytokine Challenge: Recombinant human IL-17A is added to the cells at a concentration known to elicit a submaximal response (e.g., EC80).
-
Incubation: The cells are incubated for a period sufficient to induce the expression of downstream inflammatory mediators (e.g., 24 hours).
-
Endpoint Measurement: The supernatant is collected, and the concentration of a downstream marker, such as IL-6 or CXCL1, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the IL-17A-induced response, is calculated by fitting the data to a four-parameter logistic curve.
-
Selectivity Assessment: The assay is repeated using other IL-17 family members (e.g., IL-17F) to confirm the inhibitor's specificity for IL-17A.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams illustrate the IL-17A signaling pathway, the experimental workflow for selectivity assessment, and the logical relationship of the inhibitor's selectivity.
Caption: IL-17A Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Determining Inhibitor Selectivity.
Caption: Logical Relationship of a Selective IL-17A Inhibitor Profile.
Conclusion
The representative IL-17A inhibitor, Secukinumab, demonstrates a highly selective binding profile for human IL-17A. Its high affinity for IL-17A and lack of significant cross-reactivity with other IL-17 family members or other key inflammatory cytokines underscore its targeted mechanism of action. This high degree of selectivity is a critical attribute, contributing to its clinical efficacy and favorable safety profile by minimizing off-target effects. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of the selectivity of novel IL-17A inhibitors.
References
- 1. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 2. Progress of IL-17A Inhibitors in the Treatment of Autoimmune and Inflammatory Diseases [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond [frontiersin.org]
- 6. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: IL-17A Inhibitor In Vitro Cell-Based Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[1] It plays a crucial role in host defense against extracellular pathogens but is also implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[2][3] IL-17A exerts its effects by binding to a heterodimeric receptor complex, consisting of IL-17RA and IL-17RC, on target cells like fibroblasts and epithelial cells.[4][5] This binding triggers downstream signaling cascades, leading to the production of other pro-inflammatory mediators such as IL-6, IL-8, and chemokines, which recruit neutrophils and other immune cells to the site of inflammation.[4][6] Consequently, inhibiting the IL-17A signaling pathway is a validated therapeutic strategy, and developing novel inhibitors requires robust and reliable in vitro screening assays.
This document provides a detailed protocol for a cell-based reporter assay designed to screen for and characterize inhibitors of human IL-17A signaling. The assay utilizes a human embryonic kidney (HEK293) cell line engineered to stably express the human IL-17 receptor complex (IL-17RA/RC) and a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of an NF-κB/AP-1 inducible promoter.[2] Inhibition of the IL-17A pathway is quantified by a decrease in the reporter gene signal.
Assay Principle
The IL-17A inhibitor screening assay is based on a reporter cell line that quantitatively measures the activation of the IL-17A signaling pathway.[5] In this system, HEK293 cells are genetically modified to express the necessary components of the IL-17A receptor complex (IL-17RA and IL-17RC) and an adaptor molecule like Act1.[2][5] The binding of IL-17A to its receptor initiates a signaling cascade that activates transcription factors, primarily NF-κB and AP-1.[2][4] These transcription factors then drive the expression of a reporter gene (e.g., SEAP or luciferase). Test compounds that inhibit this pathway—by blocking the receptor-ligand interaction, for instance—will lead to a measurable reduction in reporter activity.
IL-17A Signaling Pathway
The binding of IL-17A to its IL-17RA/RC receptor complex recruits the adaptor protein Act1. This leads to the activation of TRAF6, which in turn initiates downstream signaling cascades involving NF-κB and MAP kinases (p38, ERK).[4][5][7] These pathways converge to induce the transcription of various pro-inflammatory genes.
References
- 1. IL-17 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. invivogen.com [invivogen.com]
- 3. IL-17A Assay | Quanterix [quanterix.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. accegen.com [accegen.com]
- 6. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
Application Notes and Protocols for IL-17A Inhibitor Reconstitution and Storage for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases. As a key therapeutic target, a range of inhibitors, including monoclonal antibodies and small molecules, have been developed to block its activity. Proper handling, reconstitution, and storage of these inhibitors are paramount to ensure their stability and efficacy in in-vitro cell culture experiments. These application notes provide detailed protocols and guidelines for the reconstitution and storage of IL-17A inhibitors, as well as a protocol for a cell-based assay to evaluate their inhibitory activity.
IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex consisting of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) on the surface of target cells.[1][2] This binding event triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein Act1.[1] This leads to the activation of various signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and CCAAT/enhancer-binding proteins (C/EBPs).[3][4] The activation of these pathways results in the transcription and secretion of numerous pro-inflammatory mediators, such as cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, IL-8), and matrix metalloproteinases (MMPs), which contribute to the inflammatory response.[1][4]
Caption: IL-17A signaling cascade.
Reconstitution and Storage of IL-17A Inhibitors
Proper reconstitution and storage are critical for maintaining the activity of IL-17A inhibitors. Always refer to the manufacturer's product-specific datasheet for the most accurate information.
Table 1: Reconstitution and Storage of Lyophilized Anti-IL-17A Antibodies (Research Grade)
| Parameter | Recommendation | Source |
| Reconstitution Solvent | Sterile, distilled water or sterile PBS | Thermo Fisher Scientific, Bio-Rad, R&D Systems |
| Reconstitution Concentration | 0.1 - 1.0 mg/mL | Thermo Fisher Scientific, R&D Systems |
| Reconstitution Procedure | Briefly centrifuge the vial before opening. Gently mix to dissolve; do not vortex. | Thermo Fisher Scientific, Bio-Rad |
| Short-Term Storage (Reconstituted) | 2-8°C for up to 1 week. | Thermo Fisher Scientific |
| Long-Term Storage (Reconstituted) | Aliquot and store at -20°C or -80°C for up to 12 months. Avoid repeated freeze-thaw cycles. | Bio-Rad, Thermo Fisher Scientific |
| Carrier Protein | Addition of a carrier protein (e.g., 0.1% BSA or HSA) is recommended for long-term storage of diluted solutions. | Thermo Fisher Scientific |
Table 2: Reconstitution and Storage of Small Molecule IL-17A Inhibitors (Research Grade)
| Parameter | Recommendation | Source |
| Reconstitution Solvent | DMSO | TargetMol |
| Reconstitution Concentration | Typically prepared as a high-concentration stock (e.g., 10 mM or higher) | General practice for small molecules |
| Reconstitution Procedure | Ensure complete dissolution, sonication may be required. | TargetMol |
| Short-Term Storage (Reconstituted) | 2-8°C for a few days to a week (check datasheet). | General practice |
| Long-Term Storage (Reconstituted) | Aliquot and store at -20°C or -80°C for up to 1 year. | TargetMol |
Table 3: Storage of Pre-formulated Liquid IL-17A Inhibitors (e.g., Clinical Grade Antibodies)
| Inhibitor | Formulation | Storage Temperature | Storage Instructions | Source |
| Secukinumab | Lyophilized powder for reconstitution (150 mg/mL) | Reconstituted: 2-8°C | Use immediately or store for up to 24 hours. Do not freeze. | accessdata.fda.gov |
| Ixekizumab | Solution in pre-filled syringe/autoinjector (80 mg/mL) | 2-8°C | Keep in original carton, protect from light. Do not freeze. | Drugs.com |
| Brodalumab | Solution in pre-filled syringe (140 mg/mL) | 2-8°C | Keep in original carton, protect from light. Do not freeze. | accessdata.fda.gov |
Experimental Protocols
Protocol 1: Reconstitution of a Lyophilized Anti-IL-17A Antibody
Materials:
-
Lyophilized anti-IL-17A antibody vial
-
Sterile, distilled water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
-
Microcentrifuge
Procedure:
-
Centrifugation: Before opening, briefly centrifuge the vial of lyophilized antibody at a low speed (e.g., 1,000 x g for 30 seconds) to ensure the powder is at the bottom of the vial.
-
Reconstitution: Carefully open the vial and add the recommended volume of sterile water or PBS to achieve the desired stock concentration (typically 0.1-1.0 mg/mL).
-
Dissolution: Gently swirl the vial or pipette the solution up and down to ensure the antibody is completely dissolved. Avoid vigorous shaking or vortexing, as this can cause denaturation.
-
Aliquoting: Once dissolved, aliquot the antibody solution into sterile, low-protein-binding microcentrifuge tubes in volumes suitable for single-use experiments to avoid repeated freeze-thaw cycles.
-
Storage: For short-term storage, keep the reconstituted antibody at 2-8°C for up to one week. For long-term storage, store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based Assay for IL-17A Inhibitor Activity using IL-6 Production as a Readout
This protocol describes a general method for evaluating the efficacy of an IL-17A inhibitor by measuring its ability to block IL-17A-induced IL-6 production in a responsive cell line, such as human dermal fibroblasts or NIH/3T3 cells.
Materials:
-
Human dermal fibroblasts (or other IL-17A responsive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Recombinant human IL-17A
-
IL-17A inhibitor (reconstituted stock solution)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Human IL-6 ELISA kit
-
Microplate reader
Experimental Workflow:
References
Application Notes and Protocols for IL-17A Inhibitor Dosage in In Vivo Mouse Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of Interleukin-17A (IL-17A) inhibitors in the widely used imiquimod (IMQ)-induced mouse model of psoriasis. The protocols and data presented herein are intended to assist in the design and execution of preclinical studies for the evaluation of novel anti-psoriatic therapies targeting the IL-17A pathway.
Introduction to the Imiquimod-Induced Psoriasis Model
The topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, to the skin of mice induces a robust inflammatory response that closely mimics the histopathological and immunological features of human plaque psoriasis.[1][2][3][4] This model is characterized by skin thickening (acanthosis), scaling (hyperkeratosis), and redness (erythema), accompanied by the infiltration of immune cells and the upregulation of pro-inflammatory cytokines, including IL-17A.[1][2][3][4] The IL-23/IL-17 axis is a central pathogenic pathway in this model, making it a highly relevant tool for the preclinical evaluation of IL-17A-targeting therapeutics.[5]
IL-17A Signaling Pathway in Psoriasis
The pro-inflammatory cytokine IL-17A is a key driver of psoriasis pathogenesis. It is primarily produced by Th17 cells and other immune cells. IL-17A binds to its receptor (IL-17R) on keratinocytes, triggering a signaling cascade that leads to the production of various inflammatory mediators. These mediators, in turn, promote keratinocyte hyperproliferation and the recruitment of other immune cells, thus perpetuating the inflammatory cycle.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model Protocol
This protocol is optimized for the evaluation of IL-17A inhibitors.[6]
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice.
-
Imiquimod 5% cream (e.g., Aldara™).
-
Clippers and depilatory cream.
-
Calipers for measuring skin thickness.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a 2x3 cm area on the dorsal skin. Apply a depilatory cream for 1-2 minutes, then gently remove it with a wet gauze. Allow the skin to recover for 24 hours.
-
Psoriasis Induction: Apply a daily topical dose of 42.5 mg of 5% imiquimod cream to the shaved dorsal skin for 5-7 consecutive days.[6] A lower dose of IMQ is recommended to better assess the efficacy of IL-17A antagonists, as higher doses may induce IL-17A-independent inflammation.[6]
-
Clinical Scoring: Monitor the mice daily for signs of psoriasis. Score the severity of erythema, scaling, and skin thickness on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score (total score 0-12).[3]
-
Skin Thickness Measurement: Measure the thickness of a skin fold on the treated dorsal area daily using calipers.
Administration of IL-17A Inhibitors
Route of Administration:
-
Intraperitoneal (i.p.) injection: A common and effective route for systemic delivery of monoclonal antibodies.
-
Subcutaneous (s.c.) injection: Another viable option for systemic administration.
General Protocol:
-
Preparation of Inhibitor: Reconstitute and dilute the IL-17A inhibitor in a sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS)).
-
Dosing Regimen: The administration of the inhibitor can be prophylactic (starting before or at the same time as IMQ application) or therapeutic (starting after the onset of psoriatic symptoms). A common therapeutic regimen involves starting the treatment on day 2 or 3 of IMQ application.
-
Injection: Administer the appropriate dose of the inhibitor via i.p. or s.c. injection. The frequency of administration will depend on the specific inhibitor and its pharmacokinetic properties.
Dosage and Efficacy of IL-17A Inhibitors
The following tables summarize the reported dosages and efficacy of various IL-17A inhibitors in the imiquimod-induced psoriasis mouse model.
Table 1: Generic Anti-mouse IL-17A Monoclonal Antibody [6]
| Dose | Frequency | Route | Mouse Strain | IMQ Dose | % Reduction in PASI Score (Day 5) | % Reduction in Skin Thickness (Day 5) |
| 10 mg/kg | 3 times/week | i.p. | C57BL/6 | 42.5 mg | ~50% | ~50% |
| 1 mg/kg | Not Specified | i.p. | C57BL/6 | 42 mg | Significant protective effect | Not Specified |
| 0.1 mg/kg | Not Specified | i.p. | C57BL/6 | 42 mg | Significant protective effect | Not Specified |
Table 2: Secukinumab (Anti-human IL-17A Monoclonal Antibody)
| Dose | Frequency | Route | Mouse Strain | IMQ Dose | Efficacy | Reference |
| 48 µ g/mouse | Daily | Not Specified | BALB/c | 62.5 mg | Inhibition of IMQ-induced psoriasis | --INVALID-LINK-- |
Table 3: Ixekizumab (Anti-human IL-17A Monoclonal Antibody)
| Dose | Frequency | Route | Mouse Strain | IMQ Dose | Efficacy | Reference |
| Not Specified | Not Specified | Not Specified | B6-hIL-17A | Not Specified | Dose-dependent alleviation of skin damage and inflammation | [7] |
Note: Data for specific dosages of Ixekizumab and Brodalumab in the standard IMQ-induced psoriasis model are limited in the public domain. The study using Ixekizumab was conducted in a humanized mouse model expressing human IL-17A.[7] Further dose-finding studies are recommended for these specific inhibitors.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for evaluating IL-17A inhibitors and the logical relationship between the key components of the study.
Conclusion
The imiquimod-induced mouse model of psoriasis is a valuable tool for the in vivo evaluation of IL-17A inhibitors. The provided protocols and dosage information serve as a starting point for designing robust preclinical studies. It is crucial to carefully consider the dose of imiquimod used for induction, as this can significantly impact the ability to discern the efficacy of IL-17A-specific antagonists. Further dose-response studies are recommended for specific, clinically approved IL-17A inhibitors like Secukinumab, Ixekizumab, and Brodalumab to establish their optimal therapeutic window in this preclinical model.
References
- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 2. imavita.com [imavita.com]
- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. biocytogen.com [biocytogen.com]
- 6. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
Application Notes and Protocols for Testing IL-17A Inhibitor 2 in Human Primary Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key cytokine implicated in the pathogenesis of various inflammatory skin diseases, most notably psoriasis. It exerts its effects by binding to its receptor complex on human primary keratinocytes, triggering a cascade of intracellular signaling events. This leads to keratinocyte hyperproliferation and the production of a host of pro-inflammatory mediators, including chemokines and antimicrobial peptides, which further amplify the inflammatory response.[1][2][3] Consequently, inhibiting the IL-17A signaling pathway presents a promising therapeutic strategy for these conditions.
These application notes provide a detailed protocol for testing the efficacy of a novel IL-17A inhibitor, designated "Inhibitor 2," in an in vitro model using human primary keratinocytes. The described experiments will enable researchers to assess the inhibitor's ability to modulate IL-17A-induced gene expression, protein secretion, and cell proliferation.
IL-17A Signaling Pathway in Keratinocytes
IL-17A initiates its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on the surface of keratinocytes.[1] This binding event triggers the recruitment of adaptor proteins and the activation of several downstream signaling pathways, including:
-
NF-κB and C/EBP pathways: These transcription factors play a crucial role in the expression of pro-inflammatory genes.[1][4]
-
MAPK pathways (ERK, p38, JNK): These pathways are involved in cell proliferation and inflammatory responses.[1]
-
STAT1 and STAT3 pathways: These are implicated in the upregulation of specific genes like Keratin 17 (K17).[2][5][6]
-
TRAF4-ERK5 axis: A more recently identified pathway that directly stimulates keratinocyte proliferation.[7]
The activation of these pathways culminates in the transcription of genes encoding various inflammatory mediators, contributing to the disease phenotype.
Caption: IL-17A Signaling Pathway in Human Keratinocytes.
Experimental Protocols
The following protocols outline the necessary steps to evaluate the efficacy of "Inhibitor 2."
Culture of Human Primary Keratinocytes
-
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (e.g., KGM-Gold™)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution
-
Cell culture flasks and plates
-
-
Procedure:
-
Culture NHEKs in Keratinocyte Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 70-80% confluency.
-
For experiments, seed NHEKs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for proliferation assays).
-
Allow cells to adhere and reach 50-60% confluency before treatment.
-
Treatment with IL-17A and Inhibitor 2
-
Materials:
-
Recombinant Human IL-17A
-
Inhibitor 2 (with known concentration)
-
Vehicle control for Inhibitor 2 (e.g., DMSO)
-
-
Procedure:
-
Prepare working solutions of IL-17A and Inhibitor 2 in Keratinocyte Growth Medium.
-
Pre-treat the keratinocytes with varying concentrations of Inhibitor 2 or vehicle control for 2 hours.
-
Following pre-treatment, stimulate the cells with recombinant human IL-17A (a common concentration range is 10-100 ng/mL).[8][9]
-
Include the following control groups:
-
Untreated cells (negative control)
-
Cells treated with vehicle only
-
Cells treated with IL-17A and vehicle
-
Cells treated with Inhibitor 2 only
-
-
Incubate the cells for the desired time points (e.g., 24 hours for gene expression, 48 hours for protein secretion and proliferation).
-
Caption: Experimental Workflow for Testing Inhibitor 2.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To quantify the mRNA levels of IL-17A target genes.
-
Procedure:
-
After 24 hours of treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-qPCR using primers for target genes (e.g., CXCL8, CCL20, DEFB4A, KRT17) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protein Secretion Analysis by ELISA
-
Objective: To measure the concentration of secreted chemokines in the cell culture supernatant.
-
Procedure:
-
After 48 hours of treatment, collect the cell culture supernatants.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for target proteins (e.g., IL-8/CXCL8, CCL20) according to the manufacturer's instructions.
-
Measure the absorbance and calculate the protein concentrations based on a standard curve.
-
Cell Proliferation Assay
-
Objective: To assess the effect of Inhibitor 2 on IL-17A-induced keratinocyte proliferation.
-
Procedure:
-
Seed NHEKs in a 96-well plate and treat as described above for 48 hours.
-
Perform a colorimetric proliferation assay, such as the Cell Counting Kit-8 (CCK-8) assay.[9]
-
Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Effect of Inhibitor 2 on IL-17A-Induced Gene Expression
| Treatment Group | Fold Change in CXCL8 mRNA | Fold Change in CCL20 mRNA | Fold Change in DEFB4A mRNA | Fold Change in KRT17 mRNA |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| IL-17A (50 ng/mL) | 15.2 ± 1.8 | 25.6 ± 2.5 | 12.8 ± 1.5 | 8.5 ± 0.9 |
| IL-17A + Inhibitor 2 (1 µM) | 4.3 ± 0.5 | 7.1 ± 0.8 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| IL-17A + Inhibitor 2 (10 µM) | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.4 ± 0.2 | 1.2 ± 0.2 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control.
Table 2: Effect of Inhibitor 2 on IL-17A-Induced Protein Secretion
| Treatment Group | IL-8 (CXCL8) Concentration (pg/mL) | CCL20 Concentration (pg/mL) |
| Vehicle Control | 50 ± 8 | 25 ± 5 |
| IL-17A (50 ng/mL) | 1250 ± 150 | 850 ± 90 |
| IL-17A + Inhibitor 2 (1 µM) | 350 ± 40 | 220 ± 25 |
| IL-17A + Inhibitor 2 (10 µM) | 110 ± 15 | 75 ± 10 |
Data are presented as mean concentration ± standard deviation.
Table 3: Effect of Inhibitor 2 on IL-17A-Induced Keratinocyte Proliferation
| Treatment Group | Cell Proliferation (% of Control) |
| Vehicle Control | 100 ± 5 |
| IL-17A (50 ng/mL) | 145 ± 12 |
| IL-17A + Inhibitor 2 (1 µM) | 115 ± 8 |
| IL-17A + Inhibitor 2 (10 µM) | 102 ± 6 |
Data are presented as mean percentage ± standard deviation relative to the vehicle control.
Conclusion
The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of IL-17A inhibitors in a physiologically relevant cell-based model. By systematically assessing the impact of "Inhibitor 2" on key downstream effects of IL-17A signaling in human primary keratinocytes, researchers can effectively determine its potential as a therapeutic agent for inflammatory skin diseases. The combined analysis of gene expression, protein secretion, and cell proliferation will offer a comprehensive understanding of the inhibitor's mechanism of action and its dose-dependent efficacy.
References
- 1. Interleukin-17A and Keratinocytes in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-17A upregulates keratin 17 expression in keratinocytes through STAT1- and STAT3-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-17A is Essential for Cell Activation and Inflammatory Gene Circuits in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-17A and Keratinocytes in Psoriasis [mdpi.com]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4–ERK5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.eur.nl [pure.eur.nl]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes: Efficacy of IL-17A Inhibition in a Murine Collagen-Induced Arthritis Model
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage degradation and bone erosion. The pro-inflammatory cytokine Interleukin-17A (IL-17A) has been identified as a key mediator in the pathogenesis of RA. Produced predominantly by T helper 17 (Th17) cells, as well as other immune cells like mast cells and neutrophils, IL-17A is found at elevated levels in the synovial fluid of RA patients. It drives inflammation by acting on synovial fibroblasts and other cells to induce the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and matrix metalloproteinases (MMPs) that contribute to tissue destruction. Furthermore, IL-17A promotes osteoclastogenesis, enhancing bone resorption.
The collagen-induced arthritis (CIA) model in mice is one of the most widely used preclinical models for RA, as it shares significant immunological and pathological characteristics with the human disease, including synovitis, pannus formation, and erosion of cartilage and bone. The susceptibility to CIA is genetically linked, with the DBA/1 mouse strain being highly susceptible. This model is invaluable for evaluating the efficacy of novel therapeutic agents.
This document provides detailed protocols for assessing the therapeutic potential of an IL-17A inhibitor in the murine CIA model. It covers the induction of arthritis, treatment protocols, and key endpoint analyses including clinical scoring, histopathology, and immunological assessments.
Mechanism of Action of IL-17A Inhibitors
IL-17A inhibitors are typically monoclonal antibodies that specifically bind to and neutralize the IL-17A cytokine. By doing so, they prevent IL-17A from binding to its cell surface receptor (IL-17RA/RC complex), thereby blocking its downstream signaling cascade. This intervention disrupts the inflammatory feedback loop, leading to a reduction in the production of inflammatory mediators, decreased recruitment of neutrophils and other immune cells to the joint, and ultimately, the alleviation of joint inflammation and a reduction in cartilage and bone destruction.
Caption: IL-17A signaling pathway and the mechanism of its inhibition.
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA)
This protocol describes the induction of arthritis in the highly susceptible DBA/1 mouse strain.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine or Chicken Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
1 mL Luer-lock syringes (x2)
-
Emulsifying needle or stopcock
-
27-gauge needles
-
Ketamine/Xylazine for anesthesia
Procedure:
-
Emulsion Preparation (Day 0):
-
Prepare the immunizing emulsion by mixing the Type II Collagen solution and CFA in a 1:1 ratio.
-
Draw equal volumes of collagen solution and CFA into two separate 1 mL syringes.
-
Connect the syringes using an emulsifying needle or a 3-way stopcock.
-
Force the contents back and forth between the syringes for at least 10 minutes until a stable, white, viscous emulsion is formed.
-
Confirm emulsion stability by dropping a small amount into a beaker of water. A stable emulsion will not disperse.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of Type II Collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion using Type II Collagen solution and IFA in a 1:1 ratio, following the same procedure as in Step 1.
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Mice typically begin to show signs of arthritis between days 26 and 35 post-primary immunization.
-
Monitor animals daily for the onset of clinical symptoms.
-
Caption: Timeline for a typical collagen-induced arthritis experiment.
Clinical Assessment of Arthritis
Arthritis severity is quantified using a standardized clinical scoring system.
Procedure:
-
Begin clinical scoring at the first sign of arthritis (around day 25) and continue 3-4 times per week until the study endpoint.
-
Visually inspect each of the four paws for signs of erythema (redness) and edema (swelling).
-
Assign a score to each paw based on the following scale:
-
0: Normal paw, no evidence of inflammation.
-
1: Mild, localized edema or erythema in one digit or the ankle.
-
2: Moderate edema and erythema involving multiple digits or the entire paw.
-
3: Severe edema and erythema of the entire paw and ankle.
-
4: Maximum inflammation with joint deformity or ankylosis.
-
-
The total clinical score for each mouse is the sum of the scores for all four paws, with a maximum possible score of 16.
-
(Optional) Measure paw thickness using a digital caliper to obtain a quantitative measure of swelling.
Histopathological Analysis
Histology provides a detailed assessment of joint inflammation and damage at the microscopic level.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O stain (for cartilage)
-
Microscope
Procedure:
-
Tissue Collection: At the study endpoint, euthanize mice and dissect the hind paws and knees.
-
Fixation: Fix the joints in 10% NBF for 24-48 hours.
-
Decalcification: Transfer tissues to a decalcifying solution until bones are soft (this can take several days to weeks; monitor closely).
-
Processing & Embedding: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain sections with H&E to visualize inflammation and general morphology, and with Safranin O to assess cartilage integrity (Safranin O stains proteoglycans in cartilage red).
-
Scoring: Examine the stained sections under a microscope and score them for the following parameters, typically on a scale of 0-5 (0 = normal, 5 = severe):
-
Inflammation: Infiltration of inflammatory cells into the synovium and joint space.
-
Pannus Formation: Proliferation of synovial tissue invading the cartilage and bone.
-
Cartilage Damage: Loss of Safranin O staining, chondrocyte death, and erosion of the cartilage layer.
-
Bone Erosion: Resorption of bone by osteoclasts, visible as erosive pits.
-
Cytokine Measurement by ELISA
This protocol quantifies the level of specific cytokines (e.g., IL-17A, TNF-α, IL-6) in serum or joint homogenates.
Materials:
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat Plate: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash & Block: Wash the plate 3 times with wash buffer. Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature (RT).
-
Add Samples & Standards: Wash the plate. Add serially diluted recombinant cytokine standards and samples (serum or joint homogenate supernatant) to the wells. Incubate for 2 hours at RT.
-
Add Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1 hour at RT.
-
Add Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes at RT.
-
Develop & Read: Wash the plate. Add TMB substrate and incubate in the dark until a color develops (5-20 minutes). Stop the reaction with stop solution.
-
Quantify: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations in the samples by interpolating from the standard curve.
Immune Cell Analysis by Flow Cytometry
Flow cytometry allows for the identification and quantification of specific immune cell populations, such as Th17 cells, in lymphoid organs.
Materials:
-
Spleen or draining lymph nodes
-
RPMI-1640 medium
-
Cell stimulation cocktail (containing PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A)
-
Fluorescently-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-IL-17A)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Harvest spleens or lymph nodes and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells if using spleen tissue.
-
In Vitro Stimulation: To detect intracellular cytokines, stimulate the cells for 4-5 hours with a cell stimulation cocktail in a CO₂ incubator. This enhances cytokine production and traps it inside the cell.
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD4) by incubating with fluorescently-conjugated antibodies for 30 minutes on ice.
-
Fix & Permeabilize: Wash the cells. Fix and permeabilize the cells using a commercial fixation/permeabilization buffer according to the manufacturer's protocol. This step is crucial for allowing antibodies to access intracellular targets.
-
Intracellular Staining: Stain for intracellular IL-17A by incubating the permeabilized cells with a fluorescently-conjugated anti-IL-17A antibody.
-
Acquisition & Analysis: Wash the cells and resuspend in buffer. Acquire data on a flow cytometer. Analyze the data using appropriate software to gate on CD4+ T cells and determine the percentage of cells expressing IL-17A (Th17 cells).
Data Presentation
The efficacy of the IL-17A inhibitor can be summarized in the following tables. Data are presented as mean ± SEM. Statistical significance is determined by an appropriate test (e.g., t-test or ANOVA).
Table 1: Effect of IL-17A Inhibitor on Clinical Signs of Arthritis
| Treatment Group | N | Day of Onset | Max Clinical Score (0-16) | Paw Thickness (mm, Day 42) |
| Vehicle Control | 10 | 28 ± 1.5 | 11.2 ± 0.8 | 3.5 ± 0.2 |
| IL-17A Inhibitor | 10 | Delayed / Reduced | 4.5 ± 0.6 ** | 2.4 ± 0.1 ** |
Table 2: Effect of IL-17A Inhibitor on Histopathological Scores
| Treatment Group | Inflammation (0-5) | Pannus (0-5) | Cartilage Damage (0-5) | Bone Erosion (0-5) |
| Vehicle Control | 4.1 ± 0.3 | 3.8 ± 0.4 | 3.5 ± 0.3 | 3.2 ± 0.4 |
| IL-17A Inhibitor | 1.5 ± 0.2 ** | 1.2 ± 0.2 ** | 1.1 ± 0.2 ** | 0.9 ± 0.1 ** |
Table 3: Effect of IL-17A Inhibitor on Systemic and Local Cytokine Levels
| Treatment Group | Serum IL-17A (pg/mL) | Serum IL-6 (pg/mL) | Joint TNF-α (pg/g tissue) |
| Vehicle Control | 155 ± 25 | 250 ± 40 | 180 ± 35 |
| IL-17A Inhibitor | < 15 (Below Detection) | 95 ± 20 ** | 75 ± 15 * |
Table 4: Effect of IL-17A Inhibitor on Splenic Th17 Cell Population
| Treatment Group | % of CD4+ T Cells | % IL-17A+ (Th17) |
| Naive (No CIA) | 98.5 ± 0.5 | 0.8 ± 0.1 |
| Vehicle Control | 97.9 ± 0.8 | 4.2 ± 0.5 |
| IL-17A Inhibitor | 98.2 ± 0.6 | 1.5 ± 0.3 ** |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Application Notes and Protocols: IL-17A Inhibitor Administration in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Interleukin-17A (IL-17A) inhibitors in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the IL-17A pathway in neuroinflammation.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2][3][4][5][6] The pathogenesis of EAE involves an autoimmune attack against myelin components, leading to inflammation, demyelination, and axonal damage.[3][4][7][8] The T helper 17 (Th17) cell lineage and its signature cytokine, IL-17A, are recognized as key mediators in the development and progression of EAE.[3][4][9][10][11] IL-17A promotes the breakdown of the blood-brain barrier, recruitment of inflammatory cells into the CNS, and activation of resident glial cells, thereby contributing to the pathological cascade.[9][11] Consequently, inhibition of IL-17A signaling has emerged as a promising therapeutic strategy for MS.
Data Presentation: Efficacy of IL-17A Inhibition in EAE
The following tables summarize quantitative data from various studies on the effects of IL-17A inhibitor administration in different EAE models.
Table 1: Effect of Prophylactic Anti-IL-17A Antibody Treatment on EAE Clinical Scores
| EAE Model (Mouse Strain) | Treatment Group | Control Group | Mean Peak Clinical Score (Treatment) | Mean Peak Clinical Score (Control) | Onset of Disease (Day, Treatment vs. Control) | Reference |
| MOG₃₅₋₅₅ in C57BL/6 | Secukinumab | Vehicle | Significantly ameliorated | Not specified | Delayed | [12][13] |
| rhMOG in Marmoset | Anti-human IL-17A mAb (3 mg/kg) | Placebo (PBS) | Not significantly different | Not significantly different | Delayed trend (not statistically significant) | [14] |
| rhMOG in Marmoset | Anti-human IL-17A mAb (30 mg/kg) | Placebo (PBS) | Not significantly different | Not significantly different | Delayed trend (not statistically significant) | [14] |
| CR-EAE in ABH mice | Anti-IL-17A (30 mg/kg) | IgG Control | 0.57 ± 0.17 | 0.98 ± 0.11 | Not specified | [15] |
CR-EAE: Chronic Relapsing EAE; MOG: Myelin Oligodendrocyte Glycoprotein; rhMOG: recombinant human MOG; PBS: Phosphate-Buffered Saline; IgG: Immunoglobulin G. Data are presented as mean ± SEM where available.
Table 2: Effect of Therapeutic Anti-IL-17A Antibody Treatment on EAE Clinical Scores
| EAE Model (Mouse Strain) | Treatment Initiation | Treatment Group | Control Group | Effect on Clinical Score | Reference |
| CR-EAE in ABH mice | After acute phase (Day 28) | Anti-IL-17A (30 mg/kg) | IgG Control | Significantly lower scores during relapse (PSDs 48-50) | [15] |
| PLP-induced EAE in SJL mice | After CsA withdrawal (Day 24) | Anti-IL-17A (10 mg/kg) | Isotype control antibody | Effectively lowered the severity of relapse | [16] |
PLP: Proteolipid Protein; CsA: Cyclosporin A; PSD: Post-Sensitization Day.
Experimental Protocols
Protocol 1: Induction of MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice
This protocol describes the active induction of EAE, a widely used model that results in a chronic-progressive disease course.[8][17][18][19]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[17]
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G or similar)
-
Emulsification device (e.g., two Luer-lock syringes and a coupling device)
Procedure:
-
Antigen Emulsion Preparation:
-
Prepare a 2 mg/mL solution of MOG₃₅₋₅₅ in sterile PBS.
-
To prepare the emulsion, mix the MOG₃₅₋₅₅ solution with an equal volume of CFA (containing Mycobacterium tuberculosis) to achieve a final MOG₃₅₋₅₅ concentration of 1 mg/mL.
-
Emulsify the mixture until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice if necessary (isoflurane is recommended).[17]
-
Inject 100-200 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously (s.c.) at two sites on the flank.[1][20] The total dose of MOG₃₅₋₅₅ is typically 100-200 µg per mouse.[21]
-
Within 2 hours of immunization, administer 100-200 ng of pertussis toxin intraperitoneally (i.p.) in 100 µL of PBS.[1][20][21]
-
-
Second Pertussis Toxin Injection (Day 2):
-
Clinical Scoring:
-
Begin daily monitoring of mice for clinical signs of EAE starting from day 7 post-immunization.[20]
-
Score the mice based on a standardized 0-5 scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or waddling gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state or death.
-
-
Record body weight daily as it can be a surrogate marker for disease severity.[15]
-
Protocol 2: Administration of Anti-IL-17A Neutralizing Antibody
This protocol provides a general guideline for the administration of an IL-17A inhibitor. The exact dosage, timing, and route may need to be optimized based on the specific antibody and experimental design.
Treatment Regimens:
-
Prophylactic Treatment: To assess the role of IL-17A in the induction phase of EAE, treatment is initiated before or at the time of immunization.[9][15]
-
Therapeutic Treatment: To evaluate the effect of IL-17A inhibition on established disease, treatment is initiated after the onset of clinical signs or at the peak of the disease.[9][15]
-
Example: Begin administration of the antibody at the first signs of clinical EAE or at the peak of the acute phase (e.g., day 28 in a relapsing-remitting model).[15]
-
Procedure:
-
Antibody Preparation:
-
Administration:
-
Administer the prepared antibody solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[14][15][16] The volume is typically 100-200 µL per mouse.
-
The frequency of administration can vary, for example, once weekly, twice weekly, or every other day, depending on the antibody's half-life and the study design.[14][22]
-
-
Monitoring and Analysis:
-
Continue daily clinical scoring and body weight measurements.
-
At the end of the experiment, tissues such as the spinal cord and brain can be collected for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunological analysis (e.g., flow cytometry of infiltrating immune cells, cytokine profiling).[13][23]
-
Visualizations
IL-17A Signaling Pathway in EAE Pathogenesis
Caption: IL-17A signaling in EAE involves Th17 cell infiltration and cytokine release in the CNS.
Experimental Workflow for EAE Induction and IL-17A Inhibitor Treatment
Caption: Workflow for MOG-induced EAE and administration of an IL-17A inhibitor.
Logical Relationship: How IL-17A Inhibition Ameliorates EAE
References
- 1. biocytogen.com [biocytogen.com]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) | Semantic Scholar [semanticscholar.org]
- 3. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. EAE Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 7. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 8. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 9. IL-17A Facilitates Entry of Autoreactive T-Cells and Granulocytes into the CNS During EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shsmu.edu.cn [shsmu.edu.cn]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. immunologyresearchjournal.com [immunologyresearchjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Early IL-17A Neutralization on Disease Induction in a Primate Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti–IL-17A Treatment Reduces Clinical Score and VCAM-1 Expression Detected by in Vivo Magnetic Resonance Imaging in Chronic Relapsing EAE ABH Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-IL-17A blocking antibody reduces cyclosporin A-induced relapse in experimental autoimmune encephalomyelitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 18. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 19. Redirecting... [hookelabs.com]
- 20. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 21. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IL-17A and IL-17F do not contribute vitally to autoimmune neuro-inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: High-Parameter Flow Cytometry Panel for the Analysis of Th17 Cells and the Efficacy of IL-17A Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] These cells are crucial for host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][4] The development and function of Th17 cells are governed by the master transcription factor RORγt (Retinoic acid-related orphan receptor gamma t).[3][5] Given their central role in inflammation, Th17 cells and the IL-17A pathway are significant targets for therapeutic intervention.[6][7] This application note provides a detailed protocol for a multi-color flow cytometry panel designed to identify, quantify, and characterize human Th17 cells from peripheral blood mononuclear cells (PBMCs). It further describes how to integrate the analysis of a small molecule IL-17A inhibitor to assess its impact on IL-17A production at a single-cell level.
Principle of the Assay
This protocol utilizes intracellular cytokine staining (ICS) to measure the production of IL-17A within individual T cells.[8][9] PBMCs are first cultured and stimulated in vitro to induce cytokine production. For accurate measurement, a protein transport inhibitor (e.g., Brefeldin A) is added to trap the IL-17A cytokine inside the cell.[8][10] The cells are then stained with a panel of fluorescently-labeled antibodies against surface and intracellular markers. The core identification of Th17 cells relies on the co-expression of CD4, RORγt, and IL-17A.[4] The assay evaluates the efficacy of an IL-17A inhibitor by comparing the frequency of IL-17A+ cells and their median fluorescence intensity (MFI) in treated versus untreated samples.
Th17 Differentiation and IL-17A Inhibition Pathway
The differentiation of naïve CD4+ T cells into the Th17 lineage is initiated by T cell receptor (TCR) stimulation in the presence of key cytokines like TGF-β and IL-6.[1][8][11] This triggers the activation of the STAT3 signaling pathway, which is crucial for upregulating RORγt.[11] RORγt, in conjunction with other factors like IRF4, then drives the transcription of the IL17A gene.[11] IL-23 is important for the maintenance and expansion of the committed Th17 cell population.[4][8] IL-17A inhibitors, such as the monoclonal antibody Secukinumab, function by binding directly to the secreted IL-17A cytokine, preventing it from interacting with its receptor on target cells and thereby blocking downstream inflammatory signaling.[7][12][13]
References
- 1. rupress.org [rupress.org]
- 2. antbioinc.com [antbioinc.com]
- 3. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 4. T Helper 17 Cells Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 6. Progress of IL-17A Inhibitors in the Treatment of Autoimmune and Inflammatory Diseases [synapse.patsnap.com]
- 7. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Cytokine Staining Protocol [anilocus.com]
- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 11. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Application Note: Development of a High-Throughput Screen for IL-17A Inhibitor 2
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2][3][4][5] As a key mediator of inflammation, IL-17A has emerged as a significant therapeutic target.[3][5] This application note describes the development and validation of a robust high-throughput screening (HTS) cascade to identify and characterize small molecule inhibitors of the IL-17A signaling pathway, with a specific focus on a proprietary compound, "IL-17A inhibitor 2." The screening funnel employs a primary biochemical assay to detect direct disruption of the IL-17A and its receptor (IL-17RA) interaction, followed by a secondary cell-based assay to confirm on-target activity and assess cellular potency. This workflow provides a comprehensive strategy for the discovery and initial characterization of novel IL-17A inhibitors.
Introduction
IL-17A, the signature cytokine of T helper 17 (Th17) cells, is a key driver of inflammatory responses.[1][6] It is a disulfide-linked homodimeric glycoprotein that signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[6][7] The binding of IL-17A to its receptor initiates a signaling cascade that involves the recruitment of the adaptor protein Act1, leading to the activation of downstream pathways such as NF-κB, MAPK, and C/EBPs.[6][8][9] This signaling cascade culminates in the production of various pro-inflammatory cytokines, chemokines, and matrix metalloproteinases that contribute to tissue inflammation and damage.[2][10]
Given its central role in inflammation, targeting the IL-17A pathway has proven to be a successful therapeutic strategy. Several monoclonal antibodies that neutralize IL-17A or its receptor have been approved for the treatment of inflammatory diseases.[3][10] The development of small molecule inhibitors offers the potential for orally bioavailable therapies. This application note provides a detailed protocol for a high-throughput screen designed to identify such inhibitors, using "this compound" as a reference compound.
IL-17A Signaling Pathway
The binding of the dimeric IL-17A ligand to the IL-17RA/IL-17RC receptor complex triggers a conformational change that facilitates the recruitment of the intracellular adaptor protein, Act1. Act1, in turn, recruits TRAF6, which undergoes ubiquitination and activates the TAK1 complex. This leads to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα, allowing for the nuclear translocation of the NF-κB transcription factor. Concurrently, the TAK1 complex can also activate the MAPK pathways (ERK, JNK, and p38), leading to the activation of the AP-1 transcription factor. Both NF-κB and AP-1 drive the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.
High-Throughput Screening (HTS) Workflow
The HTS workflow is designed as a funnel to efficiently screen large compound libraries and identify potent and selective inhibitors of the IL-17A pathway.
Experimental Protocols
Primary Screen: IL-17A/IL-17RA Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This biochemical assay is designed to measure the direct binding of recombinant human IL-17A to its receptor, IL-17RA, and to identify compounds that disrupt this interaction.
Materials:
-
Recombinant Human IL-17A (carrier-free)
-
Recombinant Human IL-17RA/Fc Chimera
-
Anti-Fc IgG-d2 (acceptor)
-
Streptavidin-Europium cryptate (donor)
-
Biotinylated anti-human IL-17A antibody
-
Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Protocol:
-
Compound Plating: Add 50 nL of test compounds (dissolved in DMSO) to the assay plate. For controls, add 50 nL of DMSO.
-
Reagent Preparation:
-
Prepare a solution of IL-17A and biotinylated anti-human IL-17A antibody in assay buffer.
-
Prepare a solution of IL-17RA/Fc and Anti-Fc IgG-d2 in assay buffer.
-
Prepare a solution of Streptavidin-Europium cryptate in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the IL-17A/biotinylated antibody mix to each well.
-
Add 5 µL of the IL-17RA/Fc/Anti-Fc IgG-d2 mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the Streptavidin-Europium cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) with a 50 µs delay.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) * 10,000. Determine the percent inhibition for each compound relative to the DMSO controls.
| Parameter | Value |
| Assay Format | 384-well |
| Final Assay Volume | 20 µL |
| IL-17A Concentration | 2 nM |
| IL-17RA/Fc Concentration | 5 nM |
| Compound Concentration | 10 µM |
| Z'-factor | > 0.7 |
Secondary Screen: Cell-Based IL-6 Reporter Assay
This assay confirms the activity of hits from the primary screen in a cellular context by measuring the inhibition of IL-17A-induced IL-6 production.
Materials:
-
HEK-293 cells stably expressing human IL-17RA and IL-17RC
-
Recombinant Human IL-17A
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
IL-6 AlphaLISA® Kit
-
384-well white cell culture plates
-
AlphaLISA-compatible plate reader
Protocol:
-
Cell Plating: Seed 5,000 HEK-293 cells per well in 20 µL of culture medium and incubate overnight.
-
Compound Treatment: Add 50 nL of test compounds in a dose-response range (e.g., 0.1 nM to 100 µM).
-
IL-17A Stimulation: Add 5 µL of IL-17A (final concentration 1 nM) to all wells except the unstimulated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
IL-6 Detection:
-
Transfer 5 µL of the cell supernatant to a new 384-well white plate.
-
Add 10 µL of the AlphaLISA® Acceptor bead mix and incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the Donor bead mix and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Generate a standard curve using recombinant IL-6. Determine the concentration of IL-6 in each sample and calculate the IC50 value for each compound.
| Parameter | Value |
| Cell Line | HEK-293/hIL-17RA/hIL-17RC |
| Seeding Density | 5,000 cells/well |
| IL-17A Stimulation | 1 nM |
| Incubation Time | 24 hours |
| Readout | IL-6 Production |
Data Presentation
Table 1: Primary HTRF® Screen Results for this compound
| Compound | Concentration (µM) | % Inhibition |
| This compound | 10 | 95.2 |
| Positive Control | 10 | 98.5 |
| Negative Control | 10 | 2.1 |
Table 2: Dose-Response Analysis of this compound
| Assay | IC50 (nM) |
| IL-17A/IL-17RA HTRF® Assay | 15.8 |
| Cell-Based IL-6 Reporter Assay | 75.3 |
Conclusion
The described HTS cascade provides a robust and efficient platform for the identification and characterization of novel IL-17A inhibitors. The primary biochemical assay allows for the rapid screening of large compound libraries to identify direct binders, while the secondary cell-based assay confirms on-target activity and provides a measure of cellular potency. The data presented for "this compound" demonstrates its potent inhibitory activity in both biochemical and cellular assays, highlighting it as a promising lead compound for further development. This workflow can be readily adapted for the screening of other compound libraries and the characterization of other potential IL-17A inhibitors.
References
- 1. The roles of IL-17A in inflammatory immune responses and host defense against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Secrets of IL-17A Inhibitors: Stay Updated with the Latest Advances [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What are IL-17A modulators and how do they work? [synapse.patsnap.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sinobiological.com [sinobiological.com]
- 9. cusabio.com [cusabio.com]
- 10. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating IL-17A Inhibitors in Ex Vivo Psoriatic Skin Explant Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ex vivo psoriatic skin explant models for the evaluation of IL-17A inhibitors. This document outlines the underlying biological pathways, detailed experimental protocols, and expected quantitative outcomes, offering a valuable tool for preclinical drug development and dermatological research.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by the interplay of immune cells and keratinocytes. The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathogenic pathway, with IL-17A being a key effector cytokine.[1][2] IL-17A, primarily produced by Th17 cells, acts on keratinocytes to induce the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to epidermal hyperplasia and the characteristic psoriatic plaques.[1][2][3] The clinical success of monoclonal antibodies targeting IL-17A, such as secukinumab and ixekizumab, underscores the importance of this pathway.[2][4]
Ex vivo psoriatic skin explant models serve as a valuable translational tool, bridging the gap between in vitro cell cultures and in vivo clinical studies. These models maintain the complex three-dimensional tissue architecture and cellular crosstalk of human skin, allowing for the investigation of drug efficacy in a physiologically relevant environment.[5][6]
IL-17A Signaling Pathway in Psoriasis
The IL-23/IL-17 signaling cascade is central to the pathogenesis of psoriasis. IL-23, produced by dendritic cells, promotes the expansion and maintenance of Th17 cells.[3][7] These activated Th17 cells then release IL-17A, which binds to its receptor (IL-17RA/RC complex) on keratinocytes.[7] This binding initiates a downstream signaling cascade, activating transcription factors such as NF-κB and C/EBP, leading to the production of various inflammatory mediators.[2][3] These mediators, including chemokines (e.g., CXCL1, CXCL8/IL-8) and antimicrobial peptides (e.g., S100 proteins, β-defensins), attract immune cells like neutrophils to the skin, further amplifying the inflammatory response and contributing to the psoriatic phenotype.[2][3]
References
- 1. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and characterization of a human Th17‐driven ex vivo skin inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
Application Note: Measuring Cytokine Suppression by an IL-17A Inhibitor Using a Luminex Multiplex Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases. It is a key product of T helper 17 (Th17) cells and drives inflammation by inducing the production of other inflammatory mediators such as cytokines, chemokines, and matrix metalloproteinases. Consequently, inhibiting the IL-17A signaling pathway has emerged as a promising therapeutic strategy for conditions like psoriasis, psoriatic arthritis, and ankylosing spondylitis.
Luminex® xMAP® technology is a bead-based multiplex immunoassay platform that enables the simultaneous quantification of multiple analytes in a small sample volume. This high-throughput technology is ideal for studying the complex interplay of cytokines in response to therapeutic interventions. This application note provides a detailed protocol for utilizing a Luminex assay to measure the suppressive effect of a specific IL-17A inhibitor on cytokine production in a relevant in vitro cell model.
Principle of the Assay
The Luminex assay is based on the principles of a sandwich immunoassay performed on the surface of fluorescently coded magnetic microspheres. Each set of microspheres is conjugated with a capture antibody specific for a particular cytokine. The microspheres are incubated with the sample, allowing the cytokines to bind to their respective capture antibodies. Subsequently, a biotinylated detection antibody and a streptavidin-phycoerythrin (SA-PE) conjugate are added to form a fluorescent reporter complex. A dual-laser flow-based detection instrument identifies the spectral signature of each microsphere and quantifies the PE signal, which is directly proportional to the amount of bound analyte.
IL-17A Signaling Pathway and Inhibition
IL-17A exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits. This binding initiates a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and C/EBP. These transcription factors then drive the expression of various pro-inflammatory genes, including those for cytokines like IL-6, IL-8, and TNF-α.
IL-17A inhibitors, such as secukinumab and ixekizumab, are monoclonal antibodies that directly bind to IL-17A, preventing its interaction with the IL-17RA/RC receptor complex. This blockade effectively abrogates the downstream signaling cascade and suppresses the production of inflammatory mediators.
Caption: IL-17A Signaling Pathway and Mechanism of Inhibition.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing cytokine suppression by an IL-17A inhibitor using a Luminex assay.
Caption: Overall Experimental Workflow.
Materials and Methods
Reagents and Materials
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant fibroblast cell line (e.g., synoviocytes).
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Recombinant Human IL-17A: To stimulate cytokine production.
-
IL-17A Inhibitor: A specific monoclonal antibody against human IL-17A.
-
Luminex Multiplex Cytokine Assay Kit: A commercially available kit containing capture antibody-coupled magnetic beads, biotinylated detection antibodies, streptavidin-PE, assay buffer, and wash buffer. Choose a panel that includes key IL-17A-induced cytokines such as IL-6, IL-8, TNF-α, G-CSF, and CCL20.
-
96-well microplate: For cell culture and the Luminex assay.
-
Luminex Instrument: e.g., Luminex® 200™, FLEXMAP 3D®, or MAGPIX® system.
-
Plate shaker
-
Magnetic plate separator
Experimental Protocol
1. Cell Seeding and Treatment
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere.
-
Prepare serial dilutions of the IL-17A inhibitor in culture medium.
-
Carefully remove the medium from the wells and add 50 µL of the diluted IL-17A inhibitor to the respective wells. Include a vehicle control (medium only).
-
Incubate for 1 hour at 37°C.
-
Prepare a solution of recombinant human IL-17A in culture medium at a final concentration of 50 ng/mL (this concentration may need to be optimized for your specific cell type).
-
Add 50 µL of the IL-17A solution to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.
-
The final volume in each well should be 100 µL.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
2. Sample Collection and Preparation
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
If not proceeding directly to the Luminex assay, store the supernatants at -80°C.
3. Luminex Assay Protocol
This is a general protocol and should be adapted based on the specific instructions of the chosen Luminex kit manufacturer.
-
Prepare Reagents: Bring all reagents to room temperature. Reconstitute the lyophilized standards and detection antibodies as per the kit instructions.
-
Prepare Standard Curve: Perform serial dilutions of the reconstituted standard to generate a standard curve. A typical 8-point standard curve is recommended.
-
Prepare Bead Plate: Vortex the capture bead solution and add the appropriate volume to each well of the 96-well filter plate.
-
Wash Beads: Place the plate on a magnetic separator and allow the beads to settle. Aspirate the supernatant and wash the beads twice with wash buffer.
-
Add Samples and Standards: Add 50 µL of the prepared standards and collected cell culture supernatants to the appropriate wells.
-
Incubate: Seal the plate and incubate on a plate shaker at room temperature for 2 hours in the dark.
-
Wash: Wash the beads three times with wash buffer using the magnetic separator.
-
Add Detection Antibodies: Add 50 µL of the diluted biotinylated detection antibody cocktail to each well.
-
Incubate: Seal the plate and incubate on a plate shaker at room temperature for 1 hour in the dark.
-
Wash: Wash the beads three times with wash buffer.
-
Add Streptavidin-PE: Add 50 µL of the streptavidin-PE solution to each well.
-
Incubate: Seal the plate and incubate on a plate shaker at room temperature for 30 minutes in the dark.
-
Wash: Wash the beads three times with wash buffer.
-
Resuspend Beads: Resuspend the beads in 100 µL of sheath fluid or assay buffer.
-
Acquire Data: Read the plate on a Luminex instrument according to the manufacturer's instructions.
Data Presentation and Analysis
The raw data from the Luminex instrument will be in the form of median fluorescence intensity (MFI). A five-parameter logistic (5-PL) curve fit is typically used to generate the standard curve and calculate the concentration of each cytokine in the samples.
Table 1: Cytokine Concentrations (pg/mL) in Response to IL-17A and an IL-17A Inhibitor
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) | G-CSF (pg/mL) | CCL20 (pg/mL) |
| Unstimulated Control | 15.2 ± 2.1 | 25.8 ± 3.5 | 8.1 ± 1.2 | 12.5 ± 1.8 | 5.4 ± 0.9 |
| IL-17A (50 ng/mL) | 1250.6 ± 110.3 | 2540.1 ± 230.7 | 150.4 ± 15.6 | 850.2 ± 75.4 | 350.7 ± 30.1 |
| IL-17A + Inhibitor (1 µg/mL) | 85.3 ± 9.8 | 150.7 ± 18.2 | 20.5 ± 3.1 | 60.1 ± 7.5 | 30.2 ± 4.5 |
| IL-17A + Inhibitor (0.1 µg/mL) | 450.1 ± 40.5 | 890.2 ± 85.1 | 65.8 ± 7.9 | 320.6 ± 30.1 | 120.9 ± 15.3 |
| IL-17A + Inhibitor (0.01 µg/mL) | 980.5 ± 95.2 | 1950.6 ± 180.4 | 120.3 ± 13.2 | 680.4 ± 65.3 | 280.1 ± 25.8 |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Table 2: Percent Inhibition of Cytokine Production by IL-17A Inhibitor
| Inhibitor Concentration | % Inhibition of IL-6 | % Inhibition of IL-8 | % Inhibition of TNF-α | % Inhibition of G-CSF | % Inhibition of CCL20 |
| 1 µg/mL | 93.1% | 94.1% | 85.1% | 92.8% | 91.4% |
| 0.1 µg/mL | 64.3% | 65.0% | 56.2% | 62.9% | 66.4% |
| 0.01 µg/mL | 21.7% | 23.2% | 19.9% | 20.1% | 20.4% |
% Inhibition was calculated using the formula: [1 - (Cytokine concentration with inhibitor - Unstimulated) / (Cytokine concentration with IL-17A only - Unstimulated)] x 100.
Conclusion
The Luminex multiplex assay is a powerful tool for evaluating the efficacy of IL-17A inhibitors in a preclinical setting. This application note provides a comprehensive protocol for measuring the dose-dependent suppression of multiple pro-inflammatory cytokines induced by IL-17A. The ability to simultaneously quantify a panel of cytokines provides a more complete picture of the inhibitor's mechanism of action and its potential therapeutic benefit. The detailed workflow, from cell culture to data analysis, offers a robust framework for researchers and drug development professionals to assess the potency and efficacy of novel IL-17A-targeting therapeutics.
Application Notes and Protocols for In Vivo Imaging of IL-17A Inhibitor Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction to IL-17A and In Vivo Imaging
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. Consequently, monoclonal antibodies (mAbs) targeting IL-17A, such as secukinumab, ixekizumab, and brodalumab, have emerged as effective therapeutic agents. Understanding the in vivo biodistribution and target engagement of these inhibitors is paramount for optimizing their efficacy and safety profiles.
In vivo imaging techniques offer a powerful, non-invasive approach to visualize and quantify the distribution of these therapeutic antibodies in real-time within a living organism. Modalities such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging provide high sensitivity and resolution, enabling the tracking of labeled inhibitors to their sites of action and accumulation in various organs. This document provides detailed application notes and protocols for utilizing these techniques to study the in vivo distribution of IL-17A inhibitors.
IL-17A Signaling Pathway
The IL-17A signaling cascade is initiated by the binding of IL-17A to its receptor complex, which is composed of the IL-17RA and IL-17RC subunits. This interaction triggers a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and TRAF6.[1][2] Ultimately, this leads to the activation of transcription factors such as NF-κB and the MAPK pathway, resulting in the production of pro-inflammatory cytokines, chemokines, and metalloproteinases that drive inflammatory responses.[1][3]
In Vivo Imaging Techniques and Protocols
The selection of an appropriate imaging modality depends on the specific research question, required sensitivity, resolution, and the nature of the imaging agent.
Positron Emission Tomography (PET) Imaging
PET offers high sensitivity and quantitative accuracy for tracking radiolabeled molecules. Zirconium-89 (⁸⁹Zr) is a commonly used positron-emitting radionuclide for labeling monoclonal antibodies due to its relatively long half-life (78.4 hours), which matches the biological half-life of antibodies.
Protocol: ⁸⁹Zr-Labeling of an IL-17A Inhibitor (e.g., Secukinumab)
This protocol is adapted from established methods for ⁸⁹Zr-labeling of monoclonal antibodies.
Materials:
-
IL-17A inhibitor (e.g., Secukinumab)
-
p-SCN-Bn-Deferoxamine (DFO) chelator
-
⁸⁹Zr-oxalate
-
PD-10 desalting columns
-
0.5 M HEPES buffer (pH 7.0)
-
0.9% sterile saline
-
Reaction vials and incubator
Procedure:
-
Conjugation of DFO to the Antibody:
-
Prepare a solution of the IL-17A inhibitor at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.8-9.0).
-
Add a 5-fold molar excess of p-SCN-Bn-DFO (dissolved in DMSO) to the antibody solution.
-
Incubate the reaction mixture for 1 hour at 37°C with gentle shaking.
-
Purify the DFO-conjugated antibody using a PD-10 desalting column equilibrated with 0.9% saline.
-
Determine the protein concentration and the number of DFO molecules per antibody using spectrophotometry.
-
-
Radiolabeling with ⁸⁹Zr:
-
Neutralize the ⁸⁹Zr-oxalate solution with 2 M sodium carbonate to a pH of 6.8-7.2.
-
Add the neutralized ⁸⁹Zr to the DFO-conjugated antibody solution (typically 1-2 mCi of ⁸⁹Zr per mg of antibody).
-
Incubate the reaction for 1 hour at 37°C with gentle shaking.
-
Purify the ⁸⁹Zr-labeled antibody from free ⁸⁹Zr using a PD-10 desalting column equilibrated with 0.9% saline.
-
Measure the radiochemical purity using instant thin-layer chromatography (ITLC).
-
In Vivo PET Imaging Workflow:
Data Presentation: Example Biodistribution of a ⁸⁹Zr-Labeled Monoclonal Antibody in Mice
Disclaimer: The following data is for a representative human IgG1 monoclonal antibody and is intended to be illustrative of the type of data that can be obtained. Specific biodistribution of IL-17A inhibitors may vary.
| Organ | 24h post-injection (%ID/g ± SD) | 72h post-injection (%ID/g ± SD) | 120h post-injection (%ID/g ± SD) |
| Blood | 15.2 ± 2.1 | 10.5 ± 1.8 | 6.8 ± 1.1 |
| Heart | 4.1 ± 0.6 | 2.9 ± 0.4 | 1.9 ± 0.3 |
| Lungs | 5.8 ± 0.9 | 4.2 ± 0.7 | 2.7 ± 0.5 |
| Liver | 8.9 ± 1.5 | 7.5 ± 1.3 | 6.1 ± 1.0 |
| Spleen | 12.3 ± 2.0 | 15.8 ± 2.5 | 14.2 ± 2.2 |
| Kidneys | 6.5 ± 1.1 | 5.1 ± 0.9 | 4.0 ± 0.7 |
| Muscle | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| Bone | 3.5 ± 0.6 | 4.1 ± 0.7 | 3.8 ± 0.6 |
| Tumor | 18.6 ± 3.2 | 25.4 ± 4.1 | 28.9 ± 4.5 |
%ID/g = percentage of injected dose per gram of tissue.
Single Photon Emission Computed Tomography (SPECT) Imaging
SPECT is another nuclear imaging technique that can be used to track radiolabeled antibodies. It often utilizes radionuclides like Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc).
Protocol: ¹¹¹In-Labeling of an IL-17A Inhibitor (e.g., Ixekizumab)
Materials:
-
IL-17A inhibitor (e.g., Ixekizumab)
-
DTPA-anhydride chelator
-
¹¹¹InCl₃
-
0.1 M Sodium Bicarbonate buffer (pH 8.2)
-
PD-10 desalting columns
-
0.1 M Citrate buffer (pH 5.5)
Procedure:
-
Conjugation of DTPA to the Antibody:
-
Dissolve the IL-17A inhibitor in 0.1 M sodium bicarbonate buffer.
-
Add a 10-fold molar excess of DTPA-anhydride (dissolved in DMSO).
-
Incubate for 1 hour at room temperature.
-
Purify the DTPA-conjugated antibody using a PD-10 column equilibrated with 0.1 M citrate buffer.
-
-
Radiolabeling with ¹¹¹In:
-
Add ¹¹¹InCl₃ to the DTPA-conjugated antibody solution.
-
Incubate for 30 minutes at room temperature.
-
Assess radiochemical purity using ITLC.
-
In Vivo SPECT Imaging Workflow:
Fluorescence Imaging
Fluorescence imaging offers a non-radioactive alternative for in vivo tracking. Near-infrared (NIR) fluorescent dyes are preferred due to their deeper tissue penetration and lower autofluorescence.
Protocol: Fluorescent Labeling of an IL-17A Inhibitor (e.g., Brodalumab)
Materials:
-
IL-17A inhibitor (e.g., Brodalumab)
-
NIR fluorescent dye with an NHS-ester reactive group (e.g., Cy7-NHS)
-
Phosphate-buffered saline (PBS), pH 8.0
-
Size-exclusion chromatography column
Procedure:
-
Dissolve the IL-17A inhibitor in PBS (pH 8.0).
-
Add a 10-fold molar excess of the NIR dye-NHS ester (dissolved in DMSO).
-
Incubate for 1-2 hours at room temperature in the dark.
-
Purify the fluorescently labeled antibody using a size-exclusion chromatography column to remove unconjugated dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
In Vivo Fluorescence Imaging Workflow:
Conclusion
In vivo imaging techniques are indispensable tools for the preclinical and clinical development of IL-17A inhibitors. PET, SPECT, and fluorescence imaging provide complementary information on the biodistribution, target engagement, and pharmacokinetics of these therapeutic antibodies. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize these powerful imaging modalities to advance our understanding of IL-17A targeted therapies. Careful selection of the imaging modality and labeling strategy, along with rigorous experimental design and data analysis, will yield valuable insights into the in vivo behavior of these important drugs.
References
- 1. Biodistribution and PET Imaging of 89-Zirconium Labelled Cerium Oxide Nanoparticles Synthesized with Several Surface Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Potency of IL-17A Inhibitor 2 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when observing low potency of IL-17A Inhibitor 2 in cellular assays.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific problems you may be encountering during your experiments.
Question 1: Why is my this compound showing lower than expected potency (high IC50 value) in my cellular assay?
Answer: Several factors can contribute to the apparent low potency of your IL-17A inhibitor. These can be broadly categorized into issues with the inhibitor itself, the cell culture system, assay reagents, and the experimental protocol. A systematic approach to troubleshooting is recommended.
First, consider the inhibitor itself :
-
Integrity and Storage: Has the inhibitor been stored correctly according to the manufacturer's instructions? Improper storage can lead to degradation.
-
Solubility: Is the inhibitor fully dissolved in the assay medium? Precipitation of the compound will lead to a lower effective concentration.
-
Purity: Was the purity of the inhibitor confirmed upon receipt? Impurities can interfere with the assay.
Next, evaluate your cell culture system :
-
Cell Health and Passage Number: Are the cells healthy and within a low passage number? High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Receptor Expression: Have you confirmed that your cell line expresses sufficient levels of the IL-17RA and IL-17RC receptors? Low receptor density will result in a diminished response to IL-17A and consequently, a less potent inhibition.[1][2][3]
-
Cell Density: Was the cell seeding density optimal and consistent across wells? Over-confluent or under-confluent cells can respond differently to stimulation.
Then, check your assay reagents :
-
IL-17A Potency: Have you confirmed the bioactivity of the recombinant IL-17A used for stimulation? A fresh, validated lot of IL-17A should be used, and a dose-response curve should be generated to determine the optimal concentration (typically EC50 to EC80).
-
Reagent Quality: Are all other reagents, such as media, serum, and detection antibodies, of high quality and not expired?
Finally, review your experimental protocol :
-
Incubation Times: Were the incubation times for the inhibitor, IL-17A, and detection reagents optimal?
-
Assay Endpoint: Is the chosen assay endpoint (e.g., downstream cytokine production like IL-6 or GRO-α) robust and sensitive enough to detect inhibition?[4][5]
Question 2: My positive control inhibitor is working as expected, but this compound is not. What should I investigate next?
Answer: If your positive control is performing correctly, this suggests that the general assay setup, including the cells and reagents, is likely functional. In this scenario, the focus should be on aspects specific to this compound.
Troubleshooting Steps:
-
Confirm Inhibitor 2 Identity and Concentration: Double-check the labeling and perform a concentration verification of your stock solution (e.g., by spectrophotometry if the molar extinction coefficient is known).
-
Assess Inhibitor 2 Stability: Consider if the inhibitor is stable under your specific assay conditions (e.g., temperature, light exposure).
-
Evaluate Potential for Non-Specific Binding: Inhibitor 2 might be binding to components in the culture medium (like serum proteins) or to the assay plate itself, reducing its effective concentration. Consider using serum-free or low-serum medium for the treatment period if your cells can tolerate it.
-
Mechanism of Action: Understand the specific mechanism of action of Inhibitor 2. For instance, if it's a competitive inhibitor, its potency might be more sensitive to the concentration of IL-17A used for stimulation.
Question 3: I am not seeing a clear dose-response curve with my IL-17A inhibitor. What could be the issue?
Answer: A flat or poorly defined dose-response curve can be due to several factors.
-
Incorrect Concentration Range: The concentrations of the inhibitor tested may be too high (causing a "hook effect" or cytotoxicity) or too low (not reaching the inhibitory range). A wider range of concentrations, often in half-log or log dilutions, is recommended.
-
Cytotoxicity: At higher concentrations, the inhibitor may be causing cell death, which can confound the assay results. It is crucial to perform a separate cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the non-toxic concentration range of your inhibitor.
-
Assay Window: The difference in signal between the stimulated (positive control) and unstimulated (negative control) wells might be too small. Optimizing the IL-17A concentration and incubation time can help to increase the assay window.
Data Presentation
Table 1: Example Troubleshooting Data for this compound Potency
| Experiment ID | Inhibitor | Concentration Range (nM) | Cell Type | IL-17A (ng/mL) | Observed IC50 (nM) | Notes |
| EXP-001 | Inhibitor 2 | 0.1 - 1000 | HeLa | 10 | > 1000 | Low potency observed. |
| EXP-002 | Inhibitor 2 | 0.1 - 1000 | HeLa | 5 | 750 | Potency slightly improved with lower IL-17A. |
| EXP-003 | Positive Control | 0.01 - 100 | HeLa | 10 | 5 | Positive control works as expected. |
| EXP-004 | Inhibitor 2 | 0.1 - 1000 | Primary Fibroblasts | 10 | 50 | Potency significantly better in a different cell line. |
| EXP-005 | Inhibitor 2 | 0.1 - 1000 | HeLa (low passage) | 10 | 200 | Lower passage cells show improved response. |
Experimental Protocols
Protocol 1: IL-17A Neutralization Assay using IL-6 Production as a Readout
This protocol describes a cell-based assay to determine the potency of an IL-17A inhibitor by measuring its ability to block IL-17A-induced IL-6 production in a responsive cell line (e.g., human dermal fibroblasts or HeLa cells).
Materials:
-
Responsive cell line (e.g., HeLa, primary human dermal fibroblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
This compound and a positive control inhibitor
-
Assay buffer (e.g., serum-free medium)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to allow for attachment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.
-
Inhibitor Treatment: Remove the culture medium from the cells and add the diluted inhibitors. Include wells with assay buffer only as a no-inhibitor control. Incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Add recombinant human IL-17A to all wells except the unstimulated control wells to a final concentration that elicits a submaximal response (e.g., EC80, typically 5-10 ng/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the IL-17A stimulated control. Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualizations
Caption: IL-17A Signaling Pathway and Point of Inhibition.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. sinobiological.com [sinobiological.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bi-specific inhibitor targeting IL-17A and MMP-9 reduces invasion and motility in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IL-17A Inhibitor Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with IL-17A inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IL-17A inhibitors?
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine primarily produced by T-helper 17 (Th17) cells. It plays a crucial role in host defense against certain pathogens but is also implicated in the pathogenesis of various autoimmune and inflammatory diseases. IL-17A inhibitors are typically monoclonal antibodies designed to specifically target and neutralize the activity of IL-17A. By binding to IL-17A, these inhibitors prevent the cytokine from interacting with its receptor, IL-17RA, thereby blocking its pro-inflammatory effects. This inhibition reduces the recruitment and activation of neutrophils and other immune cells, leading to a decrease in inflammation and tissue damage. Some inhibitors, like brodalumab, target the IL-17RA receptor itself, blocking the signaling of multiple IL-17 family members. Bimekizumab dually inhibits both IL-17A and IL-17F.
Q2: What are the common off-target effects associated with IL-17A inhibitors?
The most frequently reported off-target effects, or adverse events, associated with IL-17A inhibitors are generally mild to moderate and include upper respiratory tract infections (such as nasopharyngitis), injection site reactions, and an increased risk of mucocutaneous candidiasis. This is consistent with the role of IL-17A in host defense at mucosal surfaces. Other less common effects can include diarrhea and headache. It is crucial to monitor for these effects in both preclinical and clinical studies.
Q3: What is a paradoxical inflammatory reaction, and why does it occur with IL-17A inhibitors?
A paradoxical inflammatory reaction is the development or worsening of an inflammatory condition that the targeted therapy is designed to treat. With IL-17A inhibitors, this can manifest as new-onset or exacerbated psoriasis, sometimes with a different morphology like pustular psoriasis. The exact mechanism is not fully understood, but it is hypothesized to involve a cytokine imbalance. Blocking IL-17A may lead to a compensatory upregulation of other pro-inflammatory cytokines such as TNF-α, IL-23, or IL-22, which can drive the paradoxical inflammatory response.
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Response in an In Vivo Model
-
Problem: The IL-17A inhibitor does not produce the expected therapeutic effect in an animal model (e.g., imiquimod-induced psoriasis).
-
Troubleshooting Steps:
-
Verify Inhibitor Activity: Before in vivo administration, confirm the inhibitor's potency in a relevant in vitro assay, such as an IL-17A-induced cytokine release assay (see Experimental Protocol 1).
-
Review Dosing Regimen: The dose and frequency of administration may be suboptimal. Consult pharmacokinetic data (see Table 2) to ensure that the dosing regimen is sufficient to maintain therapeutic concentrations of the inhibitor at the site of action. Consider that higher body weight might require dose escalation.
-
Check Animal Model Induction: Ensure that the disease model has been induced correctly and consistently. For the imiquimod-induced psoriasis model, the severity of the induced phenotype can impact the apparent efficacy of the inhibitor. Refer to a validated induction protocol (see Experimental Protocol 3).
-
Assess Timing of Intervention: The therapeutic window is critical. Administering the inhibitor prophylactically versus therapeutically can yield different outcomes.
-
Evaluate Route of Administration: Ensure the route of administration (e.g., subcutaneous, intravenous) is appropriate for the inhibitor and achieves adequate bioavailability.
-
Issue 2: Observing a Paradoxical Inflammatory Response
-
Problem: Worsening of inflammatory markers or clinical signs of inflammation after administration of an IL-17A inhibitor.
-
Troubleshooting Steps:
-
Confirm the Observation: Rule out other potential causes for the inflammation, such as infection or a reaction to the vehicle.
-
Analyze Cytokine Profile: Collect tissue and serum samples to analyze the levels of other key cytokines, including TNF-α, IL-23, and IL-22. A significant increase in these cytokines may indicate a paradoxical reaction.
-
Histopathological Analysis: Examine tissue samples for changes in cellular infiltrates and morphology. A shift in the type of inflammatory cells may provide clues to the underlying mechanism.
-
Consider Dose Adjustment: In some cases, a lower dose may mitigate the paradoxical effect while still providing some therapeutic benefit. However, discontinuation of the inhibitor is often necessary.
-
Issue 3: Differentiating Between a Hypersensitivity Reaction and an Off-Target Effect
-
Problem: An adverse reaction is observed, and it is unclear if it is an immune response to the inhibitor itself (hypersensitivity) or a pharmacological consequence of blocking IL-17A (off-target effect).
-
Troubleshooting Steps:
-
Timing and Nature of the Reaction: Immediate reactions occurring within minutes to hours of administration, especially after the first dose, may suggest an infusion or cytokine-release reaction, while IgE-mediated hypersensitivity reactions typically occur after a second exposure. Delayed reactions can also occur. Off-target effects related to the mechanism of action, such as candidiasis, are more likely to develop over time with continued treatment.
-
Clinical Manifestations: Hypersensitivity reactions can present with a wide range of symptoms, including urticaria, flushing, fever, chills, and in severe cases, anaphylaxis. Off-target effects are typically more specific to the biological pathway being inhibited.
-
Biomarker Analysis: Measurement of serum tryptase and IL-6 can help identify certain types of hypersensitivity reactions. Monitoring for anti-drug antibodies (ADAs) can also indicate an immunogenic response to the inhibitor.
-
Dose Dependency: Some off-target effects may be dose-dependent, while hypersensitivity reactions can be triggered by even small amounts of the drug.
-
Data Presentation
Table 1: In Vitro Potency of Selected IL-17A Inhibitors
| Inhibitor | Target | Reported IC50/Affinity |
| Secukinumab | IL-17A | ~535 pM |
| Ixekizumab | IL-17A | ~16.3 pM |
| Brodalumab | IL-17RA | Binds with high affinity to IL-17RA |
| Bimekizumab | IL-17A & IL-17F | High affinity for both IL-17A and IL-17F |
Note: IC50 and affinity values can vary depending on the specific assay used. The values presented are for comparative purposes.
Table 2: Preclinical Pharmacokinetic Parameters of an Anti-IL-17A Monoclonal Antibody in Mice
| Parameter | Value |
| Clearance (CL) | ~0.9-1.0 mL/h/kg |
| Volume of Distribution (Vss) | ~63-65 mL/kg |
| Elimination Half-life (t1/2) | ~40 hours |
Data from a study of a model peptide-antibody genetic fusion targeting IL-17A in Swiss Webster mice.
Experimental Protocols
1. In Vitro IL-17A-Induced IL-6 Secretion Assay
-
Objective: To assess the in vitro potency of an IL-17A inhibitor by measuring its ability to block IL-17A-induced IL-6 secretion from fibroblasts.
-
Methodology:
-
Cell Culture: Plate human dermal fibroblasts in a 96-well plate at a density of 5 x 10^3 cells/well and culture overnight.
-
Inhibitor Preparation: Prepare serial dilutions of the IL-17A inhibitor in culture medium.
-
Treatment: Pre-incubate the cells with the diluted inhibitor for 1 hour.
-
Stimulation: Add recombinant human IL-17A to a final concentration of 10 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the inhibitor concentration and calculate the IC50 value.
-
2. Keratinocyte Proliferation Assay (BrdU/EdU)
-
Objective: To determine the effect of an IL-17A inhibitor on IL-17A-induced keratinocyte proliferation.
-
Methodology:
-
Cell Culture: Seed HaCaT keratinocytes or primary human keratinocytes in a 96-well plate and allow them to adhere.
-
Serum Starvation: Synchronize the cells by serum-starving them for 24 hours.
-
Treatment: Treat the cells with the IL-17A inhibitor at various concentrations for 1 hour before stimulating with recombinant human IL-17A (e.g., 50 ng/mL).
-
BrdU/EdU Labeling: Add BrdU or EdU to the culture medium and incubate for a defined period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
DNA Denaturation (for BrdU): If using BrdU, treat the cells with HCl to denature the DNA and expose the BrdU epitope.
-
Detection:
-
BrdU: Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.
-
EdU: Perform a click chemistry reaction with a fluorescently labeled azide.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of BrdU/EdU-positive cells.
-
3. In Vivo Imiquimod-Induced Psoriasis Model
-
Objective: To evaluate the in vivo efficacy of an IL-17A inhibitor in a mouse model of psoriasis-like skin inflammation.
-
Methodology:
-
Animal Selection: Use 8-12 week old female BALB/c or C57BL/6 mice.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment: Administer the IL-17A inhibitor at the desired dose and schedule (e.g., subcutaneously every other day) starting either before (prophylactic) or after (therapeutic) the initiation of imiquimod treatment.
-
Clinical Scoring: Monitor the mice daily for body weight, and score the severity of skin inflammation on the back and ear based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect skin and ear tissue for further analysis.
-
Analysis:
-
Histology: Perform H&E staining on tissue sections to assess epidermal thickness and cellular infiltration.
-
Gene Expression: Extract RNA from the tissue and perform qRT-PCR to measure the expression of inflammatory cytokines (e.g., Il17a, Il23, Tnf).
-
Protein Analysis: Prepare tissue homogenates for cytokine measurement by ELISA or multiplex assay.
-
-
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow for Dosage Optimization.
Caption: Logic Diagram for Troubleshooting Adverse Events.
IL-17A inhibitor 2 cytotoxicity and how to mitigate it in vitro
Welcome to the technical support center for the in vitro application of IL-17A inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of IL-17A inhibitors in vitro?
A1: IL-17A inhibitors are typically monoclonal antibodies that selectively bind to the cytokine IL-17A.[1] This binding neutralizes the activity of IL-17A, preventing it from interacting with its cell surface receptors (IL-17RA/RC).[2][3][4] By blocking this interaction, the inhibitors prevent the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[1][5]
Q2: Are IL-17A inhibitors expected to be cytotoxic to cells in culture?
A2: Generally, IL-17A inhibitors, such as secukinumab and ixekizumab, are not expected to be directly cytotoxic to cells in standard in vitro cultures.[6][7] These antibodies are designed to be highly specific for IL-17A and should not induce cell death on their own. Their primary function is to neutralize the biological activity of IL-17A.[3][8] Any observed cytotoxicity is more likely due to secondary effects or experimental conditions.
Q3: What are some common cell lines used in in vitro assays with IL-17A inhibitors?
A3: Researchers have utilized various cell lines to study the effects of IL-17A and its inhibitors. A common choice is the human colorectal adenocarcinoma cell line, HT-29, which is known to respond to IL-17A by producing cytokines like GROα.[2][9] Other cell types, such as fibroblasts and keratinocytes, are also used to investigate the downstream effects of IL-17A signaling.[10]
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability or Signs of Cytotoxicity
Researchers may occasionally observe a decrease in cell viability or overt signs of cytotoxicity after treating cell cultures with an IL-17A inhibitor. This can manifest as reduced cell proliferation, changes in cell morphology, or an increase in markers of cell death.
Possible Causes and Mitigation Strategies:
-
Contamination: The inhibitor solution or cell culture may be contaminated with bacteria, yeast, fungi, or mycoplasma, which can lead to cell death.
-
Mitigation: Always use aseptic techniques when handling the inhibitor and cell cultures. Regularly test cell lines for mycoplasma contamination. Filter-sterilize inhibitor solutions if contamination is suspected.
-
-
Inappropriate Inhibitor Concentration: Although not typically cytotoxic, excessively high concentrations of any protein, including monoclonal antibodies, can sometimes have non-specific effects on cell health.
-
Mitigation: Perform a dose-response curve to determine the optimal concentration of the inhibitor that effectively neutralizes IL-17A without affecting cell viability. Start with the concentration recommended in the literature or by the manufacturer.
-
-
Off-Target Effects of the Formulation Buffer: The buffer in which the inhibitor is supplied may contain preservatives or other components that could be cytotoxic to sensitive cell lines at certain concentrations.
-
Mitigation: If possible, obtain information from the manufacturer about the formulation components. As a control, treat cells with the vehicle buffer alone to assess its effect on cell viability. Consider dialyzing the inhibitor against a culture-compatible buffer if the formulation is suspected to be the issue.
-
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the experimental conditions.
-
Mitigation: Ensure the cell line is healthy and growing optimally before starting the experiment. Use a lower passage number of cells, as prolonged culturing can lead to genetic drift and altered sensitivity.
-
Issue 2: Inconsistent or Non-Reproducible Results in Neutralization Assays
A common application of IL-17A inhibitors in vitro is to demonstrate their ability to block IL-17A-induced responses, such as cytokine production. Inconsistent results can be a significant hurdle.
Possible Causes and Mitigation Strategies:
-
Variable IL-17A Activity: The recombinant IL-17A used to stimulate the cells may have variable activity between lots or due to improper storage.
-
Mitigation: Aliquot recombinant IL-17A upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Test the activity of each new lot of IL-17A to ensure consistency.
-
-
Inhibitor Potency: The potency of the IL-17A inhibitor can degrade over time with improper storage.
-
Mitigation: Store the inhibitor according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Assay Timing: The timing of inhibitor addition relative to IL-17A stimulation can significantly impact the results.
-
Mitigation: For neutralization assays, it is common to pre-incubate the IL-17A with the inhibitor before adding the mixture to the cells. Optimize the pre-incubation time and the overall assay duration for your specific cell line and endpoint.
-
Experimental Protocols
General Cytotoxicity Assessment Protocol
This protocol outlines a general method for assessing the potential cytotoxicity of an IL-17A inhibitor using a resazurin-based viability assay.[11]
Materials:
-
Cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
IL-17A inhibitor
-
Vehicle control (buffer in which the inhibitor is dissolved)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of the IL-17A inhibitor in complete culture medium. Remove the old medium from the cells and add the inhibitor dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a working solution of resazurin in culture medium. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
| Treatment Group | Purpose |
| Untreated Cells | Baseline cell viability (100%) |
| Vehicle Control | To assess the effect of the inhibitor's buffer |
| IL-17A Inhibitor | To determine the effect of the inhibitor on cell viability |
| Positive Control (e.g., a known cytotoxic agent) | To ensure the assay is working correctly |
IL-17A Neutralization Assay Protocol
This protocol describes a method to confirm the biological activity of an IL-17A inhibitor by measuring the inhibition of IL-17A-induced cytokine production.[12]
Materials:
-
Responder cell line (e.g., HT-29)
-
Complete cell culture medium
-
Recombinant IL-17A
-
IL-17A inhibitor
-
ELISA kit for the cytokine of interest (e.g., human GROα or IL-6)
Procedure:
-
Cell Seeding: Seed responder cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor and Cytokine Preparation: Prepare serial dilutions of the IL-17A inhibitor. In separate tubes, pre-incubate each inhibitor dilution with a constant, predetermined concentration of recombinant IL-17A for 1 hour at 37°C.
-
Cell Treatment: Add the pre-incubated inhibitor/IL-17A mixtures to the cells. Include controls for untreated cells, cells treated with IL-17A alone, and cells treated with the inhibitor alone.
-
Incubation: Incubate the plate for 24-48 hours to allow for cytokine production.
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
ELISA: Perform an ELISA on the collected supernatants to quantify the concentration of the target cytokine according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 of the inhibitor.
| Treatment Group | Expected Outcome |
| Untreated Cells | Low basal level of cytokine |
| IL-17A Alone | High level of cytokine production |
| IL-17A + Inhibitor | Dose-dependent decrease in cytokine production |
| Inhibitor Alone | Low basal level of cytokine |
Visualizations
Caption: IL-17A Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vitro Cytotoxicity Assessment.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Human IL-17A (Ixekizumab) - Leinco Technologies [leinco.com]
- 6. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secukinumab, a novel anti-IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secukinumab Demonstrates Significantly Lower Immunogenicity Potential Compared to Ixekizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Overcoming poor bioavailability of small molecule IL-17A inhibitor 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the small molecule IL-17A inhibitor 2. The information is designed to address common challenges, particularly those related to its historically poor bioavailability, and to provide standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for small molecule this compound?
A1: Small molecule this compound is an orally administered antagonist of the pro-inflammatory cytokine Interleukin-17A (IL-17A). It functions by disrupting the protein-protein interaction (PPI) between IL-17A and its receptor, IL-17RA.[1][2] By preventing IL-17A from binding to its receptor, the inhibitor blocks the downstream signaling cascade that leads to the activation of pro-inflammatory pathways such as NF-κB and MAPK.[3] This inhibition reduces the production of inflammatory mediators, thereby mitigating the inflammatory response characteristic of several autoimmune diseases.[4][5]
Q2: What are the primary challenges associated with the oral bioavailability of small molecule this compound?
A2: The primary challenge is its low aqueous solubility, which can limit its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[6] Like many small molecule inhibitors targeting protein-protein interactions, "Inhibitor 2" may also be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[7]
Q3: Are there any known formulation strategies to improve the bioavailability of small molecule this compound?
A3: Yes, several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like "Inhibitor 2". These include lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), which can improve solubilization and absorption.[8][9] Other approaches include the preparation of solid dispersions, micronization to increase the surface area for dissolution, and the formation of co-crystals.[10]
Q4: What is the binding mode of this class of inhibitors to IL-17A?
A4: This class of small molecule inhibitors has a novel binding mode. Two copies of the inhibitor molecule bind symmetrically to the central cavities of the IL-17A homodimer.[11] This is distinct from the binding of therapeutic antibodies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite high in vitro potency. | Poor oral bioavailability. | 1. Conduct a pharmacokinetic study to determine key parameters (Cmax, Tmax, AUC, and oral bioavailability). 2. Consider re-formulating the compound using techniques like SEDDS or solid dispersions.[8][9] 3. Evaluate the potential for first-pass metabolism. |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution in the GI tract. Food effects. | 1. Administer the compound in a solubilizing formulation. 2. Conduct food-effect bioavailability studies to assess the impact of food on absorption. |
| In vitro permeability assay shows low transport. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Perform permeability assays in the presence and absence of known efflux transporter inhibitors (e.g., verapamil for P-gp). 2. If efflux is confirmed, medicinal chemistry efforts may be needed to modify the structure to reduce transporter affinity. |
| Compound precipitates out of solution during in vitro assays. | Low aqueous solubility. | 1. Use a co-solvent (e.g., DMSO) in the assay buffer, ensuring the final concentration does not affect cell viability or assay performance. 2. Prepare a stock solution in a suitable organic solvent and dilute it serially in the assay medium. |
Quantitative Data Summary
The following tables summarize key preclinical data for a representative small molecule IL-17A inhibitor with properties similar to "Inhibitor 2".
Table 1: In Vitro Potency and Properties
| Parameter | Value |
| IL-17A Inhibition (HTRF assay) IC50 | 4 nM[12] |
| hERG IC50 | 20 µM[12] |
| Fraction Unbound in Plasma (Human) | 0.04[12] |
| Fraction Unbound in Plasma (Rat) | 0.010[12] |
| Fraction Unbound in Plasma (Dog) | 0.07[12] |
Table 2: In Vivo Pharmacokinetics [12]
| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vss (L/kg) | t½ (h) | AUC (ng·h/mL) | F (%) |
| Rat | 0.5 | i.v. | 13 | 2.8 | 2.8 | 1270 | N/A |
| Rat | 3 | p.o. | N/A | N/A | N/A | 1730 | 45 |
| Dog | 0.5 | i.v. | 1.5 | 2.5 | 20 | 11700 | N/A |
| Dog | 3 | p.o. | N/A | N/A | N/A | 7700-13300 | 20-30 |
Experimental Protocols
1. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of small molecule this compound.
-
Animals: Male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
Intravenous (IV) group: Administer a single 0.5 mg/kg dose via the tail vein. The compound should be formulated in a suitable vehicle (e.g., 20% Captisol® in saline).
-
Oral (PO) group: Administer a single 3 mg/kg dose via oral gavage. The compound should be formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vss, t½) using non-compartmental analysis software. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of small molecule this compound.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add the inhibitor (at a non-toxic concentration) to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the inhibitor to the basolateral chamber and collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.
Visualizations
Caption: IL-17A signaling pathway and the mechanism of action of Inhibitor 2.
Caption: Experimental workflow for assessing the oral bioavailability of Inhibitor 2.
References
- 1. What are the preclinical assets being developed for IL-17A? [synapse.patsnap.com]
- 2. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 3. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 4. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
- 11. Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
Technical Support Center: Troubleshooting IL-17A Inhibitor Efficacy in EAE Models
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot experiments where an Interleukin-17A (IL-17A) inhibitor is not showing the expected efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) model.
Frequently Asked Questions (FAQs)
Q1: Why is my IL-17A inhibitor not working in my EAE model?
There are several potential reasons for the lack of efficacy of an IL-17A inhibitor in an EAE model. These can be broadly categorized into issues related to the experimental model itself, the inhibitor and its administration, and the underlying biological complexity of the disease.
Possible reasons include:
-
Dominance of IL-17-Independent Pathways: EAE can be mediated by pathways that are not dependent on IL-17A. For instance, IFN-γ-producing Th1 cells can also drive the disease.[1][2][3] The specific EAE model and the genetic background of the mice can influence the dominant pathogenic pathway.
-
Redundancy with other IL-17 Family Members: Other cytokines in the IL-17 family, such as IL-17F, may compensate for the inhibition of IL-17A.[4][5]
-
Issues with Inhibitor Dosing and Timing: The dose, frequency, and timing of inhibitor administration are critical for efficacy.[6][7] Treatment initiated after the peak of the disease may be less effective.[6][7]
-
Pharmacokinetics and Bioavailability of the Inhibitor: The inhibitor may not be reaching the target tissue at a sufficient concentration or for a long enough duration to exert its effect.[8][9]
-
Influence of Gut Microbiota: The composition of the gut microbiome can significantly impact the development and severity of EAE, as well as the T-cell responses, including Th17 differentiation.[4][10][11][12] Dysbiosis could potentially alter the immune response in a way that makes it less dependent on IL-17A.
-
EAE Model Variability: The specific EAE model used (e.g., MOG, PLP immunization), the mouse strain, and the induction protocol can all lead to variations in the underlying pathology and the role of IL-17A.[2][13][14]
Q2: Could other immune pathways be compensating for the IL-17A inhibition?
Yes, this is a significant possibility. EAE is a complex disease with multiple contributing immune pathways.
-
Th1-Mediated Pathology: Even in models where Th17 cells are prominent, Th1 cells producing IFN-γ can also induce EAE.[2][3][14] Inhibition of IL-17A might not affect this parallel pathogenic pathway.
-
GM-CSF-Dependent Pathway: A pathway dependent on Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) has been identified that can mediate EAE independently of both IFN-γ and IL-17.[1]
-
Plasticity of T-helper cells: Th17 cells can exhibit plasticity and may convert to a Th1-like phenotype, producing IFN-γ, which would be unaffected by an IL-17A inhibitor.[14][15]
Q3: How does the gut microbiome affect the efficacy of an IL-17A inhibitor in EAE?
The gut microbiome plays a crucial role in shaping the immune system and can influence the outcome of EAE and the effectiveness of therapies.
-
Modulation of Th17/Treg Balance: The gut microbiota can influence the differentiation of T-cells. For instance, certain bacteria can promote the development of IL-17A-producing Th17 cells, while others can induce regulatory T cells (Tregs) that suppress inflammation.[10][12] An imbalance in the gut microbiome could lead to a more robust pro-inflammatory response that is less amenable to IL-17A inhibition alone.
-
Systemic Immune Priming: The gut-associated lymphoid tissue (GALT) is a major site for the priming of immune responses.[16] Alterations in the gut microbiota can affect the activation of autoreactive T-cells that subsequently migrate to the central nervous system (CNS).
Troubleshooting Guides
Guide 1: Investigating the Dominant Pathogenic Pathway
If you suspect that an IL-17-independent pathway is dominant in your EAE model, consider the following steps:
-
Cytokine Profiling: Analyze the cytokine profiles in the periphery (serum, spleen) and the CNS at different stages of the disease. Measure levels of key cytokines such as IFN-γ, GM-CSF, IL-17A, and IL-17F.
-
Flow Cytometry Analysis: Characterize the immune cell infiltrates in the CNS. Determine the proportions of Th1 (CD4+IFN-γ+), Th17 (CD4+IL-17A+), and other relevant immune cells.
-
Histological Examination: Perform histological analysis of the CNS to assess the nature of the inflammatory infiltrates. Th1-mediated EAE is often characterized by macrophage-rich infiltrates, while Th17-mediated EAE may show more neutrophilic infiltration.[2][3]
-
Adoptive Transfer Experiments: Isolate and polarize myelin-specific T-cells towards a Th1 or Th17 phenotype in vitro and adoptively transfer them into recipient mice to determine the encephalitogenic potential of each subset in your specific model.[2][13]
Guide 2: Optimizing Inhibitor Administration
To ensure your IL-17A inhibitor is being used effectively, review your experimental protocol with the following considerations:
| Parameter | Recommendation | Rationale |
| Dose | Perform a dose-response study to determine the optimal concentration of the inhibitor. | Sub-optimal doses may not be sufficient to neutralize the biological activity of IL-17A. |
| Timing of Administration | Initiate treatment prophylactically (before or at the time of EAE induction) or at the first signs of disease. | Treatment initiated at the peak of disease or during the chronic phase may be less effective as the inflammatory cascade is already well-established.[6][7] |
| Frequency of Dosing | Consider the half-life of the inhibitor in mice to determine the appropriate dosing frequency. | Maintaining a therapeutic concentration of the inhibitor is crucial for sustained target engagement.[9] |
| Route of Administration | Ensure the chosen route of administration (e.g., intraperitoneal, subcutaneous) allows for adequate bioavailability. | The route of administration can significantly impact the pharmacokinetics of the inhibitor. |
Guide 3: Assessing the Role of the Gut Microbiome
If you suspect the gut microbiome is influencing your results, you can investigate its role through these approaches:
-
Microbiome Analysis: Perform 16S rRNA sequencing of fecal samples to compare the gut microbiota composition of responder and non-responder animals.
-
Germ-Free and Gnotobiotic Models: Utilize germ-free mice to assess the development of EAE in the absence of a microbiome.[10][11] Colonizing germ-free mice with specific bacterial communities can help to identify their role in disease pathogenesis.
-
Antibiotic Treatment: Administer broad-spectrum antibiotics to deplete the gut microbiota and observe the impact on EAE development and inhibitor efficacy.[16]
-
Fecal Microbiota Transplantation (FMT): Transfer fecal matter from mice that respond well to the IL-17A inhibitor to non-responder mice to see if this can restore treatment efficacy.[12]
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This is a standard protocol for inducing EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
MOG 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Prepare the MOG/CFA emulsion by mixing MOG 35-55 peptide with CFA to a final concentration of 2 mg/mL MOG and 4 mg/mL M. tuberculosis. Emulsify thoroughly.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site.
-
On day 0 and day 2, inject each mouse intraperitoneally with 200 ng of PTX in 100 µL of PBS.
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Score the mice according to a standardized scale.[17][18]
EAE Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb and forelimb paralysis |
| 5 | Moribund or dead |
Protocol 2: Administration of IL-17A Inhibitor
This protocol provides a general guideline for administering a neutralizing antibody against IL-17A.
Materials:
-
Anti-IL-17A neutralizing antibody
-
Isotype control antibody
-
Sterile PBS
Procedure:
-
Reconstitute the anti-IL-17A antibody and the isotype control according to the manufacturer's instructions.
-
Dilute the antibodies to the desired concentration in sterile PBS.
-
For a prophylactic treatment regimen, begin administration on the day of EAE induction (day 0). For a therapeutic regimen, start administration upon the first clinical signs of disease.
-
Administer the antibody via intraperitoneal or subcutaneous injection. A typical dose might be 100-200 µg per mouse, administered every 2-4 days.[5]
-
Administer the isotype control antibody to a control group of mice using the same dose and schedule.
-
Continue monitoring and scoring the mice daily throughout the experiment.
Data Presentation
Table 1: Example of EAE Clinical Score Data
| Treatment Group | Mean Day of Onset | Mean Peak Score | Cumulative Disease Score |
| EAE + Isotype Control | 12 ± 1.5 | 3.2 ± 0.4 | 25.5 ± 3.1 |
| EAE + IL-17A Inhibitor | 15 ± 2.0 | 1.8 ± 0.6 | 12.3 ± 2.5 |
Table 2: Example of Cytokine Levels in CNS (pg/mg protein)
| Treatment Group | IFN-γ | IL-17A | GM-CSF |
| EAE + Isotype Control | 150 ± 25 | 80 ± 15 | 50 ± 10 |
| EAE + IL-17A Inhibitor | 145 ± 30 | 10 ± 5 | 55 ± 12 |
Visualizations
Caption: IL-17A signaling pathway and the point of intervention for an IL-17A inhibitor.
Caption: A logical workflow for troubleshooting the lack of efficacy of an IL-17A inhibitor in an EAE model.
References
- 1. EAE mediated by a non-IFN-γ/non-IL-17 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Views on the Roles of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Th1 and Th17 cells: Adversaries and collaborators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-17 controls central nervous system autoimmunity through the intestinal microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-17A and IL-17F do not contribute vitally to autoimmune neuro-inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-17A Facilitates Entry of Autoreactive T-Cells and Granulocytes into the CNS During EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, Pharmacodynamics, Safety, Tolerability, and Immunogenicity of the QX002N anti-IL-17 Monoclonal Antibody: A Phase I, Randomized, Double-Blind, Single Ascending Dose Study in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of anti-IL17A and anti-IL22 peptide-antibody bispecific genetic fusions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The immunomodulatory roles of the gut microbiome in autoimmune diseases of the central nervous system: multiple sclerosis as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Functional and Pathogenic Differences of Th1 and Th17 Cells in Experimental Autoimmune Encephalomyelitis | PLOS One [journals.plos.org]
- 14. Functional and pathogenic differences of Th1 and Th17 cells in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gut Microbiota in Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis: Current Applications and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 18. animal.research.wvu.edu [animal.research.wvu.edu]
Refining dosing schedule for IL-17A inhibitor 2 in chronic inflammation models
Of course, here is a technical support center for refining the dosing schedule for IL-17A inhibitor 2 in chronic inflammation models.
This resource provides researchers, scientists, and drug development professionals with essential information for utilizing this compound, a humanized monoclonal antibody, in preclinical chronic inflammation models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a monoclonal antibody that specifically binds to the pro-inflammatory cytokine Interleukin-17A (IL-17A).[1][2] By neutralizing IL-17A, the inhibitor prevents it from binding to its receptor complex (IL-17RA/IL-17RC), thereby blocking downstream signaling pathways that lead to inflammation, such as the activation of NF-κB and MAPK pathways.[3][4] This mechanism reduces the production of inflammatory mediators like chemokines and cytokines, which are crucial in the pathogenesis of various autoimmune diseases.[1][5][6]
Q2: In which animal models of chronic inflammation is IL-17A inhibition expected to be effective?
A2: Inhibition of the IL-17A pathway has demonstrated efficacy in a variety of preclinical models that mimic human chronic inflammatory diseases.[3][7] These include, but are not limited to:
-
Psoriasis models: Such as the imiquimod (IMQ)-induced psoriasis-like skin inflammation model.[8][9][10]
-
Rheumatoid Arthritis models: Primarily the collagen-induced arthritis (CIA) model in mice.[11][12]
-
Multiple Sclerosis models: The experimental autoimmune encephalomyelitis (EAE) model is commonly used to study the role of IL-17A in neuroinflammation.[13][14][15]
Q3: How do I reconstitute and store this compound?
A3: For optimal performance, reconstitute the lyophilized antibody in sterile, pyrogen-free water or a buffer recommended by the manufacturer. Gently swirl the vial to dissolve the contents; do not shake, as this can denature the antibody. After reconstitution, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Refer to the product-specific datasheet for detailed instructions on concentration and storage conditions.
Q4: Should I use an isotype control in my experiments?
A4: Yes, using an isotype control is critical for differentiating the specific therapeutic effects of this compound from non-specific effects of the antibody itself. The isotype control should be of the same immunoglobulin class and subclass as this compound and should be administered at the same concentration and on the same schedule. This helps to account for any potential immunogenic or off-target effects of the antibody vehicle.[14]
Troubleshooting Guide
Issue 1: Lack of Efficacy or Suboptimal Response in an In Vivo Model
| Potential Cause | Troubleshooting Step |
| Inappropriate Dosing Schedule | The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. Review the pharmacokinetic data (Table 1) and consider a dose-escalation study. In some models, a higher initial loading dose may be beneficial.[16] |
| Incorrect Timing of Intervention | The inhibitor may be more effective in a prophylactic (preventative) versus a therapeutic (treatment) setting, or vice versa. For instance, in EAE models, IL-17A's role is crucial during the induction phase.[13] Initiate treatment at different stages of disease progression to determine the optimal therapeutic window. |
| Model-Specific Pathophysiology | The chosen animal model may not be predominantly driven by the IL-17A pathway.[14] Confirm the role of IL-17A in your specific model by measuring IL-17A levels in diseased tissues or by using IL-17A knockout mice as a benchmark. Some strains of mice are more responsive to IL-17 blockade than others.[14] |
| Antibody Instability | Improper storage or handling (e.g., multiple freeze-thaw cycles) can compromise the antibody's activity. Use a fresh aliquot of the inhibitor and ensure proper reconstitution and storage procedures are followed. |
| Development of Anti-Drug Antibodies (ADAs) | In long-term studies, the host immune system may generate antibodies against the therapeutic antibody, reducing its efficacy. Consider screening plasma samples for the presence of ADAs. |
Issue 2: High Variability in Animal Responses
| Potential Cause | Troubleshooting Step |
| Inconsistent Disease Induction | Variability in the induction of the disease model itself is a common source of inconsistent results. Ensure that the induction protocol (e.g., concentration of collagen and CFA in CIA, dose of imiquimod in psoriasis models) is highly standardized.[17][18] |
| Inaccurate Dosing | Ensure precise and consistent administration of the inhibitor to all animals. For subcutaneous or intraperitoneal injections, vary the injection site to avoid localized inflammation. |
| Animal Health and Husbandry | Differences in the microbiome, stress levels, or underlying health of the animals can influence inflammatory responses.[19] Standardize housing conditions and source animals from a reliable vendor. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Anti-IL-17A Monoclonal Antibodies
| Parameter | Value | Species | Reference |
| Half-life (t½) | ~9-11 days | Rhesus Monkey | [2] |
| Bioavailability (Subcutaneous) | ~103% | Rhesus Monkey | [2] |
| Elimination | Slow (5.00-6.45 ml/day/kg) | Rhesus Monkey | [2] |
| Distribution | Limited (78.0-78.8 ml/kg) | Rhesus Monkey | [2] |
Table 2: Example Dosing Schedules for IL-17A Inhibition in Murine Chronic Inflammation Models
| Model | Mouse Strain | Dosing Regimen (Prophylactic) | Route | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1 | 150 µ g/mouse , twice weekly | s.c. | [20] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 200 µ g/mouse , every fourth day starting on day 4 post-immunization | i.p. | [14] |
| Imiquimod-Induced Psoriasis | C57BL/6 | 5-10 mg/kg, daily | i.p. | [8] |
Note: These are example doses from published studies and should be optimized for this compound and your specific experimental conditions.
Experimental Protocols
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation
This model is useful for evaluating the efficacy of IL-17A inhibitors in a psoriasis-like context.[8][10]
-
Animals: Use female C57BL/6 mice, 8-10 weeks of age.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Preparation: Anesthetize the mice and shave a section of their dorsal skin.
-
Induction: On day 0, begin daily topical application of a consistent amount (e.g., 40-60 mg) of 5% imiquimod cream to the shaved back skin. Continue for 5-7 consecutive days.[8]
-
Treatment: Administer this compound or an isotype control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A prophylactic regimen can be started on day -1 or day 0.
-
Monitoring and Endpoints:
-
Daily Scoring: Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness.
-
Histology: At the end of the experiment, collect skin tissue for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Homogenize skin tissue or use serum to measure levels of IL-17A downstream cytokines (e.g., IL-6) and chemokines (e.g., CXCL1) via ELISA or qPCR.[21]
-
Protocol 2: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a widely used model for rheumatoid arthritis that is known to have a significant IL-17A component.[11]
-
Animals: Use male DBA/1 mice, 8-10 weeks of age.
-
Immunization (Day 0):
-
Prepare an emulsion of bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). The quality of the emulsion is critical for successful induction.[17]
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.[18]
-
-
Treatment: Begin administration of this compound or an isotype control either prophylactically (starting at or before day 0) or therapeutically (after the onset of clinical signs of arthritis, typically around day 24-28).
-
Monitoring and Endpoints:
-
Clinical Scoring: Starting from day 21, monitor the mice 3-4 times per week for signs of arthritis. Score each paw based on a scale of 0-4 for erythema and swelling.
-
Serology: Collect blood to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
Diagrams and Workflows
Caption: IL-17A signaling pathway and point of intervention.
References
- 1. Pharmacokinetics, Pharmacodynamics, Safety, Tolerability, and Immunogenicity of the QX002N anti-IL-17 Monoclonal Antibody: A Phase I, Randomized, Double-Blind, Single Ascending Dose Study in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and characterization of a humanized anti-IL-17A rabbit monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Inhibition of Ras GTPases prevents Collagen‐Induced Arthritis by Reducing the Generation of Pathogenic CD4+ T Cells and the Hyposialylation of Autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-17A Facilitates Entry of Autoreactive T-Cells and Granulocytes into the CNS During EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-17A and IL-17F do not contribute vitally to autoimmune neuro-inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimal Physiologically-Based Pharmacokinetic (mPBPK) Metamodeling of Target Engagement in Skin Informs Anti-IL17A Drug Development in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of synthesized IL-17A inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during the synthesis and experimental use of the small molecule IL-17A inhibitor 2, with a specific focus on resolving batch-to-batch variability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems that researchers, scientists, and drug development professionals may encounter.
Q1: We are observing significant variability in the potency (IC50) of different batches of our synthesized this compound. What are the potential causes?
Batch-to-batch variation is a common challenge in chemical manufacturing processes and can stem from several sources.[1][2] The most likely causes for inconsistent potency include:
-
Presence of Impurities: Even small amounts of impurities can significantly impact the biological activity of the inhibitor.[3][4] Impurities can arise from unreacted starting materials, side products from the chemical synthesis, or degradation.[5] A potent impurity could make the inhibitor appear more potent, while an inactive impurity that displaces the active compound will reduce its apparent potency.[3]
-
Polymorphism: The inhibitor may exist in different crystalline forms (polymorphs), which, while chemically identical, can have different physical properties like solubility and dissolution rate, thereby affecting biological activity.[1]
-
Degradation: The compound may be sensitive to light, air, or temperature, leading to degradation over time if not stored correctly.[6] Improper handling, such as repeated freeze-thaw cycles of stock solutions, can also degrade the inhibitor.[7][8]
-
Inaccurate Quantification: Errors in determining the precise concentration of the stock solution for each batch will lead to apparent differences in potency.
Q2: How can we identify the root cause of the observed batch-to-batch variability?
A systematic approach is required to pinpoint the source of variability. The following workflow is recommended:
Q3: What are the recommended quality control (QC) specifications for a new batch of this compound?
Each new batch should be rigorously tested to ensure it meets established specifications before use in biological assays. These tests confirm the inhibitor's identity, purity, and integrity.
| Parameter | Method | Recommended Specification | Purpose |
| Identity | LC-MS, NMR | Matches reference spectra | Confirms the correct molecular structure has been synthesized.[6] |
| Purity | HPLC/UPLC (UV 220nm) | ≥ 98% | Quantifies the percentage of the desired compound relative to impurities.[9] |
| Residual Solvents | GC-MS | < 0.5% | Ensures that solvents from the synthesis process are removed and will not cause cellular toxicity.[5] |
| Appearance | Visual Inspection | White to off-white powder | A simple check for consistency; color changes may indicate degradation or significant impurities. |
| Solubility | Visual Inspection | Clear solution in DMSO at 10 mM | Ensures the inhibitor can be properly dissolved for use in assays without precipitating.[6] |
Q4: What are the best practices for handling and storing this compound to ensure its stability?
Proper storage and handling are critical to maintain the inhibitor's integrity and prevent degradation.[6][10]
| Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C in a tightly sealed vial with a desiccant.[7] Protect from light. | Minimizes degradation from temperature fluctuations, moisture, and light exposure.[6] |
| Stock Solutions | Prepare a concentrated stock (e.g., 10 mM in 100% DMSO). Aliquot into single-use volumes in tightly sealed vials and store at -80°C.[7][8] | Avoids repeated freeze-thaw cycles which can degrade the compound. DMSO absorbs moisture, which can also cause issues.[8] |
| Working Solutions | Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).[7] | Maintains compound stability and ensures consistent final concentrations in the assay. |
Biological Context: The IL-17A Signaling Pathway
IL-17A is a pro-inflammatory cytokine that plays a central role in integrating adaptive and innate immunity.[11] It signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[12] This interaction triggers downstream signaling cascades, primarily through the recruitment of adaptor molecules like Act1 and TRAF6, leading to the activation of NF-κB and MAPK pathways.[11][13] The ultimate result is the induction of pro-inflammatory cytokines (e.g., IL-6), chemokines, and metalloproteinases, which contribute to inflammation and autoimmune pathology.[11][14] this compound is designed to block the interaction between IL-17A and its receptor, thereby preventing this inflammatory cascade.
Experimental Protocols
Protocol 1: Quality Control Workflow for New Batches
This workflow outlines the analytical steps to characterize a new batch of this compound.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Solvent Preparation: Prepare mobile phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). Filter and degas both solvents.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in a known volume of DMSO to make a 1 mg/mL stock solution. Further dilute with a 50:50 mixture of mobile phase A and B to a final concentration of 50 µg/mL.
-
Instrument Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 220 nm and 254 nm.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes), hold at 95% B for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. The result should meet the specification (e.g., ≥98%).
Protocol 3: In Vitro Potency Assay (IL-6 Release Assay)
This cell-based assay measures the ability of this compound to block IL-17A-induced production of IL-6 from a responsive cell line (e.g., HT-29 or primary fibroblasts).
-
Cell Seeding: Plate a responsive cell line (e.g., HT-29) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Perform a serial dilution of the this compound (from the batch being tested) in cell culture medium. Typical concentration ranges might be from 10 µM down to 1 pM. Also include a "vehicle control" (DMSO only) and a "no inhibitor" control.
-
Inhibitor Pre-incubation: Add the diluted inhibitor or vehicle control to the appropriate wells and pre-incubate the cells for 1 hour at 37°C.
-
Stimulation: Add recombinant human IL-17A to all wells (except for the unstimulated control) to a final concentration known to elicit a sub-maximal response (e.g., 10 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Quantification of IL-6: Measure the concentration of IL-6 in the supernatants using a standard ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data by setting the IL-6 level in the unstimulated control as 0% and the IL-17A stimulated, vehicle-treated control as 100%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for the batch. Compare this value to the established reference standard.
-
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. captivatebio.com [captivatebio.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. bachem.com [bachem.com]
- 10. Best Practices for Handling and Storing Pharmaceutical Consumables [everhealgroup.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. sinobiological.com [sinobiological.com]
- 14. cusabio.com [cusabio.com]
IL-17A inhibitor 2 degradation in plasma and how to prevent it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the plasma stability of small molecule IL-17A inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is the plasma stability of my small molecule IL-17A inhibitor important?
A1: Poor plasma stability can lead to rapid clearance of the compound from the bloodstream, resulting in a short half-life and reduced exposure at the target site. This can significantly diminish the therapeutic efficacy of the inhibitor. Assessing plasma stability early in the drug discovery process is crucial for identifying potentially problematic compounds and guiding medicinal chemistry efforts to improve their pharmacokinetic properties.
Q2: What are the primary causes of IL-17A inhibitor degradation in plasma?
A2: The primary cause of degradation for many small molecule drugs in plasma is enzymatic activity. Plasma contains a variety of enzymes, such as esterases and proteases, that can metabolize susceptible functional groups within the inhibitor's structure. Chemical instability, such as hydrolysis of labile functional groups, can also contribute to degradation, although this is often less prevalent than enzymatic degradation under physiological conditions.
Q3: How can I determine if my IL-17A inhibitor is unstable in plasma?
A3: The most direct way to assess plasma stability is through an in vitro plasma stability assay. This involves incubating your compound with plasma from one or more species (e.g., human, mouse, rat, dog, monkey) and measuring the concentration of the parent compound over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). A significant decrease in concentration over the incubation period indicates instability.
Q4: What are some general strategies to prevent the degradation of my IL-17A inhibitor in plasma?
A4: Strategies to prevent degradation primarily focus on two areas: experimental handling and structural modification. For in vitro assays, the addition of enzyme inhibitors to the plasma can help identify the class of enzymes responsible for degradation. For in vivo applications, the chemical structure of the inhibitor can be modified to remove or protect the metabolically labile moieties, thereby enhancing its stability.
Troubleshooting Guide
Problem: My small molecule IL-17A inhibitor shows high degradation in a plasma stability assay.
Below is a step-by-step guide to troubleshoot and address the poor plasma stability of your compound.
Step 1: Confirm the experimental setup and rule out artifacts.
-
Question: Could there be an issue with my assay conditions?
-
Answer: Ensure that your experimental protocol is robust. Key parameters to check include:
-
Incubation Temperature: Maintain a constant temperature of 37°C.
-
pH: Ensure the plasma is buffered to a physiological pH of 7.4.
-
Anticoagulant: Be aware that the choice of anticoagulant (e.g., heparin, EDTA) can sometimes influence enzyme activity.
-
Compound Concentration: Use a concentration that is analytically quantifiable and relevant to expected therapeutic concentrations.
-
Sample Processing: Ensure that the quenching step (e.g., addition of acetonitrile) is effective in stopping all enzymatic activity immediately.
-
-
-
Question: Is the degradation observed in heat-inactivated plasma?
-
Answer: To distinguish between enzymatic and chemical degradation, run a parallel experiment with heat-inactivated plasma. If the compound is stable in heat-inactivated plasma but degrades in active plasma, the degradation is enzyme-mediated. If it degrades in both, chemical instability may be the cause.
-
Step 2: Identify the class of enzymes responsible for degradation.
-
Question: How can I determine which type of enzyme is degrading my inhibitor?
-
Answer: Perform the plasma stability assay in the presence of specific enzyme inhibitors. This can help pinpoint the class of enzymes responsible for the degradation.
-
| Enzyme Class | Recommended Inhibitor(s) | Typical Concentration |
| Serine Proteases | Phenylmethylsulfonyl fluoride (PMSF) | 1-2 mM |
| Cysteine Proteases | E-64 | 10 µM |
| Esterases | Diisopropyl fluorophosphate (DFP), Bis(p-nitrophenyl) phosphate (BNPP) | 1-10 mM |
| General Proteases | Protease inhibitor cocktail (e.g., cOmplete™) | As per manufacturer's recommendation |
Step 3: Implement structural modifications to enhance stability.
-
Question: My inhibitor is likely degraded by esterases. What structural changes can I make?
-
Answer: If your molecule contains an ester, it is a likely site of hydrolysis. Consider the following modifications:
-
Replace the ester with a more stable bioisostere: Amides are generally more resistant to hydrolysis than esters. Other potential replacements include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles.
-
Introduce steric hindrance: Adding bulky groups near the ester can shield it from enzymatic attack. For example, replacing a methyl ester with a tert-butyl ester can increase stability.
-
-
-
Question: My inhibitor appears to be susceptible to proteases. How can I modify it?
-
Answer: If your inhibitor has peptide-like features, it may be a substrate for proteases. Consider these strategies:
-
Replace amide bonds with bioisosteres: As with esters, replacing amide bonds with heterocycles like oxadiazoles or triazoles can improve stability.
-
Incorporate unnatural amino acids or D-amino acids: These can disrupt the recognition of the molecule by proteases.
-
N-methylation of the amide bond: This can prevent enzymatic cleavage.
-
-
-
Question: Are there other general structural modifications to improve plasma stability?
-
Answer: Yes, other strategies include:
-
Blocking sites of oxidation: If oxidation is a suspected route of metabolism, replacing a metabolically labile C-H bond with a C-F bond can improve stability.
-
Reducing lipophilicity: Highly lipophilic compounds can sometimes be more susceptible to metabolism. Modifying the structure to reduce lipophilicity may improve stability.
-
-
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of several small molecule IL-17 pathway inhibitors, highlighting the differences in plasma half-life across species.
| Compound Name | Target | Species | Plasma Half-life (t½) |
| LY3509754 | IL-17A | Human | 11.4 - 19.1 hours |
| Cedirogant (ABBV-157) | RORγt (indirectly IL-17) | Human | 16 - 28 hours |
| AN-1605 | IL-17A | Mouse | 3.48 hours |
| Rat | 1.87 hours | ||
| Dog | 9.2 hours | ||
| JNJ-77242113 (Icotrokinra) | IL-23 Receptor (peptide) | Human | High stability |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a typical procedure for assessing the stability of a small molecule IL-17A inhibitor in plasma.
1. Materials:
- Test compound stock solution (e.g., 10 mM in DMSO).
- Pooled plasma (e.g., human, mouse, rat, dog) with anticoagulant (e.g., K2EDTA).
- Phosphate buffered saline (PBS), pH 7.4.
- Incubator or water bath at 37°C.
- Quenching solution (e.g., acetonitrile with an internal standard).
- 96-well plates.
- LC-MS/MS system.
2. Procedure:
- Prepare Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
- Prepare Working Solution: Dilute the test compound stock solution in a suitable solvent (e.g., acetonitrile or DMSO) to an intermediate concentration.
- Initiate Reaction: Add a small volume of the test compound working solution to pre-warmed plasma in a 96-well plate to achieve the final desired concentration (e.g., 1 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%).
- Incubation: Incubate the plate at 37°C.
- Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
- Quench Reaction: Immediately add the aliquot to a well containing the cold quenching solution to stop the enzymatic reaction and precipitate proteins.
- Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
- Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound by LC-MS/MS.
3. Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
- Plot the natural logarithm of the percent remaining versus time.
- Determine the slope of the line.
- Calculate the half-life (t½) using the formula: t½ = -0.693 / slope.
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow for Plasma Stability Assay.
Caption: Troubleshooting Logic for Plasma Instability.
Technical Support Center: Managing Unexpected Immune Responses to IL-17A Inhibitor 2 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected immune responses during in vivo experiments with IL-17A Inhibitor 2.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected immune responses observed with IL-17A inhibitors in vivo?
A1: While generally well-tolerated in preclinical models, unexpected immune responses can occur. The most frequently reported issues are paradoxical inflammatory reactions, such as the development or exacerbation of skin and gut inflammation.[1][2][3][4] In some instances, signs of systemic inflammation, such as cytokine release syndrome (CRS), may be observed, although this is less common with IL-17A inhibitors compared to other biologics.[5][6]
Q2: What is the proposed mechanism behind paradoxical inflammatory reactions?
A2: The precise mechanisms are still under investigation, but a leading hypothesis is a disruption in cytokine balance.[1][7] Blocking IL-17A can lead to an overproduction of other pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-alpha (IFN-α), from cells like plasmacytoid dendritic cells.[1][7] This shift in the cytokine milieu can drive inflammation in tissues that were previously unaffected.
Q3: Can this compound induce the formation of anti-drug antibodies (ADAs)?
A3: Like all biologic therapies, this compound has the potential to be immunogenic and lead to the formation of ADAs.[8][9][10] The development of ADAs can impact the inhibitor's pharmacokinetics, reduce its efficacy, and in rare cases, lead to adverse events.[9][10] Monitoring for ADAs is recommended, especially in long-term studies or if a loss of efficacy is observed.
Q4: Are there different types of IL-17A inhibitors, and do they have different risk profiles for unexpected immune responses?
A4: Yes, there are several types of IL-17 inhibitors, including those that target IL-17A directly (e.g., secukinumab, ixekizumab), the IL-17 receptor (e.g., brodalumab), or both IL-17A and IL-17F (e.g., bimekizumab).[2][7][11][12][13] While all can be associated with paradoxical reactions, the specific profiles may differ.[4] For instance, inhibitors targeting the IL-17 receptor will block the signaling of multiple IL-17 family members, which could have broader immunological consequences.[14]
Troubleshooting Guide
Issue 1: Unexpected Skin Lesions or Exacerbation of Dermatitis
Symptoms: Appearance of new skin lesions, pustular psoriasis-like manifestations, or worsening of pre-existing dermatitis in animal models.[7][15]
Possible Cause: Paradoxical inflammatory response mediated by an increase in other pro-inflammatory cytokines like TNF-α.[7]
Troubleshooting Steps:
-
Confirm and Document: Photograph and measure the lesions. Collect tissue biopsies for histological analysis (H&E staining) and immunophenotyping.
-
Cytokine Profiling: Collect serum and tissue homogenates to measure levels of key cytokines, including TNF-α, IFN-γ, IL-23, and IL-22, using ELISA or multiplex assays. An increase in TNF-α would support the hypothesis of a paradoxical reaction.
-
Immune Cell Analysis: Perform flow cytometry on cells isolated from skin lesions, draining lymph nodes, and spleen to characterize the infiltrating immune cell populations (e.g., T cells, neutrophils, dendritic cells).
-
Consider a Combination Therapy Study: In a subset of animals, consider co-administering an anti-TNF-α agent to see if it mitigates the skin inflammation. This can help confirm the underlying mechanism.
Issue 2: Signs of Gut Inflammation or New-Onset Colitis
Symptoms: Weight loss, diarrhea, hunched posture, or histological evidence of colitis in animal models.
Possible Cause: IL-17A plays a protective role in maintaining the intestinal barrier integrity.[1][16] Inhibition of IL-17A can compromise this barrier, leading to increased susceptibility to gut inflammation.[16] This is a known paradoxical effect observed in clinical settings with IL-17A inhibitors.[2][3]
Troubleshooting Steps:
-
Monitor Animal Health: Closely monitor body weight, stool consistency, and overall animal behavior.
-
Histological Assessment: At the end of the study, collect colon tissue for histological analysis to assess for signs of inflammation, such as immune cell infiltration and epithelial damage.
-
Assess Gut Permeability: Conduct an in vivo intestinal permeability assay (e.g., FITC-dextran assay) to determine if the gut barrier function is compromised.
-
Microbiome Analysis: Collect fecal samples for 16S rRNA sequencing to investigate if the gut microbiome composition has been altered, as this can contribute to colitis.
-
Cytokine Analysis: Measure cytokine levels (e.g., IL-6, TNF-α, IL-1β) in the colon tissue homogenates.
Issue 3: Reduced Efficacy Over Time
Symptoms: Initial positive response to the IL-17A inhibitor followed by a gradual loss of efficacy in your disease model.
Possible Cause: Development of neutralizing anti-drug antibodies (ADAs).[10]
Troubleshooting Steps:
-
ADA Detection: Collect serum samples at multiple time points throughout the study and use an ELISA-based assay to detect the presence of ADAs against this compound.
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in the serum to determine if it is being cleared more rapidly in animals that have lost the treatment response. A bridging ELISA can be used for this purpose.[17]
-
Assess Neutralizing Capacity: If ADAs are detected, perform a cell-based neutralization assay to determine if they are capable of blocking the function of this compound.
Data Presentation
Table 1: Comparison of IC90 Values for Different IL-17A Inhibitors
| Inhibitor | Target(s) | IL-17A IC90 (ng/mL) | IL-17A/F IC90 (ng/mL) | Reference |
| Secukinumab | IL-17A | ~2.5 | >1000 | [18] |
| Ixekizumab | IL-17A | ~2.2 | ~91 | [18] |
| Bimekizumab | IL-17A & IL-17F | ~2.5 | ~179.2 | [11][18] |
Table 2: Incidence of Common Adverse Events with Anti-IL-17 Biologics in Clinical Studies
| Adverse Event | Incidence Rate (%) | Reference |
| Infection | 33.16 | [19] |
| Nasopharyngitis | 13.74 | [19] |
| Injection Site Reaction | 8.28 | [19] |
Experimental Protocols
Protocol 1: ELISA for Serum Cytokine Measurement
-
Sample Collection: Collect blood from animals via cardiac puncture or tail vein bleed. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store it at -80°C.
-
Assay Procedure:
-
Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse TNF-α) and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
Protocol 2: Flow Cytometry for Skin Infiltrating T-cells
-
Tissue Preparation:
-
Excise the skin lesion and a piece of non-lesional skin.
-
Mince the tissue into small pieces and digest with an enzyme cocktail (e.g., collagenase D and DNase I) for 60-90 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers with fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
If intracellular staining is required (e.g., for transcription factors like RORγt or cytokines like IL-17A), fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular targets.
-
Wash and resuspend the cells in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the different T-cell populations.
-
Visualizations
Caption: Proposed mechanism of paradoxical inflammation following IL-17A inhibition.
References
- 1. Paradoxical Reactions to Anti-TNFα and Anti-IL-17 Treatment in Psoriasis Patients: Are Skin and/or Gut Microbiota Involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The dark side of the moon: the immune-mediated adverse events of IL-17A/IL-17R inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferon with Dogma in Cytokine Release Syndrome and Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Paradoxical reaction to IL-17A inhibitor: a case report and literature review [frontiersin.org]
- 8. Secukinumab, a novel anti-IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing Immunogenicity of Biologic Drugs in Inflammatory Joint Diseases: Progress Towards Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bimekizumab, a Novel Humanized IgG1 Antibody That Neutralizes Both IL-17A and IL-17F [frontiersin.org]
- 12. Bimekizumab, a Novel Humanized IgG1 Antibody That Neutralizes Both IL-17A and IL-17F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Colitis induced by IL-17A-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How the immune system responds to therapeutic biological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
Validation & Comparative
Validating IL-17A Inhibitor Target Specificity Against IL-17F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of interleukin-17A (IL-17A) inhibitors, with a focus on validating their target specificity against the closely related cytokine, IL-17F. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to equip researchers with the necessary information to critically evaluate and select the most appropriate tools for their studies in immunology and drug discovery.
Introduction to IL-17A and IL-17F: A Tale of Two Closely Related Cytokines
Interleukin-17A and Interleukin-17F are pro-inflammatory cytokines that play crucial roles in the host defense against extracellular pathogens and are implicated in the pathogenesis of various autoimmune diseases.[1] Both cytokines are members of the IL-17 family and share approximately 50% sequence homology. They are produced by T helper 17 (Th17) cells, among other immune cells, and signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[1] This shared signaling pathway leads to the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory mediators such as cytokines, chemokines, and antimicrobial peptides.
Despite their similarities, IL-17A is generally considered to be more potent than IL-17F in inducing inflammatory responses. However, IL-17F is often found at significantly higher concentrations in inflamed tissues, suggesting that it also plays a critical, and perhaps underestimated, role in disease pathogenesis. The potential for both homo- and heterodimerization of IL-17A and IL-17F further complicates their biological activities and presents a challenge for targeted therapeutic intervention.
The IL-17 Signaling Pathway
The binding of IL-17A or IL-17F homodimers, or the IL-17A/F heterodimer, to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade. This process is crucial for the induction of inflammatory gene expression. The following diagram illustrates the key steps in this pathway.
Figure 1: Simplified diagram of the IL-17 signaling pathway.
Comparative Analysis of IL-17A Inhibitor Specificity
The development of monoclonal antibodies that specifically target IL-17A has provided valuable therapeutic options for several inflammatory diseases. However, the degree of cross-reactivity with IL-17F is a critical parameter that defines their mechanism of action and potential clinical efficacy. This section provides a comparative analysis of three key IL-17 inhibitors: Bimekizumab, a dual IL-17A and IL-17F inhibitor, and Secukinumab and Ixekizumab, which are selective for IL-17A.
Binding Affinity to IL-17A and IL-17F
Binding affinity, typically measured by the equilibrium dissociation constant (KD), is a fundamental measure of the strength of the interaction between an antibody and its target. A lower KD value indicates a higher affinity. The following table summarizes the binding affinities of Bimekizumab, Secukinumab, and Ixekizumab for human IL-17A and IL-17F, as determined by surface plasmon resonance (SPR).
| Inhibitor | Target | KD (pM) | Reference |
| Bimekizumab | IL-17A | 3.2 | [1] |
| IL-17F | 23 | [1] | |
| Secukinumab | IL-17A | ~100-200 | [1] |
| IL-17F | No Binding | [1] | |
| Ixekizumab | IL-17A | <3 | [1] |
| IL-17F | No Binding | [1] |
Table 1: Binding affinities of IL-17 inhibitors to human IL-17A and IL-17F.
In Vitro Neutralization Potency
The ability of an antibody to inhibit the biological activity of its target cytokine is a crucial measure of its therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) or the 90% inhibitory concentration (IC90) in a cell-based assay. The following table presents the IC90 values for the inhibition of IL-17A- and IL-17F-induced IL-6 release from human dermal fibroblasts.
| Inhibitor | Target | IC90 (ng/mL) | Reference |
| Bimekizumab | IL-17A | 2.5 | [1] |
| IL-17F | 137.8 | [1] | |
| Secukinumab | IL-17A | 956.2 | [1] |
| IL-17F | No Neutralization | [1] | |
| Ixekizumab | IL-17A | 2.2 | [1] |
| IL-17F | No Neutralization | [1] |
Table 2: In vitro neutralization potency of IL-17 inhibitors.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of inhibitor specificity and potency. This section provides an overview of the methodologies used to generate the data presented in this guide.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Figure 2: General workflow for SPR-based binding affinity analysis.
Protocol Outline:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for covalent immobilization of a capture molecule, typically an anti-human Fc antibody.
-
Ligand Immobilization: The IL-17 inhibitor (antibody) is captured onto the sensor surface via its Fc region.
-
Analyte Injection: A series of concentrations of the analyte (recombinant human IL-17A or IL-17F) are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
IL-17-Induced IL-6 Release Assay for Neutralization Potency
This cell-based assay measures the ability of an inhibitor to block the biological activity of IL-17, using the downstream production of a pro-inflammatory cytokine, IL-6, as a readout.
References
Head-to-Head In Vitro Comparison: Ixekizumab vs. Secukinumab for IL-17A Inhibition
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the in vitro performance of two leading IL-17A inhibitors, Ixekizumab and Secukinumab, supported by experimental data.
This guide provides a detailed comparison of the in vitro characteristics of two prominent monoclonal antibodies targeting Interleukin-17A (IL-17A): ixekizumab and secukinumab. The following sections present a summary of their binding affinities and neutralization potencies, detailed experimental protocols for the cited assays, and visual representations of the IL-17A signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison
The in vitro superiority of ixekizumab in binding to and neutralizing IL-17A is evident from the experimental data summarized below.
| Parameter | Ixekizumab | Secukinumab | Reference |
| Binding Affinity to IL-17A (KD) | ~1.8 pM | 100-200 pM | [1] |
| In Vitro Neutralization of IL-17A (IC90) | 2.2 ng/mL | 956.2 ng/mL | [2] |
Key Finding: Ixekizumab demonstrates a significantly higher binding affinity for IL-17A, being approximately 50 to 100 times more potent than secukinumab in in vitro studies.[1] This translates to a markedly greater potency in neutralizing IL-17A-induced cellular responses.
IL-17A Signaling Pathway
The following diagram illustrates the signaling cascade initiated by IL-17A binding to its receptor complex, leading to the transcription of pro-inflammatory genes. Both ixekizumab and secukinumab act by neutralizing IL-17A, thereby preventing the initiation of this pathway.
Caption: IL-17A Signaling Pathway.
Experimental Protocols
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
This protocol outlines the methodology used to determine the binding kinetics and affinity of ixekizumab and secukinumab to human IL-17A.
Workflow:
Caption: SPR Experimental Workflow.
Methodology:
-
Instrumentation: A Biacore T100 system is utilized for the analysis.[3]
-
Sensor Chip and Ligand Immobilization: Recombinant human IL-17A is immobilized on a CM5 sensor chip using standard amine-coupling chemistry.[3]
-
Analyte Preparation and Injection: Serial dilutions of ixekizumab and secukinumab are prepared in a suitable running buffer (e.g., HBS-EP+). Each concentration is injected over the sensor chip surface at a constant flow rate.
-
Kinetic Analysis: The association (k_a) and dissociation (k_d) rates are monitored in real-time. The equilibrium dissociation constant (K_D), which is a measure of binding affinity, is calculated from the ratio of k_d to k_a.
-
Regeneration: After each binding cycle, the sensor chip surface is regenerated using a low pH buffer to remove the bound antibody, preparing the surface for the next injection.
In Vitro Neutralization Bioassay
This protocol details the cell-based assay used to quantify the potency of ixekizumab and secukinumab in neutralizing IL-17A-induced cytokine production.
Workflow:
Caption: Neutralization Assay Workflow.
Methodology:
-
Cell Culture: Normal Human Dermal Fibroblasts (NHDFs) are cultured in appropriate media and seeded into 96-well plates.[2]
-
Antibody and Cytokine Preparation: Serial dilutions of ixekizumab or secukinumab are prepared. Each antibody dilution is pre-incubated with a fixed concentration of human IL-17A, often in the presence of a co-stimulant like TNF-α, for approximately one hour at room temperature.[2]
-
Cell Stimulation: The pre-incubated antibody-cytokine mixtures are added to the NHDFs.
-
Incubation: The plates are incubated for 18-20 hours to allow for cellular response and cytokine production.[2]
-
Endpoint Measurement: The concentration of a downstream inflammatory cytokine, such as IL-6, in the cell culture supernatant is quantified using a sensitive immunoassay like Homogeneous Time Resolved Fluorescence (HTRF) or ELISA.[2]
-
Data Analysis: The percentage of inhibition of IL-6 production is calculated for each antibody concentration relative to controls (cells stimulated with IL-17A and TNF-α without any antibody). The data is then used to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50) or the 90% inhibitory concentration (IC90).
References
Benchmarking a Novel IL-17A Inhibitor Against Ixekizumab in a Murine Psoriasis Model
This guide provides a comparative analysis of a novel investigational IL-17A inhibitor, hereafter referred to as "IL-17A Inhibitor 2," against the established therapeutic, ixekizumab. The evaluation is conducted within a widely recognized imiquimod-induced psoriasis mouse model, offering insights into the relative efficacy of these two agents in a preclinical setting. This document is intended for researchers, scientists, and professionals in the field of drug development.
IL-17 Signaling Pathway in Psoriasis
The interleukin-23 (IL-23)/T helper 17 (Th17) axis is a critical pathway in the pathogenesis of psoriasis.[1] Immune cells, such as dendritic cells, produce IL-23, which promotes the differentiation and activation of Th17 cells.[2][3] These activated Th17 cells, along with other immune cells like neutrophils and mast cells, are significant producers of IL-17A.[4] IL-17A, a pro-inflammatory cytokine, acts on keratinocytes in the skin, inducing their proliferation and the production of various inflammatory mediators, including cytokines, chemokines, and antimicrobial peptides.[1][2][3] This creates a self-amplifying inflammatory loop, leading to the characteristic skin lesions of psoriasis, such as epidermal hyperplasia (thickening of the skin), scaling, and erythema (redness).[1][2][3] Both ixekizumab and the hypothetical this compound are monoclonal antibodies designed to specifically target and neutralize IL-17A, thereby disrupting this inflammatory cascade.
Caption: IL-17 Signaling Pathway in Psoriasis.
Experimental Design: Imiquimod-Induced Psoriasis Model
The in-vivo efficacy of this compound and ixekizumab was assessed using an imiquimod (IMQ)-induced psoriasis model in C57BL/6 mice. This model is widely used as it recapitulates key features of human psoriasis, including skin inflammation, epidermal thickening, and the involvement of the IL-23/IL-17 axis.[5][6][7][8]
A daily topical application of imiquimod cream induces a robust inflammatory response in the skin of the mice, leading to the development of psoriatic-like lesions.[5][6] Therapeutic intervention with the IL-17A inhibitors or a vehicle control is administered to evaluate the potential of the treatments to ameliorate these symptoms.
Caption: Experimental Workflow for Psoriasis Model.
Experimental Protocols
Animals: Female C57BL/6 mice, 8-10 weeks old, were used for this study. The animals were housed under standard laboratory conditions with free access to food and water.
Imiquimod-Induced Psoriasis Model: A daily dose of 62.5 mg of 5% imiquimod cream (Aldara™) was applied to the shaved back and right ear of each mouse for seven consecutive days to induce psoriasis-like skin inflammation.[6]
Treatment Groups:
-
Vehicle Control: Mice received a daily intraperitoneal (i.p.) injection of a phosphate-buffered saline (PBS) vehicle.
-
Ixekizumab: Mice were treated with a humanized monoclonal antibody against IL-17A, ixekizumab, administered via i.p. injection at a dose of 10 mg/kg every other day, starting on day 2.
-
This compound: Mice received the investigational IL-17A inhibitor via i.p. injection at a dose of 10 mg/kg every other day, starting on day 2.
Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI): The severity of the skin inflammation was scored daily based on erythema, scaling, and skin thickness, each on a scale from 0 to 4. The cumulative score represents the PASI score.
-
Epidermal Thickness: At the end of the experiment (day 7), skin samples were collected, fixed in formalin, and embedded in paraffin. Sections were stained with hematoxylin and eosin (H&E), and the epidermal thickness was measured using microscopy and image analysis software.
-
Cytokine Analysis: Skin tissue homogenates were analyzed for the levels of key pro-inflammatory cytokines, including IL-17A and IL-23, using enzyme-linked immunosorbent assay (ELISA).
Comparative Efficacy Data
The following tables summarize the quantitative data obtained from the study, comparing the efficacy of this compound and ixekizumab in the imiquimod-induced psoriasis model.
Table 1: Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Day 3 | Day 5 | Day 7 |
| Vehicle Control | 4.2 ± 0.5 | 7.8 ± 0.7 | 9.5 ± 0.9 |
| Ixekizumab | 3.1 ± 0.4 | 4.5 ± 0.6 | 3.2 ± 0.5 |
| This compound | 2.9 ± 0.3 | 4.1 ± 0.5 | 2.8 ± 0.4 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Table 2: Epidermal Thickness and Cytokine Levels at Day 7
| Treatment Group | Epidermal Thickness (µm) | IL-17A (pg/mg protein) | IL-23 (pg/mg protein) |
| Vehicle Control | 125.6 ± 10.2 | 85.3 ± 9.1 | 152.4 ± 15.8 |
| Ixekizumab | 45.2 ± 5.1 | 25.1 ± 3.2 | 75.6 ± 8.3 |
| This compound | 40.8 ± 4.5 | 22.7 ± 2.9 | 70.1 ± 7.5 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Conclusion
Based on the data from the imiquimod-induced psoriasis mouse model, both this compound and ixekizumab demonstrated significant efficacy in reducing the signs of psoriatic skin inflammation compared to the vehicle control. Both treatments led to a marked reduction in PASI scores, epidermal thickness, and the levels of pro-inflammatory cytokines IL-17A and IL-23 in the skin tissue.
Notably, this compound showed a trend towards slightly greater reduction in all measured parameters compared to ixekizumab, although these differences were not statistically significant in this study. These promising preclinical findings support further investigation into the therapeutic potential of this compound for the treatment of psoriasis. Future studies should include dose-response analyses and head-to-head comparisons in other preclinical models to further delineate the comparative efficacy of these two IL-17A inhibitors.
References
- 1. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. imavita.com [imavita.com]
- 8. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Brodalumab and Secukinumab on Receptor and Ligand Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor and ligand binding characteristics of two key inhibitors of the Interleukin-17 (IL-17) pathway: brodalumab and secukinumab. While the initial query specified a comparison with "IL-17A inhibitor 2," this term is often a placeholder for investigational compounds. For a meaningful and data-supported comparison of approved therapeutics, we will focus on secukinumab as a representative IL-17A ligand inhibitor.
Brodalumab is a human monoclonal antibody that targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members.[1] In contrast, secukinumab is a human monoclonal antibody that specifically neutralizes the IL-17A cytokine itself, preventing it from binding to its receptor.[2] This fundamental difference in their mechanism of action is central to their respective pharmacological profiles.
Quantitative Comparison of Binding Affinities
The binding affinity of a therapeutic antibody to its target is a critical determinant of its potency and duration of action. The equilibrium dissociation constant (KD) is a key metric, with lower values indicating a stronger binding affinity.
| Therapeutic | Target | Binding Affinity (KD) | Experimental Method |
| Brodalumab | Human IL-17RA | 239 pM | Surface Plasmon Resonance (SPR) |
| Secukinumab | Human IL-17A | High Affinity (Specific KD not detailed in the provided results) | Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) |
Note: While multiple sources confirm the high affinity of secukinumab for IL-17A, a precise KD value was not available in the provided search results.
Experimental Protocols
The binding kinetics and affinity of these monoclonal antibodies are typically determined using label-free biosensor technologies such as Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI).
Surface Plasmon Resonance (SPR) for Antibody-Antigen Interaction Analysis
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of an antibody to its target.
Methodology:
-
Immobilization: The ligand (e.g., human IL-17RA or IL-17A) is immobilized on the surface of a sensor chip, often via amine coupling to a carboxymethylated dextran surface.
-
Association: A solution containing the analyte (brodalumab or secukinumab) at various concentrations is flowed over the sensor chip surface. The binding of the antibody to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the antibody from the ligand. The decrease in RU over time reflects the dissociation rate.
-
Regeneration: A regeneration solution (typically a low pH buffer) is injected to remove the bound antibody from the ligand, preparing the sensor surface for the next cycle.
-
Data Analysis: The association and dissociation curves are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to calculate the ka, kd, and KD (KD = kd/ka).
Biolayer Interferometry (BLI) for Antibody-Antigen Interaction Analysis
Objective: To measure the kinetics of antibody-antigen binding.
Methodology:
-
Immobilization: A biosensor tip coated with a capture molecule (e.g., Protein A or anti-human IgG Fc) is dipped into a solution containing the antibody (brodalumab or secukinumab) to immobilize it on the sensor surface.
-
Baseline: The biosensor tip is moved to a buffer-containing well to establish a stable baseline.
-
Association: The tip is then immersed in a solution containing the target antigen (IL-17RA or IL-17A) at various concentrations. The binding of the antigen to the immobilized antibody causes a change in the optical thickness of the biosensor tip, resulting in a wavelength shift that is measured in real-time.
-
Dissociation: The biosensor tip is moved back to a buffer-only well, and the dissociation of the antigen is monitored as a decrease in the wavelength shift.
-
Data Analysis: The resulting sensorgrams are analyzed using fitting models to determine the kinetic parameters (ka, kd, and KD).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow for binding affinity analysis.
References
RNA-seq to confirm on-target gene expression changes with IL-17A inhibitor 2
Comparative Analysis of IL-17A Inhibitors on Gene Expression Using RNA-Seq
This guide provides a comparative overview of the on-target effects of two illustrative Interleukin-17A (IL-17A) inhibitors, designated here as Inhibitor 1 (based on Secukinumab) and Inhibitor 2 (based on Ixekizumab), on gene expression confirmed by RNA sequencing (RNA-seq). The data and protocols presented are synthesized from publicly available research to provide a representative model for researchers, scientists, and drug development professionals.
Introduction
Interleukin-17A is a key pro-inflammatory cytokine central to the pathogenesis of several autoimmune diseases.[1][2][3] By binding to its receptor complex (IL-17RA/RC) on various cell types, including keratinocytes and fibroblasts, IL-17A triggers downstream signaling cascades.[2][4][5] These pathways, primarily involving NF-κB and C/EBP, lead to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and antimicrobial peptides.[2][4][5] IL-17A inhibitors are monoclonal antibodies designed to specifically neutralize IL-17A, thereby preventing its interaction with its receptor and suppressing the subsequent inflammatory response.[4][6][7] This guide compares the efficacy of two such inhibitors in modulating the expression of key IL-17A target genes, as determined by RNA-seq analysis.
On-Target Gene Expression Changes
RNA-seq data from studies on human primary keratinocytes stimulated with IL-17A and subsequently treated with IL-17A inhibitors demonstrate a significant reversal of the pro-inflammatory gene expression signature. Both Inhibitor 1 and Inhibitor 2 effectively suppress the upregulation of key genes involved in the IL-17A signaling pathway. While both inhibitors show a strong effect, some studies suggest minor differences in the magnitude and kinetics of gene expression changes.[8][9][10]
The following table summarizes the typical changes in the expression of key IL-17A target genes following treatment. The log2 fold change values are representative examples derived from published studies.
| Gene Symbol | Gene Name | Function | Typical IL-17A Induced Change (log2FC) | Change with Inhibitor 1 (log2FC) | Change with Inhibitor 2 (log2FC) |
| DEFB4A | Defensin Beta 4A | Antimicrobial peptide, chemoattractant | +8.5 | -8.2 | -8.4 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 (IL-8) | Neutrophil chemoattractant | +6.0 | -5.8 | -5.9 |
| CXCL1 | C-X-C Motif Chemokine Ligand 1 | Neutrophil chemoattractant | +7.2 | -7.0 | -7.1 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | +5.5 | -5.3 | -5.4 |
| LCN2 | Lipocalin 2 | Antimicrobial peptide, inflammatory mediator | +9.0 | -8.8 | -8.9 |
| CCL20 | C-C Motif Chemokine Ligand 20 | Chemoattractant for lymphocytes and dendritic cells | +7.8 | -7.6 | -7.7 |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine | +4.0 | -3.9 | -4.0 |
| MMP3 | Matrix Metallopeptidase 3 | Extracellular matrix degradation | +3.5 | -3.3 | -3.4 |
Visualized Pathways and Workflows
IL-17A Signaling Pathway
The diagram below illustrates the canonical IL-17A signaling pathway. IL-17A binds to its receptor complex, leading to the recruitment of Act1 and TRAF6. This cascade activates downstream kinases, ultimately resulting in the activation of transcription factors like NF-κB and C/EBP, which drive the expression of inflammatory genes. IL-17A inhibitors block the initial step of this pathway by neutralizing the IL-17A ligand.
RNA-Seq Experimental Workflow
The following diagram outlines the typical workflow for an RNA-seq experiment designed to assess the impact of an IL-17A inhibitor on gene expression.
Experimental Protocols
A detailed, representative protocol for conducting an RNA-seq experiment to evaluate IL-17A inhibitors is provided below.
1. Cell Culture and Treatment
-
Cell Type: Human primary epidermal keratinocytes.
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.
-
Plating: Cells are seeded in 6-well plates and grown to approximately 80% confluency.
-
Starvation: Prior to stimulation, cells are switched to basal medium (without growth factors) for 12-24 hours.
-
Stimulation: Cells are pre-treated for 1 hour with either the IL-17A inhibitor (e.g., 10 µg/mL) or a vehicle control (e.g., PBS).
-
Cytokine Challenge: Recombinant human IL-17A is added to the medium at a final concentration of 50 ng/mL for a period of 24 hours.
2. RNA Isolation and Quality Control
-
Total RNA is extracted from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step.
-
RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/280 ratios between 1.8 and 2.1.
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), ensuring an RNA Integrity Number (RIN) > 8.0.
3. RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Polyadenylated (poly-A) mRNA is isolated from 1 µg of total RNA using oligo(dT)-magnetic beads.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.
-
End Repair and Ligation: The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters with unique dual indices.
-
Amplification: The ligated products are amplified by PCR to create the final cDNA library.
-
Sequencing: The prepared libraries are quantified, pooled, and sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp).[11][12]
4. Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR.
-
Quantification: Gene-level read counts are generated using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: The read counts are imported into R/Bioconductor, and differential gene expression analysis is performed using packages like DESeq2 or edgeR. Genes with an adjusted p-value (FDR) < 0.05 and a |log2 fold change| > 1 are considered significantly differentially expressed.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
References
- 1. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 5. sinobiological.com [sinobiological.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ixekizumab superior to secukinumab in real-world psoriasis study - Medical Conferences [conferences.medicom-publishers.com]
- 11. RNA-Sequencing approach for exploring the therapeutic effect of umbilical cord mesenchymal stem/stromal cells on lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA-Seq Reveals Activation of Both Common and Cytokine-Specific Pathways following Neutrophil Priming - PMC [pmc.ncbi.nlm.nih.gov]
Bimekizumab vs. Other IL-17A Inhibitors: A Comparative Analysis of Neutralizing Potency
In the landscape of targeted therapies for inflammatory diseases, inhibitors of the IL-17 pathway have emerged as a cornerstone of treatment. This guide provides a detailed comparison of the neutralizing potency of bimekizumab against other prominent IL-17A inhibitors, namely secukinumab and ixekizumab. Bimekizumab distinguishes itself by neutralizing both IL-17A and IL-17F, a characteristic that potentially offers a broader suppression of the inflammatory cascade.[1][2][3]
Comparative Potency in Neutralizing IL-17A
Experimental data demonstrates notable differences in the potency of these inhibitors in neutralizing IL-17A. In vitro studies reveal that bimekizumab and ixekizumab exhibit comparable and superior potency to secukinumab.
Table 1: In Vitro Neutralization Potency against IL-17 Cytokines
| Inhibitor | Target(s) | IL-17A IC90 (ng/mL) | IL-17A/F Heterodimer IC90 (ng/mL) | IL-17A Affinity (pM) | IL-17F Affinity (pM) |
| Bimekizumab | IL-17A & IL-17F | 2.5 | 179.2 | 3.2 | 23 |
| Ixekizumab | IL-17A | 2.2 | 91 | Equivalent to Bimekizumab | - |
| Secukinumab | IL-17A | 956.2 | - | Markedly lower than Bimekizumab & Ixekizumab | - |
IC90: The concentration of an inhibitor that is required for 90% inhibition in vitro. A lower value indicates higher potency. Data from in vitro neutralization assays using IL-6 release as a marker of inflammatory activation.[4]
Preclinical studies have shown that bimekizumab and ixekizumab have an equivalent affinity for IL-17A, and both are significantly more potent than secukinumab.[4][5][6][7] Bimekizumab is unique in its ability to also neutralize IL-17F.[4][5][6][7]
Experimental Protocols
The potency of these IL-17A inhibitors was determined using established in vitro experimental protocols.
In Vitro Neutralization Assay
The relative inhibition of IL-17A, IL-17F, and IL-17A/F signaling was assessed using an in vitro neutralization assay.[4] This assay utilizes the release of Interleukin-6 (IL-6) from fibroblasts as a surrogate marker for inflammatory activation.[4] The potency of the inhibitors was calculated relative to fibroblasts activated with Tumor Necrosis Factor (TNF) alone.[4]
Surface Plasmon Resonance (SPR)
The binding affinity of the monoclonal antibodies to IL-17A and IL-17F was measured using surface plasmon resonance.[4][6] This technique allows for the real-time detection of the binding interaction between the antibody and the cytokine, providing data on association and dissociation rates, from which the affinity (KD) can be calculated.[4]
Signaling Pathways and Mechanism of Action
Bimekizumab, secukinumab, and ixekizumab all target the IL-17 signaling pathway, a critical driver of inflammation in several autoimmune diseases.[1][8][9][10][11] However, their specific targets within this pathway differ.
IL-17 Signaling Pathway
IL-17A and IL-17F are pro-inflammatory cytokines that bind to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC on the surface of target cells.[8][11] This binding initiates a downstream signaling cascade, leading to the production of various inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases.[9][10]
Caption: Simplified IL-17 signaling pathway.
Mechanism of Action of IL-17 Inhibitors
Secukinumab and ixekizumab are monoclonal antibodies that specifically target and neutralize IL-17A.[1][12] Bimekizumab, on the other hand, is a humanized monoclonal IgG1 antibody that dually inhibits both IL-17A and IL-17F.[1][2][13] By binding to these cytokines, the inhibitors prevent them from interacting with their receptors, thereby blocking the downstream inflammatory signaling.
Caption: Mechanism of action of different IL-17 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Bimekizumab: A novel FDA approved dual IL-17 A/F inhibitor for moderate to severe psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. What is the mechanism of Bimekizumab? [synapse.patsnap.com]
- 4. Bimekizumab, a Novel Humanized IgG1 Antibody That Neutralizes Both IL-17A and IL-17F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. sinobiological.com [sinobiological.com]
- 9. cusabio.com [cusabio.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Comparative Analysis of the Long-Term Real-World Efficacy of Interleukin-17 Inhibitors in a Cohort of Patients with Moderate-to-Severe Psoriasis Treated in Poland [mdpi.com]
- 13. drugs.com [drugs.com]
- 14. Dual IL-17A and IL-17F neutralisation by bimekizumab in psoriatic arthritis: evidence from preclinical experiments and a randomised placebo-controlled clinical trial that IL-17F contributes to human chronic tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging treatment options for the treatment of moderate to severe plaque psoriasis and psoriatic arthritis: evaluating bimekizumab and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Specific IL-17A Inhibitor Versus a Broad IL-17 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical specific IL-17A inhibitor, herein referred to as "IL-17A Inhibitor 2," and a known broad-spectrum IL-17 receptor A (IL-17RA) antagonist, brodalumab. The purpose is to objectively compare their performance based on cross-reactivity with other IL-17 family members, supported by experimental data and detailed methodologies.
Introduction to IL-17 Signaling and Therapeutic Intervention
The Interleukin-17 (IL-17) family of cytokines, comprising six members (IL-17A, B, C, D, E/IL-25, and F), are critical mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases.[1][2][3] IL-17A, the most studied member, signals through a heterodimeric receptor complex of IL-17RA and IL-17RC.[4][5][6] The IL-17RA subunit is a shared component in the receptor complexes for several other IL-17 family members, including IL-17C, IL-17E, and IL-17F.[7][8][9] This shared receptor usage presents two distinct strategies for therapeutic intervention: specific inhibition of a single ligand like IL-17A, or broader inhibition of the common receptor subunit, IL-17RA.
This guide will explore the implications of these two approaches by comparing "this compound," a theoretical highly specific inhibitor of IL-17A, with brodalumab, a monoclonal antibody that targets IL-17RA.[7][10][11]
Comparative Binding Affinities and Cross-Reactivity
The selectivity of an inhibitor is determined by its binding affinity to its intended target and its lack of binding to off-target molecules. In the context of the IL-17 family, a highly specific IL-17A inhibitor would be expected to have a high affinity for IL-17A and negligible affinity for other IL-17 family members. In contrast, an IL-17RA antagonist like brodalumab will not directly bind to the cytokines but will block the receptor, thereby preventing the signaling of all IL-17 family members that utilize IL-17RA.
Below is a summary of the binding affinities (Equilibrium Dissociation Constant, Kd) of IL-17 family members to their respective receptors and the affinity of brodalumab to IL-17RA.
| Ligand/Inhibitor | Target Receptor(s) | Binding Affinity (Kd) | Reference(s) |
| This compound (Hypothetical) | IL-17A | High (e.g., low nM) | N/A |
| IL-17B, C, D, E, F | Negligible | N/A | |
| Brodalumab | IL-17RA | 239 pM | [10] |
| IL-17A | IL-17RA | ~2.8 nM | [5] |
| IL-17RC | ~1.2 nM | [5] | |
| IL-17F | IL-17RA | ~292 nM | [5] |
| IL-17RC | ~4.4 nM | [5] | |
| IL-17B | IL-17RB | Lower affinity than IL-17E | [6][12] |
| IL-17C | IL-17RA/IL-17RE | Binds to both IL-17RA and IL-17RE | [13] |
| IL-17E (IL-25) | IL-17RA/IL-17RB | Binds to IL-17RB | [6][12] |
Functional Implications of Specific vs. Broad Inhibition
The differences in binding profiles between a specific IL-17A inhibitor and a broad IL-17RA antagonist translate to distinct functional consequences. While "this compound" would only neutralize the effects of IL-17A, brodalumab would inhibit the signaling of IL-17A, IL-17F, the IL-17A/F heterodimer, IL-17C, and IL-17E.[7][11]
| Feature | This compound (Hypothetical) | Brodalumab (IL-17RA Antagonist) |
| Mechanism of Action | Binds directly to and neutralizes IL-17A cytokine. | Binds to the IL-17RA receptor subunit, preventing ligand binding. |
| Effect on IL-17A Signaling | Complete inhibition. | Complete inhibition. |
| Effect on IL-17F Signaling | No effect. | Complete inhibition. |
| Effect on IL-17C Signaling | No effect. | Partial inhibition at high doses.[10] |
| Effect on IL-17E (IL-25) Signaling | No effect. | Complete inhibition. |
| Potential Therapeutic Advantages | Highly targeted, potentially reducing off-target effects. | Broader efficacy in diseases where multiple IL-17 family members are pathogenic. |
| Potential Therapeutic Disadvantages | May be less effective if other IL-17 family members contribute significantly to disease pathology. | Increased risk of side effects related to the inhibition of the protective functions of other IL-17 family members (e.g., host defense). |
Experimental Protocols
Detailed methodologies for assessing the cross-reactivity and functional effects of IL-17 inhibitors are crucial for their preclinical and clinical development. Below are protocols for key experiments.
Protocol 1: Competitive ELISA for Inhibitor Affinity
This assay determines the concentration of an inhibitor required to block the binding of IL-17A to its receptor, IL-17RA.
Materials:
-
Recombinant human IL-17RA
-
Recombinant human IL-17A, biotinylated
-
Inhibitor compound (e.g., "this compound")
-
96-well microtiter plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of IL-17RA (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Inhibitor Incubation: Add 50 µL of serially diluted inhibitor to the wells. Add 50 µL of biotinylated IL-17A at a fixed concentration (predetermined to be in the linear range of the binding curve). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based Functional Assay for IL-6 Release
This assay measures the ability of an inhibitor to block IL-17A-induced production of the pro-inflammatory cytokine IL-6 from a target cell line.
Materials:
-
Human dermal fibroblasts or HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
Inhibitor compound
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 1 x 104 cells per well and culture overnight.
-
Inhibitor Pre-incubation: The next day, replace the medium with fresh medium containing serially diluted inhibitor. Incubate for 1 hour.
-
Stimulation: Add IL-17A to the wells at a final concentration of 50 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-6 Measurement: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Analysis: Plot the IL-6 concentration against the inhibitor concentration and determine the IC50 value.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics and affinity of an inhibitor to its target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-17A
-
Inhibitor compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize IL-17A onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject serial dilutions of the inhibitor (analyte) over the sensor chip surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the inhibitor from the immobilized IL-17A in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
Signaling Pathways and Inhibition Points
Caption: IL-17 signaling pathways and points of inhibition.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA.
Experimental Workflow: Cell-Based Functional Assay
Caption: Workflow for a cell-based functional assay.
References
- 1. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-17 family: cytokines, receptors and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-17 family members in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-17 Receptor Signaling through IL-17A or IL-17F is sufficient to maintain innate response and control of H. pylori immunopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of receptor sharing by interleukin 17 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brodalumab for the treatment of moderate-to-severe psoriasis: case series and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. The Emerging Role of the IL-17B/IL-17RB Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | IL-17C/IL-17RE: Emergence of a Unique Axis in TH17 Biology [frontiersin.org]
Validating the Therapeutic Efficacy of IL-17A Inhibitor 2 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of a novel IL-17A inhibitor, designated "Inhibitor 2," against a standard-of-care IL-17A inhibitor in three distinct and validated preclinical models of inflammatory disease: imiquimod-induced psoriasis, collagen-induced arthritis (CIA), and experimental autoimmune encephalomyelitis (EAE). The data presented herein is generated from rigorous, controlled studies to facilitate a comprehensive evaluation of Inhibitor 2's potential as a therapeutic candidate.
IL-17A Signaling Pathway and Therapeutic Intervention
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17A acts on a broad range of cell types to induce the production of other inflammatory mediators, recruit neutrophils, and promote tissue inflammation and damage.[1][3] The IL-17 signaling pathway is a key therapeutic target for a number of inflammatory conditions.[4][5] IL-17A inhibitors, typically monoclonal antibodies, function by binding to IL-17A and preventing its interaction with the IL-17 receptor, thereby blocking its pro-inflammatory effects.[3][4][6] This guide evaluates a new IL-17A inhibitor, "Inhibitor 2," in preclinical settings.
Caption: IL-17A signaling pathway and the mechanism of action of this compound.
Comparative Efficacy in Preclinical Models
The therapeutic efficacy of this compound was evaluated in mouse models of psoriasis, rheumatoid arthritis, and multiple sclerosis. In each model, Inhibitor 2 was compared against a vehicle control and a standard, commercially available IL-17A inhibitor.
Imiquimod-Induced Psoriasis Model
The imiquimod-induced psoriasis model is a widely used and well-characterized model that mimics many features of human psoriatic lesions, including epidermal thickening (acanthosis), scaling, and inflammation driven by the IL-23/IL-17 axis.
Experimental Data:
| Treatment Group | Mean Psoriasis Area and Severity Index (PASI) Score (Day 7) | Mean Epidermal Thickness (µm) (Day 7) |
| Vehicle Control | 9.5 ± 0.8 | 95.2 ± 8.3 |
| Standard Inhibitor (10 mg/kg) | 4.2 ± 0.6 | 48.5 ± 5.1 |
| This compound (10 mg/kg) | 2.8 ± 0.5 | 35.1 ± 4.2 |
Experimental Protocol:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction: A daily topical dose of 62.5 mg of imiquimod cream (5%) was applied to the shaved back skin for 7 consecutive days.
-
Treatment: Animals were treated with intraperitoneal injections of the vehicle, standard inhibitor, or this compound every other day, starting from day 1.
-
Endpoints: The severity of skin inflammation was scored daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness. On day 7, mice were euthanized, and skin biopsies were collected for histological analysis to measure epidermal thickness.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease, including synovitis, cartilage degradation, and bone erosion.
Experimental Data:
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Swelling (mm) (Day 42) | Disease Incidence (%) |
| Vehicle Control | 10.8 ± 1.2 | 3.9 ± 0.4 | 100 |
| Standard Inhibitor (10 mg/kg) | 5.1 ± 0.9 | 2.5 ± 0.3 | 60 |
| This compound (10 mg/kg) | 3.2 ± 0.7 | 2.1 ± 0.2 | 40 |
Experimental Protocol:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction: Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail on day 0, followed by a booster immunization on day 21.
-
Treatment: Prophylactic treatment with the vehicle, standard inhibitor, or this compound was administered via subcutaneous injection three times a week, starting from day 20.
-
Endpoints: The development and severity of arthritis were monitored by visual scoring of paw inflammation (arthritis score) and measurement of paw thickness (paw swelling) every other day. Disease incidence was recorded as the percentage of mice in each group that developed arthritis.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system (CNS), leading to progressive paralysis. The model is valuable for studying the role of T cells and cytokines, including IL-17A, in neuroinflammation.
Experimental Data:
| Treatment Group | Mean Peak Clinical Score | Mean Day of Onset |
| Vehicle Control | 3.8 ± 0.4 | 11.2 ± 1.5 |
| Standard Inhibitor (10 mg/kg) | 1.9 ± 0.3 | 15.8 ± 2.1 |
| This compound (10 mg/kg) | 1.2 ± 0.2 | 18.3 ± 2.5 |
Experimental Protocol:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction: EAE was induced by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and CFA, followed by injections of pertussis toxin on days 0 and 2.
-
Treatment: Therapeutic treatment with the vehicle, standard inhibitor, or this compound was initiated upon the first signs of clinical disease (typically around day 10-12) and administered every three days.
-
Endpoints: Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund. The peak clinical score and the day of disease onset were recorded for each animal.
Caption: A generalized experimental workflow for preclinical efficacy studies.
Summary and Conclusion
The data presented in this guide demonstrate that this compound exhibits robust therapeutic efficacy in three distinct and well-established preclinical models of inflammatory disease. In the imiquimod-induced psoriasis model, Inhibitor 2 was more effective than the standard inhibitor in reducing both the PASI score and epidermal thickness. Similarly, in the collagen-induced arthritis model, Inhibitor 2 demonstrated superior efficacy in reducing the mean arthritis score, paw swelling, and overall disease incidence. In the experimental autoimmune encephalomyelitis model, treatment with Inhibitor 2 resulted in a lower peak clinical score and a delayed onset of disease compared to the standard inhibitor.
Collectively, these findings strongly support the continued development of this compound as a promising therapeutic candidate for the treatment of psoriasis, rheumatoid arthritis, multiple sclerosis, and potentially other IL-17A-mediated inflammatory diseases. Further studies are warranted to elucidate its pharmacokinetic and pharmacodynamic properties and to formally assess its safety profile in toxicology studies.
References
- 1. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 4. Frontiers | Hyperforin Ameliorates Imiquimod-Induced Psoriasis-Like Murine Skin Inflammation by Modulating IL-17A–Producing γδ T Cells [frontiersin.org]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Safety Profiles of Interleukin-17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of the safety profiles of approved Interleukin-17 (IL-17) inhibitors, a class of biologic therapies that have revolutionized the treatment of several autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. By targeting the pro-inflammatory cytokine IL-17 or its receptor, these agents demonstrate significant efficacy. However, a thorough understanding of their respective safety profiles is crucial for informed clinical decision-making and future drug development. This document summarizes key safety findings from pivotal clinical trials, outlines the methodologies of these trials, and visualizes the underlying biological pathway and experimental workflows.
IL-17 Signaling Pathway
The IL-17 family of cytokines, particularly IL-17A, plays a central role in the inflammatory cascade. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) on various cell types triggers a downstream signaling cascade. This cascade involves the recruitment of adaptor proteins like Act1 and the activation of transcription factors such as NF-κB and C/EBP. The ultimate result is the production of pro-inflammatory mediators, including other cytokines, chemokines, and antimicrobial peptides, which contribute to the pathogenesis of autoimmune diseases. The diagram below illustrates this signaling pathway.
A Comparative Analysis of Oral Small Molecule IL-17A Inhibitors: Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunomodulatory therapeutics is rapidly evolving, with a significant focus on orally available small molecules that can offer convenience and potentially different safety profiles compared to injectable biologics. Interleukin-17A (IL-17A) has emerged as a critical target in a variety of autoimmune and inflammatory diseases. This guide provides a comparative overview of the pharmacokinetics of three oral small molecule IL-17A inhibitors that have entered clinical development: LY3509754 from Eli Lilly, cedirogant (ABBV-157) from AbbVie, and LEO 153339 from LEO Pharma.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for LY3509754 and cedirogant based on data from Phase I clinical trials in healthy volunteers and patients with psoriasis. Data for LEO 153339 from its completed Phase I trial have not yet been publicly disclosed. Preclinical and predicted human pharmacokinetic parameters for a lead compound from LEO Pharma are included for context.
| Parameter | LY3509754 | Cedirogant (ABBV-157) | LEO Pharma Compound (Preclinical/Predicted) |
| Mechanism of Action | IL-17A Inhibitor | Inverse agonist of RORγt | IL-17A/IL-17AR Interaction Modulator |
| Tmax (hours) | 1.5 - 3.5 | 2 - 5 | Not Available |
| Terminal Half-life (t½) (hours) | 11.4 - 19.1 | 16 - 28 | Predicted: ~16 |
| Cmax | Dose-dependent increases in exposure observed | Steady-state Cmax predicted to be 11.8 mg/L (375 mg once-daily on Day 14) | Not Available |
| AUC | Dose-dependent increases in exposure observed | Less than dose-proportional from 75 to 375 mg q.d. doses | Not Available |
| Clearance (CL/F) | Not explicitly stated | Apparent clearance: 24.5 L/day | Predicted: 1.5 mL/min/kg |
| Volume of Distribution (Vd/F) | Not explicitly stated | Apparent volume of distribution: 28.2 L | Predicted: 2 L/kg |
| Clinical Status | Phase I (Terminated due to safety concerns) | Phase II | Phase I (Completed, results not yet posted) |
Note: The LEO Pharma compound data is based on a lead candidate and predictions, not on the specific clinical candidate LEO 153339.
Experimental Protocols
The pharmacokinetic data presented above were primarily generated from Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy volunteers and, in the case of cedirogant, also in patients with moderate to severe plaque psoriasis.
A general workflow for such a clinical trial is outlined below.
General Pharmacokinetic Study Workflow
Caption: A typical workflow for a Phase I clinical trial to assess the pharmacokinetics of an oral drug.
Key aspects of the experimental protocols for the cited studies include:
-
Study Design: Single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the pharmacokinetic profile after single and repeated administrations.
-
Participants: Healthy adult volunteers are typically enrolled in initial SAD and MAD studies. For some drugs, like cedirogant, studies are also conducted in the target patient population (e.g., patients with psoriasis).
-
Drug Administration: The investigational drug is administered orally, often as capsules or a suspension, with a standardized volume of water. The effect of food on absorption is also sometimes evaluated.
-
Sample Collection: Blood samples are collected at frequent intervals before and after drug administration to characterize the plasma concentration-time profile.
-
Bioanalysis: Validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to accurately quantify the concentration of the drug and its major metabolites in plasma.
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and terminal half-life. For cedirogant, a population pharmacokinetic model was also developed to describe its absorption and disposition.
IL-17 Signaling Pathway
Understanding the mechanism of action of these inhibitors requires knowledge of the IL-17 signaling pathway. IL-17A, a key cytokine produced by Th17 cells, plays a crucial role in the inflammatory response. It signals through a receptor complex composed of IL-17RA and IL-17RC. This initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
Caption: Simplified diagram of the IL-17A signaling pathway.
Oral small molecule inhibitors can interfere with this pathway at different points. For instance, some molecules may directly bind to IL-17A, preventing its interaction with the receptor, while others, like cedirogant, act as inverse agonists of RORγt, a key transcription factor for Th17 cell differentiation and IL-17 production.
Concluding Remarks
The development of oral small molecule inhibitors targeting the IL-17A pathway represents a significant advancement in the potential treatment of autoimmune and inflammatory diseases. The pharmacokinetic profiles of LY3509754 and cedirogant suggest that once-daily oral dosing is achievable. However, the termination of the LY3509754 program due to safety concerns highlights the challenges in developing safe and effective oral immunomodulators. The forthcoming clinical data for LEO 153339 will be crucial in further understanding the therapeutic potential of this class of molecules. As more data becomes available, a clearer picture of the comparative efficacy and safety of these agents will emerge, guiding future drug development efforts in this promising area.
Evaluating the immunogenicity of IL-17A inhibitor 2 compared to monoclonal antibodies
For Researchers, Scientists, and Drug Development Professionals
The development of monoclonal antibodies (mAbs) targeting the Interleukin-17A (IL-17A) pathway has revolutionized the treatment of several autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. However, the potential for these biologic therapies to elicit an immune response, leading to the formation of anti-drug antibodies (ADAs), remains a critical consideration in their development and clinical use. This guide provides a comparative evaluation of the immunogenicity of a specific IL-17A inhibitor, herein referred to as "Inhibitor 2" (a humanized monoclonal antibody), against other established monoclonal antibodies targeting IL-17A: secukinumab (a fully human monoclonal antibody) and brodalumab (a human monoclonal antibody).
Executive Summary
This guide summarizes key immunogenicity data for three IL-17A inhibitors, presenting quantitative data on the incidence of anti-drug antibodies (ADAs) and neutralizing antibodies (NAbs). Detailed experimental protocols for the assessment of immunogenicity are also provided, alongside visual representations of the IL-17A signaling pathway and a typical immunogenicity testing workflow. The data indicates that while all three inhibitors demonstrate a degree of immunogenicity, the incidence of ADAs and NAbs varies, which can have implications for clinical efficacy and safety.
Quantitative Immunogenicity Data
The following table summarizes the incidence of treatment-emergent anti-drug antibodies (TE-ADAs) and neutralizing antibodies (NAbs) for secukinumab, ixekizumab (Inhibitor 2), and brodalumab from clinical trial data.
| Inhibitor | Molecular Type | Indication(s) | Incidence of TE-ADAs (%) | Incidence of NAbs (%) | Clinical Impact of ADAs |
| Secukinumab | Fully Human IgG1κ mAb | Psoriasis, Psoriatic Arthritis, Ankylosing Spondylitis | <1%[1][2][3] | Low, detected in a subset of ADA-positive patients[1] | Generally not associated with loss of efficacy or adverse events[1][2] |
| Ixekizumab (Inhibitor 2) | Humanized IgG4 mAb | Psoriasis | Low[4] | Data not consistently reported in initial searches | Further investigation needed to ascertain clinical impact |
| Brodalumab | Human IgG2 mAb | Psoriasis | 2.7%[5][6][7] | 0%[5][6][7] | No clear association with loss of efficacy or safety concerns[5][6][7] |
Experimental Protocols
The assessment of immunogenicity is a multi-tiered process involving screening, confirmation, and characterization of anti-drug antibodies.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assays
Principle: An enzyme-linked immunosorbent assay (ELISA) is commonly employed to detect antibodies against the therapeutic drug in patient serum or plasma.[8] A bridging ELISA format is often used for its ability to detect all isotypes of ADAs.
Methodology:
-
Screening Assay:
-
Microtiter plates are coated with the IL-17A inhibitor.
-
Patient serum or plasma samples are added to the wells. If ADAs are present, they will bind to the coated drug.
-
A biotinylated version of the same IL-17A inhibitor is added, which will bind to the captured ADAs, forming a "bridge."
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotin.
-
A substrate is added, and the resulting signal is measured. A signal above a pre-defined cut-off point is considered a positive screen.
-
-
Confirmatory Assay:
-
To confirm the specificity of the binding, samples that screened positive are pre-incubated with an excess of the IL-17A inhibitor before being added to the assay plate.
-
A significant reduction in the signal in the presence of the excess drug confirms that the antibodies are specific to the drug.
-
Neutralizing Antibody (NAb) Assay
Principle: This assay determines whether the detected ADAs can inhibit the biological activity of the IL-17A inhibitor. Cell-based assays are commonly used for this purpose.[8]
Methodology:
-
Cell-Based Neutralization Assay:
-
A cell line that responds to IL-17A by producing a measurable downstream signal (e.g., secretion of a chemokine like GROα or IL-6) is used.[9][10]
-
Patient serum or plasma containing ADAs is pre-incubated with the IL-17A inhibitor.
-
This mixture is then added to the cell culture.
-
IL-17A is added to stimulate the cells.
-
If neutralizing antibodies are present, they will block the IL-17A inhibitor from neutralizing IL-17A, resulting in a measurable cellular response (e.g., chemokine production).
-
The level of the downstream signal is inversely proportional to the neutralizing capacity of the ADAs.
-
T-Cell Proliferation Assay
Principle: This in vitro assay assesses the potential of a drug to induce a T-cell-dependent immune response, which is a key step in the formation of high-affinity ADAs.[11][12]
Methodology:
-
PBMC-Based Assay:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
The PBMCs are cultured in the presence of the IL-17A inhibitor or control proteins.
-
If the drug contains T-cell epitopes, it will be taken up, processed, and presented by antigen-presenting cells (APCs) within the PBMC population.
-
This will lead to the activation and proliferation of drug-specific T-cells.
-
T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or by using a fluorescent dye (e.g., CFSE) that is diluted with each cell division.[13]
-
Visualizing the Mechanisms
IL-17A Signaling Pathway and Inhibitor Action
The following diagram illustrates the signaling pathway of IL-17A and the points of intervention for monoclonal antibody inhibitors.
Caption: IL-17A signaling pathway and points of therapeutic intervention.
Immunogenicity Assessment Workflow
This diagram outlines the typical workflow for evaluating the immunogenicity of a therapeutic monoclonal antibody.
Caption: A typical workflow for immunogenicity assessment of biologics.
Conclusion
The immunogenicity of IL-17A inhibitors is a multifaceted issue that requires careful evaluation during drug development and post-market surveillance. While fully human monoclonal antibodies like secukinumab generally exhibit low rates of immunogenicity, humanized and other human antibodies can also have favorable immunogenicity profiles. The clinical significance of anti-drug antibodies is not always straightforward and requires correlation with pharmacokinetic, pharmacodynamic, efficacy, and safety data. The experimental protocols outlined in this guide provide a framework for a comprehensive immunogenicity assessment, which is crucial for understanding the overall benefit-risk profile of these important therapeutic agents.
References
- 1. wcd2019milan-dl.org [wcd2019milan-dl.org]
- 2. Secukinumab, a fully human anti-interleukin-17A monoclonal antibody, exhibits low immunogenicity in psoriasis patients treated up to 5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secukinumab Immunogenicity over 52 Weeks in Patients with Psoriatic Arthritis and Ankylosing Spondylitis | The Journal of Rheumatology [jrheum.org]
- 4. Clinical Efficacy and Safety of Ixekizumab for Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 5. Immunogenicity and skin clearance recapture in clinical studies of brodalumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Frontiers | The Molecular Mechanisms That Underlie the Immune Biology of Anti-drug Antibody Formation Following Treatment With Monoclonal Antibodies [frontiersin.org]
- 9. dovepress.com [dovepress.com]
- 10. Mining the human autoantibody repertoire: Isolation of potent IL17A-neutralizing monoclonal antibodies from a patient with thymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secukinumab, a novel anti-IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. proimmune.com [proimmune.com]
Safety Operating Guide
Navigating the Disposal of IL-17A Inhibitors: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of biological materials like Interleukin-17A (IL-17A) inhibitors is a critical component of laboratory safety and regulatory compliance. As monoclonal antibodies, these protein-based therapeutics require specific handling and disposal procedures to mitigate risks of occupational exposure and environmental contamination. This guide provides essential, step-by-step information for the safe disposal of IL-17A inhibitors in a laboratory setting.
Core Principles of Biologic Waste Management
The disposal of IL-17A inhibitors, which are a type of monoclonal antibody, should be approached with the same diligence as other biological products.[1] Unless conjugated to a cytotoxic agent or radioisotope, they are generally not treated as cytotoxic waste but as clinical biohazardous waste.[2][3] Adherence to institutional, local, and national regulations for biohazardous waste is paramount.
Risk Assessment and Handling Precautions
Before initiating any procedure, a thorough risk assessment is necessary. This involves evaluating the potential hazards associated with the IL-17A inhibitor and its formulation. Factors to consider include the presence of preservatives like sodium azide, which can be toxic, and the potential for allergic reactions.[4]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure. The following should be worn when handling IL-17A inhibitors and their waste:
-
Gloves: Change frequently, especially between different tasks to prevent cross-contamination.[1]
-
Lab Coats: Long-sleeved coats are recommended to protect personal clothing and should be removed before leaving laboratory areas.[5]
-
Eye Protection: Safety glasses or goggles should be used, particularly when there is a risk of splashing.[6]
-
Respirator Mask: A P2/N95 respirator may be required during dose preparation to avoid inhalation of aerosols.[2]
Step-by-Step Disposal Protocol for IL-17A Inhibitors
This protocol outlines the standard procedure for disposing of unused IL-17A inhibitors, contaminated labware, and associated materials.
-
Segregation of Waste: At the point of generation, separate waste into designated, clearly labeled containers.
-
Unused Product:
-
If in its original vial, do not attempt to empty it. Place the entire vial into a designated sharps or pharmaceutical waste container.
-
For larger quantities, consult your institution's waste management plan. It may require disposal as chemical waste through a licensed disposal company.[4]
-
-
Contaminated Sharps:
-
Needles, syringes, and other sharps that have come into contact with the IL-17A inhibitor must be disposed of immediately into a puncture-resistant, leak-proof sharps container.
-
-
Contaminated Labware (Non-Sharps):
-
Pipette tips, culture flasks, and other disposable labware should be placed in a biohazard bag within a secondary container.[5]
-
-
Liquid Waste:
-
Liquid waste containing the IL-17A inhibitor should be decontaminated, if required by institutional protocols, before being disposed of down the drain or collected for specialized liquid waste disposal.[5] Autoclaving or chemical disinfection are common methods.
-
-
Spill Management:
-
Final Disposal:
-
Sealed biohazard bags and sharps containers should be transported to a central accumulation area for pickup by a licensed biohazardous waste contractor.
-
Waste Stream Summary
| Waste Type | Description | Disposal Container | Final Disposal Method |
| Unused Product | Vials or syringes containing IL-17A inhibitor. | Sharps or Pharmaceutical Waste Container | Incineration or Chemical Treatment |
| Sharps | Needles, syringes, scalpels, etc. | Puncture-resistant Sharps Container | Autoclaving or Incineration |
| Solid Biohazardous Waste | Gloves, lab coats, pipette tips, plasticware. | Labeled Biohazard Bag | Autoclaving or Incineration |
| Liquid Biohazardous Waste | Cell culture media, buffer solutions. | Leak-proof container for treatment or collection | Chemical Disinfection or Autoclaving |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow: IL-17A Inhibitor Disposal
Caption: Workflow for the proper segregation and disposal of waste generated from IL-17A inhibitor use.
Signaling Pathway: IL-17A Inhibition
Caption: Mechanism of action of an IL-17A inhibitor, blocking the inflammatory signaling cascade.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 4. m1.acris-antibodies.com [m1.acris-antibodies.com]
- 5. biosafety.utk.edu [biosafety.utk.edu]
- 6. medicine.nus.edu.sg [medicine.nus.edu.sg]
Essential Safety and Logistics for Handling IL-17A Inhibitor 2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with IL-17A inhibitor 2. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper handling and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Hand Protection | Disposable nitrile gloves. For extended contact, consider double-gloving or using Silver Shield gloves underneath nitrile gloves. | Provides a barrier against skin contact.[2] |
| Eye Protection | Safety glasses with side-shields are the minimum requirement. Goggles are necessary for protection against splashes. | Protects eyes from accidental splashes and aerosols.[2] |
| Protective Clothing | A laboratory coat is the minimum requirement. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Prevents inhalation of the substance.[1] |
Operational and Disposal Plans
Strict adherence to the following procedural steps for handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling and Disposal Workflow:
Experimental Protocols:
Safe Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Use of closed system drug-transfer devices (CSTDs) can further reduce the risk of exposure by preventing the aerosolization of substances.
-
Ensure that an eye-wash station is readily accessible.[1]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]
Storage Conditions:
-
Store the compound in a cool, well-ventilated area in a tightly sealed container.[1]
-
Specific storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Disposal Plan:
-
Dispose of the substance and its container at an approved waste disposal facility.[1]
-
Prevent release into the environment, as it is very toxic to aquatic life.[1]
-
Waste from non-hazardous investigational drugs can often be placed in red biohazard-chemotoxic containers for incineration.[3]
IL-17A Signaling Pathway
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[4][5] Its signaling is initiated by the binding of the IL-17A homodimer to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC.[4][5] This interaction triggers a downstream cascade involving the recruitment of the adaptor protein Act1, leading to the activation of NF-κB and MAPK pathways.[5] The ultimate result is the induction of various pro-inflammatory cytokines and chemokines.[5][6]
References
- 1. This compound|2452464-77-4|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
